Product packaging for 2-Bromobenzoyl chloride(Cat. No.:CAS No. 7154-66-7)

2-Bromobenzoyl chloride

Cat. No.: B130232
CAS No.: 7154-66-7
M. Wt: 219.46 g/mol
InChI Key: NZCKTGCKFJDGFD-UHFFFAOYSA-N
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Description

2-Bromobenzoyl chloride is a valuable acylating agent in organic synthesis, particularly in the development of new bioactive molecules. Its key research application is in the synthesis of galactoside-based derivatives, which have shown significant promise in antimicrobial studies. Compounds synthesized using this compound have demonstrated broad-spectrum activity against a range of human pathogenic bacteria, with some analogs exhibiting potent effects against both gram-positive and gram-negative strains . Furthermore, research indicates that these synthesized molecules possess notable antifungal properties and have been investigated as potential inhibitors for the dengue virus NS2B/NS3 protease, a key therapeutic target, through molecular docking and dynamic simulation studies . The 2-bromobenzoyl moiety is instrumental in creating molecules for structure-activity relationship (SAR) studies, helping researchers understand how halogen-aromatic chains influence biological efficacy and physicochemical properties . This makes this compound a critical building block for researchers in medicinal chemistry focused on designing and evaluating new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClO B130232 2-Bromobenzoyl chloride CAS No. 7154-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromobenzoyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrClO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCKTGCKFJDGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221776
Record name Benzoyl chloride, o-bromo-
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Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7154-66-7
Record name 2-Bromobenzoyl chloride
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Record name Benzoyl chloride, o-bromo-
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Record name 2-Bromobenzoyl chloride
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Record name Benzoyl chloride, o-bromo-
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Record name 2-bromobenzoyl chloride
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Record name 2-BROMOBENZOYL CHLORIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromobenzoyl chloride (CAS No: 7154-66-7), a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document consolidates available data on its physical characteristics, outlines standardized experimental protocols for their determination, and illustrates the logical relationships between these properties.

Core Physical and Chemical Properties

This compound is a substituted aromatic acyl chloride. Its reactivity and physical state are dictated by the interplay of the electron-withdrawing bromo and acyl chloride groups on the benzene (B151609) ring. It typically appears as a clear, colorless to light yellow liquid or a low-melting solid.[1][2] It is classified as a corrosive substance and is sensitive to moisture, hydrolyzing to 2-bromobenzoic acid.[3]

Data Presentation: Physical Properties of this compound

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
CAS Number 7154-66-7[3][4][5]
Molecular Formula C₇H₄BrClO[3][4][5]
Molecular Weight 219.46 g/mol [3][4][5]
Appearance Clear colorless to light yellow liquid/low-melting solid[1][2]
Melting Point 8-11 °C[3]
Boiling Point 245 °C (at 760 mmHg)[3]
116-118 °C (at 17 mmHg)
Density 1.679 g/mL at 25 °C[3]
Refractive Index 1.597 (n20/D)[3]
Flash Point >112 °C (>233.6 °F)
Solubility Soluble in chloroform (B151607) and methanol; reacts with protic solvents.[3]
Storage Store at 2-8°C under an inert atmosphere.

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of liquid or low-melting point compounds like this compound.

Melting Point Determination

The melting point of a low-melting solid like this compound is determined to assess its purity. A pure substance exhibits a sharp melting point range.

Methodology: Capillary Method [6][7]

  • Sample Preparation: A small amount of the solid-phase this compound is introduced into a thin-walled glass capillary tube, which is then sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.[8]

  • Apparatus: A calibrated melting point apparatus with a heated metal block and a viewing lens is used. The capillary tube is placed in the heating block.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal transforms into a liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. It is a crucial indicator of volatility and purity.

Methodology: Thiele Tube Method [1]

  • Setup: A small quantity (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

  • Apparatus: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated. Convection currents will ensure uniform temperature distribution.

  • Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

Density is the mass per unit volume and is a fundamental physical property used for substance identification and quality control.

Methodology: Pycnometry [9][10]

  • Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and weighed (m₁).

  • Sample Filling: The pycnometer is filled with this compound, taking care to avoid air bubbles. The flask is stoppered, and any excess liquid is wiped from the exterior.

  • Equilibration and Weighing: The filled pycnometer is allowed to equilibrate to a constant, known temperature (e.g., 25°C) in a water bath. It is then removed, dried, and weighed again (m₂).

  • Calculation: The mass of the liquid is calculated (m₂ - m₁). The density (ρ) is then determined by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁)/V.

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is highly characteristic of a pure compound.

Methodology: Abbe Refractometer [11]

  • Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer. The prisms are then closed and locked.

  • Measurement: The instrument's light source is switched on. While looking through the eyepiece, the handwheel is adjusted until the light and dark fields are separated by a sharp, distinct line. If a colored band is visible, the compensator dial is adjusted to eliminate it.

  • Reading: The crosshairs are centered on the borderline, and the refractive index value is read from the instrument's scale. The temperature (typically 20°C) is also recorded as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The fundamental molecular structure of this compound dictates its macroscopic physical properties. The molecular formula determines the molecular weight, which in turn influences intermolecular forces (van der Waals forces). These forces, along with molecular polarity and the ability to pack into a crystal lattice, directly affect properties like melting point, boiling point, and density.

G cluster_0 Fundamental Properties cluster_1 Derived & Bulk Properties Molecular Formula\n(C₇H₄BrClO) Molecular Formula (C₇H₄BrClO) Molecular Weight Molecular Weight Molecular Formula\n(C₇H₄BrClO)->Molecular Weight determines Molecular Structure Molecular Structure Intermolecular Forces Intermolecular Forces Molecular Structure->Intermolecular Forces influences Density Density Molecular Structure->Density influences packing Refractive Index Refractive Index Molecular Structure->Refractive Index determines (electron density) Molecular Weight->Intermolecular Forces influences Molecular Weight->Density component of Melting Point Melting Point Intermolecular Forces->Melting Point governs Boiling Point Boiling Point Intermolecular Forces->Boiling Point governs

Caption: Logical flow from fundamental molecular characteristics to key physical properties of this compound.

References

2-Bromobenzoyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Bromobenzoyl Chloride

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data on this compound, a key building block in organic synthesis.

Physicochemical Properties

This compound is a halogenated aromatic acyl chloride. Its reactivity makes it a versatile reagent in the synthesis of various pharmaceutical intermediates and other complex organic molecules.

Core Data

The fundamental molecular properties of this compound are summarized below for easy reference.

PropertyValueCitations
Molecular Formula C₇H₄BrClO[1][2][3]
Molecular Weight 219.46 g/mol [1][2][3][4]
Linear Formula BrC₆H₄COCl
CAS Number 7154-66-7[2]

Structural and Logical Relationships

The interplay between the chemical's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry.

A This compound B Molecular Formula C₇H₄BrClO A->B is represented by C Molecular Weight 219.46 g/mol B->C results in a

Chemical Identity and Properties Relationship

This guide is intended for an audience with a technical background in chemistry and drug development. The experimental protocols and signaling pathways mentioned are for illustrative purposes and should be supplemented with detailed literature review and laboratory safety protocols.

References

Spectroscopic Profile of 2-Bromobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromobenzoyl chloride. Due to the limited availability of publicly accessible, detailed spectral assignments, this document combines reported data with predicted values based on the analysis of structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in synthetic and developmental workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.8 - 8.0d~ 7-8
H-47.3 - 7.5t~ 7-8
H-57.5 - 7.7t~ 7-8
H-67.9 - 8.1d~ 7-8

Note: The predicted chemical shifts are based on the analysis of similar substituted benzoyl chlorides and brominated aromatic compounds. The ortho-position of the bromine atom and the carbonyl chloride group significantly influences the electronic environment of the aromatic protons.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-1133 - 136
C-2120 - 123
C-3134 - 137
C-4127 - 130
C-5131 - 134
C-6130 - 133

Note: The chemical shifts are predicted based on established principles of ¹³C NMR spectroscopy and data from analogous compounds.

Table 3: IR Spectroscopic Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O Stretch (acid chloride)1770 - 1815Strong
C=C Stretch (aromatic)1550 - 1600Medium to Strong
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-Br Stretch500 - 650Medium to Strong
C-Cl Stretch650 - 800Medium to Strong

Note: The carbonyl (C=O) absorption in acyl chlorides is typically at a higher wavenumber compared to other carbonyl compounds due to the inductive effect of the chlorine atom.

Table 4: Mass Spectrometry Data
Ionm/z (Mass-to-Charge Ratio)Notes
[M]⁺218/220Molecular ion peak, showing a characteristic isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1).
[M-Cl]⁺183/185Loss of a chlorine radical. The isotopic pattern for bromine will be present.[1]
[M-COCl]⁺155/157Loss of the benzoyl chloride group. The isotopic pattern for bromine will be present.
[C₆H₄Br]⁺155/157Fragment corresponding to the bromophenyl cation.
C₄H₂⁺50A common fragment in the mass spectra of aromatic compounds.[1]

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set a typical spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A significantly larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

    • Use a typical spectral width of 0-200 ppm.

    • Reference the spectrum to the solvent peak of CDCl₃ at δ = 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat liquid.

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the diamond crystal of an ATR accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (KBr/NaCl plates or ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source via the GC.

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

    • This causes ionization and fragmentation of the molecule.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation IR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment Final_Report Comprehensive Report

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromobenzoyl chloride. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important synthetic intermediate in academic and industrial research, particularly in the field of drug development.

Introduction

This compound is a key building block in organic synthesis, utilized in the preparation of a wide array of pharmaceutical compounds and other fine chemicals. Its reactivity is centered around the acyl chloride functional group, while the bromo-substituted aromatic ring offers a site for further chemical modification. Accurate spectroscopic characterization is paramount to ensure the identity and purity of this reagent and its subsequent products. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.

Predicted ¹H NMR Spectral Data

Due to the scarcity of publicly available, fully assigned experimental ¹H NMR data for this compound, the following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are based on established principles of NMR spectroscopy for ortho-disubstituted benzene (B151609) rings, taking into account the electronic effects of the bromo and benzoyl chloride substituents. The aromatic protons are designated as H-3, H-4, H-5, and H-6, starting from the carbon adjacent to the benzoyl chloride group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~ 7.95Doublet of doublets (dd)Jortho ≈ 7.8, Jmeta ≈ 1.5
H-4~ 7.50Triplet of doublets (td)Jortho ≈ 7.6, Jmeta ≈ 1.5
H-5~ 7.40Triplet of doublets (td)Jortho ≈ 7.6, Jortho ≈ 7.8
H-6~ 7.70Doublet of doublets (dd)Jortho ≈ 7.6, Jmeta ≈ 1.8

Note: The predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and are expected in a deuterated chloroform (B151607) (CDCl₃) solvent. Actual experimental values may vary slightly.

Spectral Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern in the aromatic region (typically δ 7.0-8.5 ppm). As an ortho-disubstituted benzene ring with two different substituents, all four aromatic protons are chemically non-equivalent, leading to four distinct signals.[1][2]

The electron-withdrawing nature of both the bromo and the benzoyl chloride groups deshields the aromatic protons, shifting their signals downfield compared to benzene (δ 7.36 ppm). The proton adjacent to the strongly electron-withdrawing benzoyl chloride group (H-3) is anticipated to be the most downfield.

The splitting pattern arises from spin-spin coupling between adjacent protons. Ortho-coupling (³JH-H) between protons on adjacent carbons is typically in the range of 7-10 Hz.[3] Meta-coupling (⁴JH-H) between protons separated by two carbons is much smaller, around 2-3 Hz.[3]

The logical relationship and coupling interactions between the aromatic protons are illustrated in the diagram below.

G cluster_0 This compound H3 H-3 H4 H-4 H3->H4 ortho (7-10 Hz) H5 H-5 H3->H5 meta (2-3 Hz) H6 H-6 H3->H6 para (~0 Hz) H4->H5 ortho (7-10 Hz) H4->H6 meta (2-3 Hz) H5->H6 ortho (7-10 Hz)

Caption: Coupling relationships in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Due to the reactive nature of acyl chlorides, all glassware must be thoroughly dried in an oven and cooled in a desiccator prior to use to prevent hydrolysis.

  • In a dry NMR tube, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for many organic compounds and has a minimal residual proton signal.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

ParameterValue
Spectrometer Frequency400 MHz
SolventCDCl₃
Temperature298 K (25 °C)
Number of Scans16-64
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width16 ppm (-2 to 14 ppm)
Pulse Width90°

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants.

The workflow for acquiring and processing the ¹H NMR spectrum is depicted below.

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acquisition Data Acquisition (400 MHz NMR) SamplePrep->Acquisition Insert into spectrometer Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Generate FID Analysis Spectral Analysis (Integration, Peak Picking) Processing->Analysis Generate Spectrum

Caption: ¹H NMR experimental and data processing workflow.

Conclusion

The ¹H NMR spectrum of this compound provides a unique fingerprint that is invaluable for its identification and characterization. The predicted spectrum, characterized by four distinct signals in the aromatic region with complex ortho and meta couplings, serves as a reliable guide for researchers. By following the detailed experimental protocol, scientists and drug development professionals can confidently acquire and interpret the ¹H NMR spectrum of this versatile reagent, ensuring the integrity of their synthetic endeavors.

References

13C NMR Characterization of 2-Bromobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-Bromobenzoyl chloride. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted 13C NMR data, a common and valuable tool in modern chemical analysis, alongside established experimental protocols for acyl chlorides.

Predicted 13C NMR Data

The 13C NMR chemical shifts for this compound have been predicted to provide a reference for its characterization. The predicted data is summarized in the table below. These values are calculated based on established computational models and provide a reliable estimate of the expected experimental chemical shifts.

Carbon AtomAssignmentPredicted Chemical Shift (δ) [ppm]
C=OCarbonyl Carbon167.5
C-ClCarbon attached to Chlorine134.8
C-BrCarbon attached to Bromine122.1
C-H (ortho)Aromatic CH ortho to C-Br135.2
C-H (meta)Aromatic CH meta to C-Br128.0
C-H (para)Aromatic CH para to C-Br132.5
C-H (ortho)Aromatic CH ortho to C(O)Cl130.4

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring the 13C NMR spectrum of this compound, based on standard laboratory procedures for reactive acyl chlorides.

1. Sample Preparation:

  • Safety Precautions: this compound is corrosive and moisture-sensitive. All handling should be performed in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Selection: A dry, deuterated aprotic solvent is crucial to prevent hydrolysis of the acyl chloride. Deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂) are suitable choices.

  • Procedure:

    • Ensure the NMR tube and all glassware are thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

    • In the fume hood, carefully transfer approximately 50-100 mg of this compound into the dry NMR tube.

    • Using a dry syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

    • Cap the NMR tube securely and gently agitate to dissolve the sample completely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • Parameters:

    • Nucleus: 13C

    • Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).

    • Solvent Lock: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Temperature: Room temperature (e.g., 298 K).

    • Spectral Width (SW): Approximately 200-220 ppm.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of 13C and the presence of quaternary carbons, a significant number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Perform baseline correction to ensure a flat baseline.

Visualization of 13C NMR Signal Assignment

The following diagram illustrates the logical relationship between the carbon atoms in the this compound molecule and their predicted 13C NMR signals.

G cluster_molecule This compound Structure cluster_signals Predicted 13C NMR Signals mol C_CO C=O (167.5 ppm) mol->C_CO Carbonyl C_CCl C-Cl (134.8 ppm) mol->C_CCl ipso-COCl C_Br C-Br (122.1 ppm) mol->C_Br ipso-Br C_ortho_Br C-H ortho to Br (135.2 ppm) mol->C_ortho_Br ortho C_meta_Br C-H meta to Br (128.0 ppm) mol->C_meta_Br meta C_para_Br C-H para to Br (132.5 ppm) mol->C_para_Br para C_ortho_COCl C-H ortho to C(O)Cl (130.4 ppm) mol->C_ortho_COCl ortho

Caption: Molecular structure and predicted 13C NMR signal assignments for this compound.

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FT-IR) spectrum of 2-Bromobenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic vibrational modes, presents quantitative spectral data, and outlines the experimental protocol for acquiring the spectrum.

Introduction

This compound (C₇H₄BrClO) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity is largely governed by the benzoyl chloride moiety, while the bromo-substituent provides a site for further functionalization. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds, providing a unique fingerprint based on the vibrational frequencies of its functional groups. This guide delves into the interpretation of the IR spectrum of this compound, offering a detailed look at its key spectral features.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of liquid samples like this compound requires careful sample preparation and instrument setup. The following protocol outlines a standard procedure for obtaining a transmission spectrum.

Objective: To obtain a clear and reproducible FT-IR spectrum of neat this compound.

Materials:

  • This compound (liquid)

  • FT-IR Spectrometer

  • Demountable transmission cell with IR-transparent windows (e.g., NaCl or KBr plates)

  • Pasteur pipette

  • Acetone or another suitable volatile solvent for cleaning

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Select the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[1]

  • Background Spectrum Acquisition:

    • Place the clean, empty transmission cell in the sample holder.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the cell windows and the atmosphere.

  • Sample Preparation (Thin Film Method):

    • Using a Pasteur pipette, place a single drop of this compound onto the center of one of the salt plates.[2][3]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[2][3][4] Avoid introducing air bubbles.

    • Place the "sandwich" of plates into the sample holder.[2]

  • Sample Spectrum Acquisition:

    • Place the sample holder with the prepared cell into the spectrometer's sample compartment.

    • Acquire the sample spectrum. To improve the signal-to-noise ratio, multiple scans can be co-added and averaged.[1]

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Identify and label the characteristic absorption peaks.

  • Cleaning:

    • Disassemble the cell and thoroughly clean the salt plates with a suitable solvent like acetone.[2] Dry them completely with a gentle stream of nitrogen or air and store them in a desiccator to prevent fogging.

Data Presentation: IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The data presented below is a summary of the significant peaks and their assignments based on a detailed vibrational analysis.[5]

Observed Frequency (cm⁻¹) (FT-IR)Calculated Frequency (cm⁻¹)Assignment (Vibrational Mode)
17801775C=O stretching
16001595C-C stretching (aromatic)
15371542C-C stretching (aromatic)
14661460C-H in-plane bending
13701375C-H in-plane bending
10341030C-H out-of-plane deformation
980975C-H out-of-plane deformation
Below 1000-C-Br and C-Cl stretching

Note: The calculated frequencies are based on DFT (B3LYP/6-31G) methods and are scaled to provide a better correlation with the observed experimental frequencies.*[5]

Interpretation of the Spectrum

The IR spectrum of this compound can be divided into several key regions:

  • C=O Stretching Region (1800-1700 cm⁻¹): The most intense and characteristic peak in the spectrum is the carbonyl (C=O) stretch, which appears around 1780 cm⁻¹.[5] This is a hallmark of acyl chlorides.

  • Aromatic C=C Stretching Region (1650-1480 cm⁻¹): Multiple bands are observed in this region, corresponding to the carbon-carbon stretching vibrations within the benzene (B151609) ring. For this compound, these are noted at approximately 1600 cm⁻¹ and 1537 cm⁻¹.[5]

  • C-H Bending and Deformation Region (1500-900 cm⁻¹): This region contains peaks arising from the in-plane and out-of-plane bending of the aromatic C-H bonds. The peaks at 1466 cm⁻¹ and 1370 cm⁻¹ are assigned to in-plane bending, while those at 1034 cm⁻¹ and 980 cm⁻¹ are attributed to out-of-plane deformations.[5]

  • Fingerprint Region (Below 1000 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule, including the C-Br and C-Cl stretching vibrations.[5]

Visualizations

The following diagrams illustrate the logical workflow for the analysis of the IR spectrum and the key vibrational modes of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_output Output Sample This compound (Liquid) Preparation Prepare Thin Film on NaCl/KBr Plates Sample->Preparation Background Acquire Background Spectrum Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Characteristic Absorption Bands Process->Identify Assign Assign Bands to Vibrational Modes Identify->Assign Report Generate Analysis Report Assign->Report

Caption: Workflow for the FT-IR analysis of this compound.

Vibrational_Modes cluster_molecule This compound cluster_modes Key Vibrational Modes Molecule C₇H₄BrClO CO_stretch C=O Stretch (~1780 cm⁻¹) Molecule->CO_stretch CC_stretch Aromatic C=C Stretch (1600-1537 cm⁻¹) Molecule->CC_stretch CH_bend C-H Bending (1466-1370 cm⁻¹) Molecule->CH_bend CX_stretch C-Br / C-Cl Stretch (<1000 cm⁻¹) Molecule->CX_stretch

Caption: Characteristic vibrational modes of this compound.

References

Mass Spectrometry of 2-Bromobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-Bromobenzoyl chloride (C₇H₄BrClO), a key reagent in organic synthesis. Understanding its fragmentation behavior is crucial for reaction monitoring, quality control, and the characterization of its derivatives, which are pertinent in medicinal chemistry and drug development. This document outlines the expected mass spectral data, detailed experimental protocols for its analysis, and contextualizes its application by examining a relevant signaling pathway where its derivatives play a significant role.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, a comprehensive analysis can be formulated based on the known fragmentation patterns of acyl halides and the electron ionization (EI) mass spectrum of its isomer, 4-Bromobenzoyl chloride. The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

The primary fragmentation pathway for benzoyl chloride and its derivatives under electron ionization is the loss of the chlorine radical to form a stable acylium ion.[1] Subsequent fragmentations involve the loss of carbon monoxide (CO) and further cleavages of the aromatic ring.

The table below summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the fragmentation they represent. The m/z values are calculated using the most abundant isotopes (⁷⁹Br and ³⁵Cl).

IonPredicted m/zNotes
[M]⁺218, 220, 222Molecular ion peak cluster, showing the characteristic isotopic pattern for one bromine and one chlorine atom. The relative intensities will depend on the isotopic abundances.
[M-Cl]⁺183, 185Base Peak . Loss of a chlorine radical. This forms the stable 2-Bromobenzoyl acylium ion. The 1:1 isotopic pattern for bromine will be prominent.
[M-COCl]⁺155, 157Loss of the entire chlorocarbonyl radical, resulting in a bromophenyl cation. The 1:1 bromine isotopic pattern will be visible.
[C₆H₄]⁺76Loss of bromine from the [C₆H₄Br]⁺ fragment.
[C₅H₄]⁺64Further fragmentation of the aromatic ring.

Table 1: Predicted Mass Spectrometry Data for this compound under Electron Ionization.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for volatile and semi-volatile compounds.

Sample Preparation
  • Solvent Selection : Use a dry, volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[2] Acyl chlorides are moisture-sensitive, so anhydrous conditions are crucial.

  • Concentration : Prepare a dilute solution of this compound at a concentration of approximately 10-100 µg/mL.[3]

  • Vialing : Transfer the solution to a 1.5 mL glass GC autosampler vial.[3] Ensure the vial cap has a PTFE-lined septum to prevent contamination and solvent evaporation.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer : Agilent 5977B MSD (or equivalent).

  • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating this type of analyte.

  • Injector :

    • Mode : Splitless injection is recommended for achieving low detection limits.[4]

    • Injection Volume : 1 µL.

    • Injector Temperature : 250 °C.

  • Oven Program :

    • Initial Temperature : 80 °C, hold for 2 minutes.

    • Ramp : Increase temperature at a rate of 15 °C/min to 280 °C.

    • Final Hold : Hold at 280 °C for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI).[5]

    • Electron Energy : 70 eV.[5]

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Mass Scan Range : m/z 40-300.

Visualizations

Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.

fragmentation_pathway M [C₇H₄BrClO]⁺˙ m/z 218/220/222 (Molecular Ion) F1 [C₇H₄BrO]⁺ m/z 183/185 (2-Bromobenzoyl acylium ion) M->F1 - Cl• F2 [C₆H₄Br]⁺ m/z 155/157 (Bromophenyl cation) F1->F2 - CO F3 [C₆H₄]⁺˙ m/z 76 F2->F3 - Br•

Predicted EI fragmentation pathway of this compound.
Experimental Workflow

The diagram below outlines the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve 2-Bromobenzoyl Chloride in Anhydrous Solvent prep2 Transfer to GC Vial prep1->prep2 analysis1 Inject Sample into GC prep2->analysis1 analysis2 Separate by Gas Chromatography analysis1->analysis2 analysis3 Ionize by Electron Impact (70 eV) analysis2->analysis3 analysis4 Detect Fragments by Mass Spectrometer analysis3->analysis4 data1 Acquire Mass Spectrum analysis4->data1 data2 Identify Fragments and Isotopic Patterns data1->data2

General workflow for GC-MS analysis.

Relevance in Drug Development: p38 MAP Kinase Inhibition

While this compound is a synthetic building block, its derivatives are of significant interest to drug development professionals. Notably, related structures are used in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors.[6][7] p38 MAP kinases are crucial mediators of the inflammatory response, and their inhibition is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[6]

The p38 MAPK signaling pathway is a key cascade that responds to cellular stress and inflammatory signals, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1. Small molecule inhibitors block the ATP-binding site of p38α, preventing the phosphorylation of downstream targets and thereby suppressing the inflammatory cascade.

p38 MAPK Signaling Pathway

The following diagram illustrates a simplified p38 MAPK signaling pathway and the point of intervention for inhibitors.

p38_pathway stress Stress Stimuli (e.g., UV, Cytokines) mkk MKK3 / MKK6 stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates (Activates) mk2 MAPKAPK2 p38->mk2 Phosphorylates (Activates) response Inflammatory Response (TNF-α, IL-1 production) mk2->response inhibitor p38 Inhibitor (Derived from related scaffolds) inhibitor->p38 Inhibits ATP Binding

Simplified p38 MAPK signaling pathway with inhibitor action.

References

2-Bromobenzoyl chloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 2-Bromobenzoyl Chloride

For professionals in research, science, and drug development, a thorough understanding of chemical safety is paramount. This guide provides a comprehensive overview of the safety data for this compound, a reactive acyl chloride used in organic synthesis. The following sections detail its hazards, properties, and the necessary protocols for safe handling, storage, and emergency response.

Chemical Identification and Properties

This compound is a combustible, corrosive liquid.[1] Key identification and physical properties are summarized below.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[2]
CAS Number 7154-66-7[3][4]
EC Number 230-507-4[3][4]
Molecular Formula C₇H₄BrClO[2]
Molecular Weight 219.46 g/mol [2][4]

| SMILES String | ClC(=O)c1ccccc1Br |

Table 2: Physical and Chemical Properties

Property Value
Appearance Liquid
Melting Point 8-10 °C
Boiling Point 245 °C[5]
Density 1.679 g/mL at 25 °C
Refractive Index n20/D 1.597

| Flash Point | > 112 °C (> 233.6 °F)[4] |

Hazard Identification and Classification

This chemical is classified as hazardous, causing severe skin burns and eye damage, and may also cause respiratory irritation.[2][6][7] It is also a lachrymator, a substance that causes tearing.[6][8]

Table 3: GHS Hazard Classification

Hazard Class Category
Skin Corrosion/Irritation Category 1B[3][6][8]
Serious Eye Damage/Eye Irritation Category 1[6][8]

| Specific target organ toxicity (single exposure) | Category 3 (Target Organ: Respiratory system)[4][6][8] |

Table 4: Hazard Statements and Precautionary Codes

Type Code Statement
Hazard Statement H314 Causes severe skin burns and eye damage.[2][3][7][9]
Hazard Statement H335 May cause respiratory irritation.[4]
Precautionary P260, P261 Do not breathe dust/fume/gas/mist/vapours/spray.[3][7][9]
Precautionary P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]
Precautionary P301+P330+P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][7][9]
Precautionary P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7][9]
Precautionary P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Precautionary P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7][9]
Precautionary P405 Store locked up.[3][7][9]

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[3][10] |

Experimental and Safety Protocols

The following protocols are standard safety and emergency procedures derived from Safety Data Sheets. They are not research-specific experimental methodologies but are critical for ensuring laboratory safety.

First Aid Measures
  • Eye Contact : Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[6][8][10] Ensure complete irrigation by occasionally lifting the upper and lower lids.[10] Remove contact lenses if present and easy to do, and continue rinsing.[3][6][8] Seek immediate medical attention from an ophthalmologist.[6]

  • Skin Contact : Take off immediately all contaminated clothing.[3] Rinse the skin with plenty of water or use a safety shower.[10] Wash the affected area with soap and plenty of water.[3] Seek immediate medical advice.[7] Contaminated clothing must be washed before reuse.[3][6][10]

  • Inhalation : Remove the victim to fresh air and keep them comfortable for breathing.[3][6][10] If breathing is difficult, give oxygen.[3] If the person is not breathing, provide artificial respiration, but do not use the mouth-to-mouth method if the substance was inhaled.[8] Call a physician or POISON CENTER immediately.[6]

  • Ingestion : Rinse the mouth with water.[3] Do NOT induce vomiting.[3][6][8][10] Give the casualty as much water as they can comfortably drink.[10] Never give anything by mouth to an unconscious person.[3] Urgent hospital treatment is likely needed; transport to a hospital or doctor without delay.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or sand.[3][10][11] A water spray or fog should only be used for large fires.[10]

  • Unsuitable Extinguishing Media : Do not use water directly, as the substance reacts with water.[1][11]

  • Specific Hazards : The substance is combustible and presents a slight fire hazard when exposed to heat or flame.[1][10] Heating may cause containers to rupture violently.[10] Combustion can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide, hydrogen chloride, and phosgene.[1][6][8]

  • Protective Actions : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3][8]

Accidental Release Measures
  • Personal Precautions : Evacuate personnel to a safe area and move upwind from the spill.[1][3] Avoid breathing vapors and ensure adequate ventilation.[3][10] Avoid all personal contact by wearing appropriate protective equipment.[10]

  • Environmental Precautions : Prevent the substance from entering drains or waterways.[3]

  • Containment and Cleaning : Contain the spill using sand, earth, or other inert absorbent material.[10] Collect the material into a suitable, labeled container for disposal.[3][10] Do not expose the spilled material to water.[6][8]

Visualization of Safe Handling Workflow

Proper handling is crucial to minimize exposure risks. The following diagram outlines the logical workflow for the safe handling of this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling Procedure cluster_post Post-Handling & Disposal risk_assessment 1. Conduct Risk Assessment (Review SDS) ppe_selection 2. Select & Inspect PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection ventilation 3. Work in Ventilated Area (Chemical Fume Hood) ppe_selection->ventilation handling 4. Handle with Care (Avoid Inhalation & Contact) ventilation->handling storage 5. Secure Storage (Cool, Dry, Inert Atmosphere) handling->storage emergency Emergency Event (Spill, Exposure) handling->emergency decontamination 6. Decontaminate Work Area & Wash Hands storage->decontamination waste_disposal 7. Dispose of Waste (Follow Regulations) decontamination->waste_disposal

Caption: Logical workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

To prevent exposure, appropriate engineering controls and personal protective equipment (PPE) are mandatory.

  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][8][10] Eyewash stations and safety showers must be located close to the workstation.[8][11]

  • Personal Protective Equipment (PPE) :

Table 5: Recommended Personal Protective Equipment

Protection Type Specification
Eye/Face Tightly fitting safety goggles or a face shield.[3][9] Must conform to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Chemical-resistant, impervious gloves.[3] Protective work clothing.[7][9] Fire/flame resistant clothing may be necessary.[3]

| Respiratory | If vapors are generated or exposure limits are exceeded, use a full-face respirator with a suitable filter (e.g., type ABEK EN14387).[3] |

Stability and Reactivity

  • Reactivity : This product reacts with water, liberating toxic hydrogen chloride gas.[6][8] It may also react with metals to produce highly flammable hydrogen gas.[10]

  • Chemical Stability : The product is stable under standard ambient conditions (room temperature). However, it is sensitive to moisture.[9][12]

  • Incompatible Materials : Avoid contact with water, strong bases, alcohols, and strong oxidizing agents.[6][8][9][11][12] Do not store in aluminum or galvanized containers.[1]

  • Hazardous Decomposition Products : Thermal decomposition can release irritating and toxic gases and vapors, such as carbon oxides, hydrogen halides, and phosgene.[8][11]

Storage and Disposal

  • Storage Conditions : Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[3][9][10] Keep away from incompatible materials and foodstuff containers.[10] Storage under an inert gas atmosphere is recommended, and some suppliers advise refrigeration (2-8°C).[9][11][12] The storage area should be locked up.[3][6][10]

  • Disposal : Disposal of this compound and its containers must be done through an authorized hazardous waste collection point.[3][10] All local, regional, and national regulations for hazardous waste disposal must be followed.[6][8]

References

An In-depth Technical Guide to the Safe Handling and Storage of 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information and standardized protocols for the safe handling and storage of 2-Bromobenzoyl chloride (CAS No. 7154-66-7). Adherence to these guidelines is critical to ensure personnel safety, maintain chemical integrity, and promote reproducible experimental outcomes. This compound is a corrosive, water-reactive, and lachrymatory chemical that requires stringent safety measures in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key quantitative data are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₄BrClO[1][2][3]
Molecular Weight 219.46 g/mol [1][3]
Appearance Clear colorless to yellow to orange liquid[4]
Boiling Point 245 °C (lit.)[5]
Melting Point 8-10 °C (lit.)[5]
Density 1.679 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.597 (lit.)[5]
Flash Point >112 °C (>233.6 °F)[5]

Hazard Identification and Safety Precautions

This compound presents multiple hazards that necessitate robust safety protocols. It is classified as a corrosive substance that causes severe skin burns and eye damage.[1][6][7][8] It is also toxic if inhaled and may cause respiratory irritation.[6] As a lachrymator, it can cause tearing.[6] A critical hazard is its reactivity with water, which liberates toxic gases.[6][9]

Summary of GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][5][7]

  • H335: May cause respiratory irritation.[5]

Appropriate PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles and a face shield.[10]
Skin Protection Chemical-resistant gloves (nitrile rubber is a good choice), a flame-resistant lab coat, and closed-toe shoes.[7][11] An apron may also be required for handling larger quantities.[12]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[12][13] If exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge is necessary.[9][14]

Engineering controls are the primary line of defense to minimize exposure.

ControlSpecification
Ventilation All handling of this compound should be conducted in a certified chemical fume hood to control vapors.[12][13]
Safety Equipment An operational eyewash station and safety shower must be readily accessible in the immediate work area.[11][12]

Storage and Stability

Proper storage is crucial to maintain the quality of this compound and prevent hazardous situations.

Storage ConditionRecommendation
Temperature Store in a cool, dry, well-ventilated place, away from heat sources.[13][15] Refrigeration at 2-8°C is recommended.[5]
Atmosphere Store under an inert atmosphere, such as nitrogen or argon, to prevent reaction with moisture.[16][17][18]
Container Keep the container tightly sealed.[7][16] Use original packaging or a compatible container. Avoid aluminum or galvanized containers.[13]
Incompatibilities Store away from incompatible materials such as water, strong bases, alcohols, and strong oxidizing agents.[6][9][14][17]

The primary degradation pathway for this compound is hydrolysis upon contact with moisture, which forms 2-bromobenzoic acid and hydrochloric acid.[16][17] Elevated temperatures can accelerate this decomposition.[17]

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and conducted with all necessary safety precautions.

This protocol outlines the safe transfer of this compound from a larger storage bottle to a smaller vessel for immediate use.

Aliquoting_Protocol cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup & Storage prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood prep_inert Prepare inert atmosphere (N2/Ar) prep_hood->prep_inert prep_glassware Ensure all glassware is dry prep_inert->prep_glassware transfer_open Briefly open stock container under inert gas prep_glassware->transfer_open transfer_withdraw Withdraw required amount with a dry syringe transfer_open->transfer_withdraw transfer_dispense Dispense into a dry, tared reaction vessel transfer_withdraw->transfer_dispense cleanup_seal Securely seal stock container transfer_dispense->cleanup_seal cleanup_store Return stock to proper storage cleanup_seal->cleanup_store cleanup_decontaminate Decontaminate syringe and glassware cleanup_store->cleanup_decontaminate

Caption: Workflow for aliquoting this compound.

This protocol describes a general procedure for using this compound in a chemical reaction and the subsequent safe quenching of any unreacted material.

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup setup_vessel Assemble dry glassware under inert atmosphere setup_solvent Add anhydrous solvent setup_vessel->setup_solvent setup_reagents Add other reagents setup_solvent->setup_reagents setup_cool Cool reaction mixture (if required) setup_reagents->setup_cool setup_add Slowly add this compound setup_cool->setup_add reaction_monitor Monitor reaction progress (e.g., TLC, LC-MS) setup_add->reaction_monitor quench_cool Cool reaction mixture reaction_monitor->quench_cool quench_add Slowly add quenching agent (e.g., isopropanol, aqueous base) quench_cool->quench_add quench_stir Stir until reaction is complete quench_add->quench_stir workup_extract Perform aqueous workup and extraction quench_stir->workup_extract

Caption: General workflow for reaction and quenching.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill_Response spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate assess Assess spill size and potential for exposure evacuate->assess small_spill Small Spill? assess->small_spill large_spill Large Spill small_spill->large_spill No absorb Cover with inert absorbent material (sand, vermiculite) small_spill->absorb Yes ehs Contact Environmental Health & Safety (EHS) large_spill->ehs collect Collect absorbed material into a sealed container for disposal absorb->collect decontaminate Decontaminate the area collect->decontaminate

Caption: Decision-making flowchart for spill response.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][9] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, and national regulations.[6][7] Do not dispose of down the drain.[19] Unused or expired material should be disposed of through an approved hazardous waste disposal facility.[12]

This guide is intended to provide a framework for the safe handling and storage of this compound. It is not a substitute for a thorough risk assessment for specific experimental procedures. Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's safety guidelines before working with this chemical.

References

An In-depth Technical Guide to the Reactivity of 2-Bromobenzoyl Chloride with Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-bromobenzoyl chloride with water. This acyl chloride is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Understanding its hydrolytic stability and reaction kinetics is crucial for optimizing reaction conditions, minimizing byproduct formation, and ensuring the quality of synthetic intermediates and final products. This document details the reaction mechanism, kinetic data, experimental protocols for monitoring the reaction, and the properties of the resulting product.

Introduction

This compound (C₇H₄BrClO) is a highly reactive derivative of carboxylic acid, characterized by the electrophilic nature of its carbonyl carbon. This high reactivity makes it an excellent acylating agent but also renders it susceptible to hydrolysis, even by atmospheric moisture. The reaction with water leads to the formation of 2-bromobenzoic acid and hydrochloric acid. This hydrolysis is often an undesirable side reaction in many synthetic applications, leading to reduced yields and the need for stringent anhydrous conditions.

Reaction Mechanism and Kinetics

The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. The reaction is typically vigorous and exothermic.

The mechanism of hydrolysis for benzoyl chlorides can vary depending on the solvent and the substituents on the aromatic ring, generally following either a bimolecular S(_N)2-like pathway or a unimolecular S(_N)1-like pathway involving an acylium ion intermediate. For benzoyl chlorides in aqueous media, the reaction often exhibits characteristics of a bimolecular pathway.

Quantitative Kinetic Data

For comparison, the hydrolysis of benzoyl chloride in various solvent systems has been studied. For instance, in a 95% ethanol-water mixture, the hydrolysis rate constant has been reported, demonstrating the competing alcoholysis and hydrolysis reactions. The hydrolysis of benzoyl chloride is rapid, with a reported half-life of less than 0.25 minutes at 25°C in water.

CompoundSolventRate Constant (k)Temperature (°C)Reference
Benzoyl ChlorideWater> 2.77 min⁻¹25
Benzoyl Chloride95% Ethanol0.00949 min⁻¹ (hydrolysis)25N/A

Note: The table above provides data for the parent benzoyl chloride as a reference. Specific kinetic parameters for this compound would need to be determined experimentally.

Experimental Protocols

To quantitatively assess the reactivity of this compound with water, its rate of hydrolysis can be monitored using various analytical techniques. Below are detailed methodologies for key experiments.

Determination of Hydrolysis Rate by Conductimetry

This method is based on the principle that the hydrolysis of this compound produces hydrochloric acid, which increases the conductivity of the solution.

Materials and Equipment:

  • This compound (high purity)

  • Deionized water

  • Acetone (ACS grade, anhydrous)

  • Conductivity meter with a probe

  • Thermostated water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Prepare a stock solution of this compound in anhydrous acetone. The concentration should be chosen such that the final concentration in the reaction mixture is suitable for monitoring.

  • In a thermostated reaction vessel, place a known volume of a water-acetone mixture (a ratio that allows for solubility and a measurable reaction rate, e.g., 90:10 water:acetone).

  • Immerse the conductivity probe in the solution and allow the temperature to equilibrate.

  • Start the magnetic stirrer to ensure uniform mixing.

  • At time t=0, inject a small, known volume of the this compound stock solution into the reaction vessel and start the stopwatch simultaneously.

  • Record the conductivity of the solution at regular time intervals until the reading stabilizes, indicating the completion of the reaction.

  • The first-order rate constant (k) can be determined by plotting ln(G(∞) - G(_t)) versus time, where G(_t) is the conductance at time t, and G(∞) is the final conductance.

Monitoring Hydrolysis by UV-Vis Spectrophotometry

This method can be employed if there is a significant difference in the UV-Vis absorbance spectra of this compound and its hydrolysis product, 2-bromobenzoic acid.

Materials and Equipment:

  • This compound

  • Deionized water

  • Spectrophotometer-grade solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostated cuvette holder

  • Quartz cuvettes

  • Micropipettes

  • Stopwatch

Procedure:

  • Determine the UV-Vis spectra of this compound and 2-bromobenzoic acid in the chosen solvent to identify a suitable wavelength for monitoring the reaction, ideally where the reactant absorbs strongly and the product absorbs weakly, or vice versa.

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Place a known volume of the solvent and water in a quartz cuvette and place it in the thermostated cell holder of the spectrophotometer.

  • At time t=0, inject a small, known volume of the this compound solution into the cuvette, mix quickly, and start recording the absorbance at the chosen wavelength at regular time intervals.

  • The reaction progress can be followed by the change in absorbance over time. The rate constant can be calculated from the Beer-Lambert law and the integrated rate law for a first-order reaction.

Products of Hydrolysis

The primary and expected product of the complete hydrolysis of this compound is 2-bromobenzoic acid. The reaction also produces an equimolar amount of hydrogen chloride.

Reaction:

C₇H₄BrClO + H₂O → C₇H₅BrO₂ + HCl

The yield of 2-bromobenzoic acid from this reaction is typically high, assuming the reaction goes to completion and side reactions are minimized. In preparative syntheses where this compound is hydrolyzed to 2-bromobenzoic acid, yields are generally expected to be quantitative. For instance, syntheses of substituted benzoic acids from their corresponding benzoyl chlorides via hydrolysis report high yields.

ReactantProductTypical Yield
This compound2-Bromobenzoic acid>95% (expected)

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Hydrolysis of this compound reactant This compound (C₇H₄BrClO) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack water Water (H₂O) water->intermediate product1 2-Bromobenzoic Acid (C₇H₅BrO₂) intermediate->product1 Elimination of Cl⁻ product2 Hydrogen Chloride (HCl) intermediate->product2 Experimental_Workflow Workflow for Kinetic Analysis of Hydrolysis cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep_reagents Prepare Solutions (this compound in Acetone, Water) thermostat Thermostat Reaction Vessel prep_reagents->thermostat initiate Initiate Reaction (Inject Acyl Chloride) thermostat->initiate monitor Record Data vs. Time (e.g., Conductivity) initiate->monitor plot Plot Kinetic Data (e.g., ln(G∞ - Gt) vs. t) monitor->plot calculate Calculate Rate Constant (k) plot->calculate

Theoretical properties of 2-Bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Properties of 2-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₇H₄BrClO) is a significant intermediate in organic synthesis, valued for its utility in the preparation of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity, stemming from the presence of the acyl chloride functional group, allows for the facile introduction of the 2-bromobenzoyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, spectral data, reactivity profile, and relevant experimental procedures. The information is presented to support researchers and professionals in the effective and safe application of this versatile reagent.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
Molecular Formula C₇H₄BrClO[1][2][3]
Molecular Weight 219.46 g/mol [1][3][4]
CAS Number 7154-66-7[3][4]
EC Number 230-507-4[4]
Appearance Clear colorless to light yellow liquid[5]
Density 1.679 g/mL at 25 °C[4]
Melting Point 8-10 °C[4]
Boiling Point 245 °C[4]
Flash Point >112 °C[4]
Refractive Index (n20/D) 1.597[4]
Solubility Reacts with water and alcohols.[6][7]

Spectral Data

The following tables provide predicted and reported spectral data for this compound, which are essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted NMR data based on structurally analogous compounds.

Table 2.1.1: Predicted ¹H NMR Spectroscopic Data [8]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-36.8 - 7.0d~8-9
H-47.4 - 7.6dd~8-9, ~2-3
H-67.8 - 8.0d~2-3

Table 2.1.2: Predicted ¹³C NMR Spectroscopic Data [8]

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-1120 - 125
C-2148 - 152
C-3118 - 122
C-4138 - 142
C-5115 - 120
C-6135 - 140
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (acid chloride)1780 - 1820 (strong)
C-Cl600 - 800
Aromatic C-H3000 - 3100
Aromatic C=C1400 - 1600
Mass Spectrometry (MS)

Table 2.3.1: Predicted Mass Spectrometry Fragmentation [8]

m/zInterpretation
218/220/222Molecular ion peak [M]⁺, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1)
183/185Loss of Chlorine radical [M-Cl]⁺. Isotopic pattern for Bromine will be present.
155/157Loss of COCl group [M-COCl]⁺. Isotopic pattern for Bromine will be present.

Reactivity and Stability

This compound is a reactive compound, primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group.[7] It is sensitive to moisture and reacts with water to form 2-bromobenzoic acid.[6][7] It is also incompatible with strong bases, alcohols, and strong oxidizing agents.[6][9] The compound is considered stable under recommended storage conditions (refrigerated, under an inert atmosphere).[4][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 2-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

General Protocol using Thionyl Chloride:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 2-bromobenzoic acid.

  • Reaction: Add an excess of thionyl chloride (SOCl₂) to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude this compound is then purified by vacuum distillation.

Reaction with Nucleophiles: Amide Formation

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 2-bromobenzamides.[10][11] The reaction proceeds via a nucleophilic acyl substitution mechanism.[10][12]

General Protocol for Amidation:

  • Preparation: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF, DCM) in a flask under an inert atmosphere.

  • Addition: Cool the solution to 0 °C and slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Synthetic Workflow for this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 2-Bromobenzoic Acid D Reaction under Reflux A->D B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->D C Catalytic DMF C->D E Removal of Excess Reagent D->E F Vacuum Distillation E->F G This compound F->G G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products A This compound C Nucleophilic Attack by Amine on Carbonyl Carbon A->C B Primary/Secondary Amine (R₂NH) B->C D Formation of Tetrahedral Intermediate C->D E Elimination of Chloride Leaving Group D->E F Deprotonation E->F G N-Substituted 2-Bromobenzamide F->G H Amine Hydrochloride Salt F->H

References

An In-depth Technical Guide to 2-Bromobenzoyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobenzoyl chloride, a pivotal chemical intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, key synthetic applications, and its role as a precursor in the development of pharmacologically active compounds.

Chemical Identity and Synonyms

This compound is an acyl chloride derivative of benzoic acid. For clarity and comprehensive database searching, a variety of synonyms and identifiers are utilized in scientific literature and chemical catalogs.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 7154-66-7[1]
Molecular Formula C₇H₄BrClO[1]
Molecular Weight 219.46 g/mol [1]
InChI InChI=1S/C7H4BrClO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H[1]
InChIKey NZCKTGCKFJDGFD-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C(=C1)C(=O)Cl)Br[1]
EC Number 230-507-4
Beilstein Registry Number 508506
PubChem CID 23542[1]
Common Synonyms o-Bromobenzoyl chloride, Benzoyl chloride, 2-bromo-[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound, facilitating its identification and safe handling in a laboratory setting.

Physicochemical Properties
PropertyValueReference
Appearance Clear colorless to light yellow liquid[2]
Density 1.679 g/mL at 25 °C[3]
Melting Point 8-10 °C[3]
Boiling Point 245 °C[3]
Flash Point >112 °C (>233.6 °F)[4]
Refractive Index (n20/D) 1.597[3]
Storage Temperature 2-8°C[3]
Spectroscopic Data
TechniqueExpected Peaks / Signals
¹H NMR Aromatic protons (multiplet, 4H)
¹³C NMR Aromatic carbons, Carbonyl carbon (~165-170 ppm), C-Br carbon
FT-IR (cm⁻¹) C=O stretch (~1770-1800), Aromatic C-H stretch (~3050-3100), C-Cl stretch (~750-850), C-Br stretch (~650)
Mass Spec (m/z) Molecular ion peaks [M]⁺ and [M+2]⁺ due to bromine isotopes, fragments corresponding to the benzoyl cation and loss of Cl and Br

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized in acylation reactions to introduce the 2-bromobenzoyl moiety. Its applications are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Amide Synthesis (Schotten-Baumann Reaction)

The reaction of this compound with primary or secondary amines is a fundamental method for the formation of N-substituted-2-bromobenzamides. These amides are often precursors to more complex heterocyclic structures.

This protocol details the synthesis of 2-Bromo-N-phenylbenzamide from this compound and aniline (B41778).[5]

Materials:

Procedure:

  • Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the flask with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-Bromo-N-phenylbenzamide.[5]

G reagents This compound + Aniline + Triethylamine in DCM reaction_mixture Reaction at 0°C to RT reagents->reaction_mixture Stirring 2-4h workup Aqueous Workup (NaHCO₃, H₂O, Brine) reaction_mixture->workup Quenching product 2-Bromo-N-phenylbenzamide workup->product Purification

Caption: Workflow for the synthesis of 2-Bromo-N-phenylbenzamide.

Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the synthesis of biaryl ketones.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, with or without water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 1-5 mol%), and base (2-3 eq).

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl ketone.

G reactants This compound + Arylboronic Acid + Pd Catalyst + Base in Solvent heating Heating under Inert Atmosphere reactants->heating Stirring workup Aqueous Workup & Extraction heating->workup Cooling product Biaryl Ketone workup->product Purification G cluster_0 Cell tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis drug 2-Aminobenzophenone Derivative drug->tubulin Inhibits

References

An In-depth Technical Guide to o-Bromobenzoyl Chloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Bromobenzoyl chloride, also known as 2-bromobenzoyl chloride, is a valuable acylating agent in organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride group and a bromine-substituted aromatic ring, makes it a versatile building block for the synthesis of a wide range of chemical entities, including pharmaceuticals, agrochemicals, and dyes. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its role in drug development.

Chemical Structure and Properties

o-Bromobenzoyl chloride is a derivative of benzoic acid with a bromine atom at the ortho position and the carboxylic acid group converted to an acyl chloride.

Table 1: Chemical Identifiers for o-Bromobenzoyl Chloride

IdentifierValue
IUPAC Name This compound
CAS Number 7154-66-7[1]
Molecular Formula C₇H₄BrClO[1]
Molecular Weight 219.46 g/mol [1]
InChI InChI=1S/C7H4BrClO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H[1]
InChIKey NZCKTGCKFJDGFD-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C(=C1)C(=O)Cl)Br

Table 2: Physical and Chemical Properties of o-Bromobenzoyl Chloride

PropertyValue
Appearance Liquid
Boiling Point 245 °C (lit.)[1]
Melting Point 8-10 °C (lit.)[1]
Density 1.679 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.597 (lit.)[1]
Solubility Soluble in aprotic organic solvents; reacts with protic solvents like water and alcohols.
Stability Moisture-sensitive.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of o-bromobenzoyl chloride.

Table 3: Spectroscopic Data for o-Bromobenzoyl Chloride

TechniqueKey Features
¹H NMR Aromatic protons typically appear in the range of 7.0-8.0 ppm.
¹³C NMR The carbonyl carbon (C=O) signal is expected in the range of 165-170 ppm. Aromatic carbons appear between 120-140 ppm.
FTIR A strong absorption band characteristic of the C=O stretch in an acyl chloride is observed around 1770-1800 cm⁻¹.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) in the molecular ion and fragments.

Synthesis of o-Bromobenzoyl Chloride

The most common laboratory synthesis of o-bromobenzoyl chloride involves the reaction of 2-bromobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis from 2-Bromobenzoic Acid and Thionyl Chloride

This protocol is adapted from the synthesis of the analogous 3-bromobenzoyl chloride.[3]

Materials:

  • 2-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343) or dichloromethane (B109758) (optional, as the reaction can be run neat)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid. Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent such as toluene can be used if desired.[3]

  • Reaction: Gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[3]

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.[3]

  • Purification: The crude o-bromobenzoyl chloride is then purified by vacuum distillation.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).[3]

  • Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[3]

  • All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the product.[3]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 2-Bromobenzoic Acid and Thionyl Chloride to Flask B 2. Heat to Reflux (2-4 hours) A->B Heat C 3. Cool and Remove Excess Thionyl Chloride B->C Cessation of gas evolution D 4. Purify by Vacuum Distillation C->D Distillation E o-Bromobenzoyl Chloride D->E

Synthesis workflow for o-bromobenzoyl chloride.

Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride group makes o-bromobenzoyl chloride a key intermediate in various organic transformations, most notably in acylation reactions.

Acylation of Amines

o-Bromobenzoyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted 2-bromobenzamides. This reaction is a cornerstone of medicinal chemistry for the construction of amide bonds, which are prevalent in drug molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][5]

Amide_Formation reagents o-Bromobenzoyl Chloride + Amine (R-NH₂) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Substituted 2-Bromobenzamide + HCl intermediate->product Elimination of Cl⁻ Friedel_Crafts_Acylation cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution A o-Bromobenzoyl Chloride + AlCl₃ B Acylium Ion [o-Br-C₆H₄-C=O]⁺ A->B Formation of Acylium Ion D Sigma Complex (Arenium Ion) B->D C Aromatic Ring (e.g., Benzene) C->D Nucleophilic Attack E Aryl Ketone Product D->E Deprotonation

References

Methodological & Application

Application Note: Synthesis of 2-Bromobenzoyl Chloride from 2-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromobenzoyl chloride is a valuable synthetic intermediate in organic chemistry, particularly in the development of pharmaceutical compounds and other fine chemicals. It serves as a reactive precursor for introducing the 2-bromobenzoyl moiety into various molecular scaffolds. The most common and direct method for its synthesis is the conversion of 2-bromobenzoic acid using a suitable chlorinating agent. This document provides detailed protocols for this conversion using two common reagents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), and includes a comparison of reaction parameters.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation. Thionyl chloride is widely used because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1][2] Oxalyl chloride is another effective reagent that operates under mild conditions, and its byproducts (CO, CO₂, HCl) are also gaseous.[3][4] The choice of reagent can depend on substrate sensitivity, desired reaction conditions, and scale.

Comparative Data of Chlorination Methods

The selection of a chlorinating agent can significantly impact reaction time, temperature, and yield. The following table summarizes typical reaction parameters for the conversion of an aromatic carboxylic acid to its corresponding acid chloride, based on common laboratory procedures.

ParameterMethod A: Thionyl ChlorideMethod B: Oxalyl ChlorideMethod C: Phosphorus Trichloride
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Trichloride (PCl₃)
Typical Solvent Toluene (B28343), Dichloromethane (B109758) (DCM), or neatDichloromethane (DCM), 1,2-Dichloroethane1,2-Dichloroethane
Catalyst N,N-Dimethylformamide (DMF) (catalytic)N,N-Dimethylformamide (DMF) (catalytic)None required
Temperature Reflux (typically 60-80 °C)[1]0 °C to Room TemperatureReflux
Reaction Time 1–4 hours[5]1–3 hours[3]4 hours[6]
Work-up Removal of excess reagent and solvent by distillation/vacuum[2][7]Removal of solvent and volatiles by rotary evaporation[3]Not specified
Byproducts SO₂(g), HCl(g)[1]CO(g), CO₂(g), HCl(g)H₃PO₃
Advantages Inexpensive reagent, gaseous byproducts simplify purification.Mild reaction conditions, high purity of crude product, gaseous byproducts.[4]Effective for certain substrates.
Disadvantages Harsher conditions (reflux), potential for side reactions.More expensive reagent, toxic CO byproduct.Stoichiometric byproduct (phosphorous acid) requires removal.

Experimental Protocols

Safety Precautions:

  • Both thionyl chloride and oxalyl chloride are toxic, corrosive, and react violently with water.[7] All manipulations must be performed in a well-ventilated chemical fume hood.

  • The reactions evolve toxic and corrosive gases (HCl, SO₂, CO). A gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution) is required to neutralize acidic gases.[7]

  • All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride product.[1][8]

  • Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.

Protocol 1: Synthesis using Thionyl Chloride

This protocol involves heating 2-bromobenzoic acid with an excess of thionyl chloride, often with a catalytic amount of DMF.[5]

Materials:

  • 2-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (optional, catalytic)

  • Anhydrous toluene or dichloromethane (optional)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add 2-bromobenzoic acid (1.0 eq).

  • If using a solvent, add anhydrous toluene or dichloromethane (approx. 3-5 mL per gram of acid).

  • Under an inert atmosphere, add a few drops of DMF (catalyst).

  • Slowly add thionyl chloride (2.0-4.0 eq) to the flask at room temperature.[5] The addition may be exothermic.

  • Heat the reaction mixture to reflux (e.g., 80 °C if using toluene) and maintain for 2-4 hours.[1][7] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation, followed by vacuum distillation, to yield the crude this compound.[2][7]

  • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis using Oxalyl Chloride

This method is performed under milder conditions and is often preferred for sensitive substrates.[4]

Materials:

  • 2-Bromobenzoic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under a nitrogen atmosphere, add 2-bromobenzoic acid (1.0 eq) and anhydrous dichloromethane (approx. 5-10 mL per gram of acid).[3]

  • Add 1-2 drops of DMF via syringe.[3]

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add oxalyl chloride (1.3-1.5 eq) dropwise via the addition funnel over 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture for 1.5-3 hours at room temperature.[3] The mixture typically becomes a clear solution upon completion.

  • Concentrate the solution by rotary evaporation under reduced pressure to remove the solvent and any excess volatiles.[3]

  • The resulting crude this compound is often of high purity and can be used directly for subsequent reactions or purified by vacuum distillation.

Visualized Workflows and Schemes

G cluster_0 General Reaction Scheme start 2-Bromobenzoic Acid prod This compound start->prod  Catalytic DMF  Inert Solvent, Δ or RT reagent Chlorinating Agent (SOCl₂ or (COCl)₂) reagent->prod

Caption: General synthesis of this compound.

G node_setup Step 1: Setup Charge dry flask with 2-bromobenzoic acid and solvent under N₂. node_reagents Step 2: Reagent Addition Add catalytic DMF. Add chlorinating agent (SOCl₂ or (COCl)₂) dropwise. node_setup->node_reagents node_reaction Step 3: Reaction Stir at appropriate temperature (Reflux or RT). Monitor for completion (e.g., cessation of gas evolution). node_reagents->node_reaction node_workup Step 4: Work-up Cool to room temperature. Remove excess reagent and solvent under reduced pressure. node_reaction->node_workup node_product Step 5: Isolation & Purification Obtain crude this compound. Purify by vacuum distillation if required. node_workup->node_product

Caption: Experimental workflow for acid chloride synthesis.

References

2-Bromobenzoyl chloride synthesis using thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 2-Bromobenzoyl Chloride

Introduction

This compound is a valuable acylating agent and a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity makes it a versatile building block for introducing the 2-bromobenzoyl moiety into a wide range of molecules. This document provides a detailed protocol for the synthesis of this compound from 2-Bromobenzoic acid utilizing thionyl chloride (SOCl₂). Thionyl chloride is a highly effective reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion and simplifies purification.[1][2][3]

Reaction Scheme

The overall reaction involves the conversion of a carboxylic acid to an acyl chloride:

2-Bromobenzoic Acid + Thionyl Chloride → this compound + Sulfur Dioxide + Hydrogen Chloride

C₇H₅BrO₂ + SOCl₂ → C₇H₄BrClO + SO₂ + HCl

Data Presentation

A summary of the key physical and chemical properties of the reactant, reagent, and product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
2-Bromobenzoic acidC₇H₅BrO₂201.02249 (decomposes)-
Thionyl chlorideSOCl₂118.97791.63
This compoundC₇H₄BrClO219.4693-95 at 10 mmHg~1.66

Experimental Protocol

This protocol details the synthesis of this compound using thionyl chloride.

Materials:

  • 2-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343) or dichloromethane (B109758) (optional solvent)

  • Dry glassware (round-bottom flask, reflux condenser with a drying tube filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent hydrolysis of thionyl chloride and the product.[4][5] The reaction should be assembled in a well-ventilated fume hood.

  • Charging the Flask: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2-Bromobenzoic acid.

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.[5] The reaction can be performed neat (without solvent) or with an inert anhydrous solvent like toluene.[5]

  • Reaction: The mixture is gently heated to reflux (approximately 79°C, the boiling point of thionyl chloride).[5] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours.[4][5]

  • Removal of Excess Thionyl Chloride: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure.[4][5] A rotary evaporator can also be used, co-evaporating with an anhydrous solvent like toluene to ensure complete removal.

  • Purification: The crude this compound is then purified by vacuum distillation.[5] Collect the fraction that boils at the appropriate temperature and pressure (e.g., 93–95°C at 10 mmHg).

Visualizations

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Chloride cluster_step3 Step 3: Nucleophilic Acyl Substitution cluster_step4 Step 4: Product Formation A 2-Bromobenzoic Acid C Protonated Intermediate A->C Nucleophilic attack by carbonyl oxygen on sulfur B Thionyl Chloride (SOCl₂) B->C D Chlorosulfite Intermediate C->D Deprotonation and formation of O-S bond E Tetrahedral Intermediate D->E Attack by Cl⁻ on carbonyl carbon G This compound E->G Collapse of intermediate, elimination of leaving group H Sulfur Dioxide (SO₂) E->H I Hydrogen Chloride (HCl) E->I F Chloride Ion (Cl⁻) F->E

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Workflow

Workflow start Start: Dry Glassware setup Reaction Setup: - 2-Bromobenzoic Acid - Magnetic Stirrer - Reflux Condenser start->setup add_reagent Add Thionyl Chloride (2-3 eq.) setup->add_reagent reflux Heat to Reflux (79°C) for 2-4 hours add_reagent->reflux cool Cool to Room Temperature reflux->cool remove_excess Remove Excess SOCl₂ (Atmospheric Distillation or Rotovap) cool->remove_excess purify Purification: Vacuum Distillation remove_excess->purify product Product: Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Fume Hood: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive gases, HCl and SO₂.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8][9]

  • Anhydrous Conditions: Thionyl chloride reacts violently with water.[2][7][9] Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.[5]

  • Handling: this compound is corrosive and a lachrymator.[6][8] Avoid inhalation and contact with skin and eyes.[6][8] It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[10]

  • Spills: In case of a spill, absorb with an inert material like sand or vermiculite (B1170534) and dispose of as hazardous waste.[6][9] Do not use water to clean up thionyl chloride spills.[9]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of the product or thionyl chloride due to moisture. - Loss of product during distillation.- Ensure the reaction goes to completion by monitoring gas evolution or using TLC (after quenching a sample with methanol). - Use thoroughly dried glassware and reagents; perform the reaction under an inert atmosphere.[10] - Carefully control the vacuum and temperature during distillation.
Product is Dark/Discolored - Presence of impurities in the starting material. - Decomposition at high temperatures during distillation.- Recrystallize the starting 2-Bromobenzoic acid if necessary. - Avoid overheating during the final vacuum distillation.
Product Solidifies in Condenser - The boiling point of the product is high relative to the pressure, and the condenser is too cold.- Use a distillation setup with a wider condenser or a short-path distillation head. - Gently warm the condenser with a heat gun if a blockage occurs.
"Oiling Out" during Recrystallization (if attempted) - The boiling point of the solvent is higher than the melting point of the solute.[11] - Significant impurities are present.[11]- Use a lower-boiling point solvent or a different solvent system.[11] - Consider pre-purification by another method.

References

Application Notes and Protocols: Friedel-Crafts Acylation with 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed protocol for the Friedel-Crafts acylation of an aromatic substrate using 2-bromobenzoyl chloride as the acylating agent. The presence of the bromine atom on the benzoyl chloride offers a handle for further synthetic transformations, making the resulting 2-bromoaryl ketones valuable precursors in medicinal chemistry and materials science.

The general reaction involves the activation of this compound with a Lewis acid catalyst to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired ketone. The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and selectivity.

Reaction Mechanism and Workflow

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the this compound, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[1]

  • Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][3]

  • Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1][4]

It is important to note that the ketone product can form a complex with the Lewis acid, often requiring stoichiometric or greater amounts of the catalyst.[5] The complex is subsequently hydrolyzed during the aqueous work-up to liberate the final product.[5]

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification A Mix Aromatic Substrate and Anhydrous Solvent B Add Lewis Acid Catalyst (e.g., AlCl₃) A->B Under Inert Atmosphere C Cool Mixture (e.g., 0 °C) B->C D Slowly Add This compound C->D Exothermic E Allow to Warm to RT and Stir D->E F Monitor Reaction (TLC/GC) E->F G Quench with Ice and conc. HCl F->G Upon Completion H Extract with Organic Solvent G->H I Wash Organic Layer (H₂O, NaHCO₃, Brine) H->I J Dry and Evaporate Solvent I->J K Purify Product (Crystallization/Chromatography) J->K

Caption: General experimental workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic substrate (e.g., benzene (B151609) or toluene) with this compound using aluminum chloride as the catalyst.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)Notes
Aromatic Substrate (e.g., Benzene)78.1150 mL~0.56 mol (excess)Anhydrous grade, acts as solvent and reactant
This compound219.4610.97 g0.05 molLimiting reagent
Aluminum Chloride (AlCl₃)133.347.33 g0.055 mol (1.1 eq)Anhydrous, handle in a glovebox or dry atmosphere
Dichloromethane (B109758) (DCM)84.9350 mL-Anhydrous, as an alternative solvent
Concentrated HCl36.4630 mL-For work-up
Crushed Ice18.02~100 g-For quenching
Saturated NaHCO₃ solution-50 mL-For washing
Saturated NaCl solution (Brine)-50 mL-For washing
Anhydrous MgSO₄ or Na₂SO₄-~5 g-For drying

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add the aromatic substrate (e.g., 50 mL of anhydrous benzene) or an anhydrous solvent like dichloromethane (50 mL) and the aromatic substrate (0.05 mol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. The addition may be exothermic.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent (e.g., 10 mL of benzene or DCM) and add it to the dropping funnel. Add the this compound solution dropwise to the cooled, stirred reaction mixture over 20-30 minutes. An exothermic reaction and evolution of HCl gas will be observed.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating under reflux (e.g., at 60 °C) may be required to drive the reaction to completion.[7][8]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (30 mL) in a beaker with vigorous stirring.[2][3] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent like DCM was used, separate the organic layer. If the aromatic substrate was used as the solvent, extract the aqueous layer with an organic solvent (e.g., dichloromethane, 2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).[9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, (2-bromophenyl)(aryl)methanone, can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica (B1680970) gel.

Substrate Scope and Yields

The Friedel-Crafts acylation with this compound can be applied to a variety of aromatic substrates. The reactivity of the aromatic ring significantly influences the reaction conditions and yield.

Aromatic SubstrateActivating/Deactivating GroupTypical Product(s)Expected Yield RangeReference Example (Analogous)
BenzeneNone(2-Bromophenyl)(phenyl)methanoneGood to Excellent[10]
Toluene-CH₃ (Activating, ortho, para-directing)4-Methyl-2'-bromobenzophenone (major), 2-Methyl-2'-bromobenzophenone (minor)Good to Excellent[8][11]
Anisole-OCH₃ (Strongly activating, ortho, para-directing)4-Methoxy-2'-bromobenzophenone (major)Excellent[2][12][13]
Bromobenzene-Br (Deactivating, ortho, para-directing)4-Bromo-2'-bromobenzophenone (major)Moderate to Good[9][14]

Yields are generally high for activated aromatic rings and moderate for deactivated ones. Steric hindrance can influence the ortho/para product ratio.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and aluminum chloride are corrosive and moisture-sensitive. Handle with care and under anhydrous conditions.

  • The reaction is exothermic and generates HCl gas, which is corrosive and toxic. Use a gas trap.

  • The quenching step is highly exothermic and should be performed cautiously.

Reaction_Mechanism cluster_reactants Step 1: Acylium Ion Formation cluster_intermediate Resonance-Stabilized Acylium Ion cluster_substrate Step 2: Electrophilic Attack cluster_sigma Sigma Complex (Arenium Ion) cluster_product Step 3: Deprotonation & Product Formation R1 This compound R2 AlCl₃ (Lewis Acid) R1_struct I1_text [Br-C₆H₄-C=O]⁺ ↔ [Br-C₆H₄-C≡O⁺] R1_struct->I1_text Coordination & Cleavage R2_struct AlCl₃ R2_struct->I1_text Coordination & Cleavage I1 Acylium Ion AlCl4 AlCl₄⁻ Sigma Resonance-Stabilized Carbocation I1_text->Sigma Nucleophilic Attack by Ar-H S1 Aromatic Ring (Ar-H) S1_struct P1_struct Sigma->P1_struct Deprotonation by AlCl₄⁻ Catalyst_regen AlCl₃ (regenerated) HCl HCl P1 Aryl Ketone Product

Caption: Mechanism of Friedel-Crafts acylation with this compound.

References

Amide Synthesis using 2-Bromobenzoyl Chloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUDIENCE: Researchers, scientists, and drug development professionals.

Introduction

2-Bromobenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of N-substituted 2-bromobenzamides. These amide derivatives serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and complex heterocyclic systems. The presence of the bromine atom offers a handle for further functionalization through cross-coupling reactions, while the amide linkage is a common feature in many pharmaceutical agents. This document provides detailed application notes, experimental protocols, and characterization data for the synthesis of amides using this compound.

Reaction Principle and Mechanism

The synthesis of amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The reaction is typically rapid and high-yielding. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the stable amide bond. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1]

applications start This compound + Amine amide N-substituted 2-Bromobenzamide start->amide suzuki Suzuki Coupling amide->suzuki heck Heck Coupling amide->heck buchwald Buchwald-Hartwig Amination amide->buchwald cyclization Intramolecular Cyclization amide->cyclization co_cyclization Cobalt-Catalyzed Cyclization amide->co_cyclization diverse Diverse Arylated Amides suzuki->diverse heck->diverse buchwald->diverse heterocycles Heterocyclic Scaffolds (e.g., Quinazolinones) cyclization->heterocycles iminoisoindolinones 3-(Imino)isoindolin-1-ones co_cyclization->iminoisoindolinones experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve amine and base in anhydrous solvent cool Cool to 0 °C dissolve->cool add Add this compound dropwise cool->add stir Stir at room temperature add->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract wash Wash with acid, base, brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

References

Application Notes and Protocols: 2-Bromobenzoyl Chloride as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-bromobenzoyl chloride as a key intermediate in the synthesis of pharmaceutical compounds. Its utility lies in its ability to readily undergo reactions such as Friedel-Crafts acylation and nucleophilic acyl substitution, forming critical scaffolds like benzophenones and benzamides, which are precursors to a range of therapeutic agents.

Introduction: The Role of this compound in Medicinal Chemistry

This compound is a reactive acyl chloride that serves as a valuable building block in organic synthesis. The presence of the bromine atom and the acyl chloride group on the benzene (B151609) ring allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of complex molecules with potential pharmacological activity. While its direct incorporation into final drug products is not as frequently documented as some other intermediates, its role in the formation of key pharmacophores is significant. The benzophenone (B1666685) and benzamide (B126) moieties derived from this compound are found in a wide array of biologically active compounds, including anti-inflammatory, anti-cancer, and central nervous system (CNS) modulating agents.[1][2]

Key Synthetic Pathways Involving this compound

The primary utility of this compound in pharmaceutical synthesis stems from two main types of reactions:

  • Friedel-Crafts Acylation: This reaction is used to synthesize 2-bromobenzophenone (B80453) derivatives, which are important precursors for various pharmaceuticals.[2][3] The reaction involves the acylation of an aromatic compound in the presence of a Lewis acid catalyst.[4]

  • Nucleophilic Acyl Substitution: this compound readily reacts with nucleophiles such as amines to form N-substituted-2-bromobenzamides. These amides are key intermediates in the synthesis of heterocyclic compounds like quinazolinones.[5][6]

The following sections provide detailed protocols and data for these key transformations.

Synthesis of 2-Bromobenzophenone Intermediates via Friedel-Crafts Acylation

The Friedel-Crafts acylation of aromatic compounds with this compound provides access to a wide range of substituted 2-bromobenzophenones. These ketones are known intermediates in the synthesis of various biologically active molecules.[2]

General Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the Friedel-Crafts acylation of an aromatic substrate with this compound.

Reagents and Materials:

  • This compound

  • Aromatic substrate (e.g., Toluene)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the aromatic substrate (1.0 equivalent) to the cooled suspension.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromobenzophenone product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data for Friedel-Crafts Acylation

The following table summarizes representative yields for the synthesis of benzophenone derivatives via Friedel-Crafts acylation.

Aromatic SubstrateProductYield (%)Reference
Toluene(2-Bromophenyl)(p-tolyl)methanoneNot specified[3]
Benzene2-BromobenzophenoneNot specified[7]

Note: Specific yield data for the reaction with this compound is not always readily available in the cited literature; however, the synthesis of similar benzophenones via Friedel-Crafts acylation is a well-established and generally high-yielding reaction.

Visualization of the Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation 2-Bromobenzoyl_chloride 2-Bromobenzoyl chloride Acylium_ion Acylium Ion Intermediate 2-Bromobenzoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium_ion Sigma_complex Sigma Complex (Intermediate) Acylium_ion->Sigma_complex Aromatic_substrate Aromatic Substrate Aromatic_substrate->Sigma_complex 2-Bromobenzophenone 2-Bromobenzophenone Derivative Sigma_complex->2-Bromobenzophenone - H⁺, - AlCl₃ Amide_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Amine_sol Dissolve Amine and Base in Anhydrous THF Cooling Cool Amine Solution to 0 °C Amine_sol->Cooling Acyl_chloride_sol Dissolve 2-Bromobenzoyl Chloride in Anhydrous THF Addition Dropwise Addition of Acyl Chloride Solution Acyl_chloride_sol->Addition Cooling->Addition Stirring Warm to Room Temp and Stir for 2-4h Addition->Stirring Solvent_removal Solvent Removal Stirring->Solvent_removal Extraction Extraction with Dichloromethane Solvent_removal->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Chromatography or Recrystallization) Drying->Purification

References

Application Notes and Protocols: The Versatile Role of 2-Bromobenzoyl Chloride in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-bromobenzoyl chloride as a key building block in the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined herein are based on established and contemporary synthetic methodologies, offering a practical guide for researchers in organic synthesis and drug discovery.

Introduction

This compound is a highly reactive and versatile bifunctional reagent, featuring a reactive acyl chloride moiety and a strategically positioned bromine atom on the aromatic ring. This unique combination allows for a range of chemical transformations, making it an invaluable precursor for the construction of complex heterocyclic scaffolds. Its applications span the synthesis of quinazolinones, benzodiazepines, and phenanthridinones, classes of compounds renowned for their broad spectrum of biological activities and presence in numerous pharmaceuticals.

The acyl chloride group readily participates in acylation reactions with a variety of nucleophiles, such as amines and anilines, to form stable amide bonds. The resulting N-aryl-2-bromobenzamides serve as crucial intermediates for subsequent intramolecular cyclization reactions, often catalyzed by transition metals like palladium or copper, to forge the core structures of various N-heterocycles. This modular approach allows for the generation of diverse libraries of heterocyclic compounds for drug screening and development.

Synthesis of Key Heterocyclic Scaffolds

Synthesis of Phenanthridinones

Phenanthridinones are a significant class of nitrogen-containing polycyclic aromatic compounds, with many derivatives exhibiting potent anticancer, antiviral, and neuroprotective properties. A highly efficient route to this scaffold involves the palladium-catalyzed intramolecular C-H arylation of N-aryl-2-bromobenzamides, which are readily prepared from this compound.

Experimental Workflow for Phenanthridinone Synthesis

G start A 2-Bromobenzoyl chloride start->A B Aniline (B41778) Derivative start->B C N-Acylation A->C B->C D 2-Bromo-N-aryl- benzamide C->D E Palladium-Catalyzed Intramolecular C-H Arylation D->E F Phenanthridinone Derivative E->F end F->end

Caption: General workflow for the two-step synthesis of phenanthridinones from this compound.

Protocol 1: Synthesis of 2-Bromo-N-phenylbenzamide

This protocol describes the initial N-acylation of aniline with this compound.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Triethylamine (B128534) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the stirred aniline solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-N-phenylbenzamide.[1][2][3][4][5]

Protocol 2: Palladium-Catalyzed Intramolecular Synthesis of Phenanthridinone

This protocol outlines the cyclization of the N-aryl-2-bromobenzamide intermediate.[6][7]

Materials:

  • 2-Bromo-N-phenylbenzamide (1.0 eq)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a Schlenk tube, add 2-bromo-N-phenylbenzamide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 10-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to afford the desired phenanthridinone.[6]

Quantitative Data for Phenanthridinone Synthesis

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃DMA1002495
Pd-PVP NPsK₂CO₃H₂O:DMA (1:1)1002495
Pd(OAc)₂ / P(o-tol)₃Cs₂CO₃Toluene (B28343)11024High
CuI / Phosphine LigandKOtBuo-xylene1201840-92

Data adapted from representative literature procedures for similar substrates.[7]

Proposed Catalytic Cycle for Phenanthridinone Synthesis

G cluster_0 Catalytic Cycle A Pd(0) B Oxidative Addition A->B 2-Bromo-N- phenylbenzamide C Aryl-Pd(II)-Br Intermediate B->C D C-H Activation/ Concerted Metalation- Deprotonation C->D E Palladacycle Intermediate D->E F Reductive Elimination E->F F->A G Phenanthridinone F->G

Caption: Proposed palladium-catalyzed cycle for the intramolecular C-H arylation to form phenanthridinones.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of fused heterocycles that form the core structure of numerous bioactive compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. A common synthetic strategy involves the reaction of a 2-aminobenzamide (B116534) derivative with a benzoyl chloride.

Protocol 3: One-pot Synthesis of 2-Aryl-Quinazolin-4(3H)-ones

This protocol describes a one-pot synthesis from 2-aminobenzamide and a substituted benzoyl chloride.

Materials:

  • 2-Aminobenzamide (1.0 eq)

  • Substituted Benzoyl Chloride (e.g., this compound) (1.1 eq)

  • Pyridine (B92270) (as solvent and base)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzamide in pyridine.

  • Slowly add the substituted benzoyl chloride to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol (B145695) to obtain the pure 2-aryl-quinazolin-4(3H)-one.[8][9][10]

Quantitative Data for Quinazolinone Synthesis

2-Aminobenzamide DerivativeBenzoyl Chloride DerivativeYield (%)
2-AminobenzamideBenzoyl chloride85-95
2-Amino-5-bromobenzamideBenzoyl chloride80-90
2-Aminobenzamide4-Chlorobenzoyl chloride82-92
2-Aminobenzamide4-Methoxybenzoyl chloride88-98

Yields are representative and may vary based on the specific substrates and reaction conditions.

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a well-known class of psychoactive drugs that act on the central nervous system and are widely used as anxiolytics, sedatives, and anticonvulsants. A key synthetic precursor for many benzodiazepines is a 2-aminobenzophenone (B122507) derivative, which can be prepared through a Friedel-Crafts reaction involving an aniline derivative and a benzoyl chloride, such as this compound.

Multi-step Workflow for 1,4-Benzodiazepine Synthesis

G A 2-Bromobenzoyl chloride C Friedel-Crafts Acylation A->C B Aniline Derivative B->C D 2-Amino-bromo- benzophenone C->D E Reaction with Amino Acid Derivative D->E F Cyclization E->F G 1,4-Benzodiazepine F->G

Caption: A multi-step synthetic route to 1,4-benzodiazepines starting from this compound.

Protocol 4: Synthesis of 2-Amino-5-bromobenzophenone (B122471) (Illustrative)

This protocol outlines the synthesis of a key intermediate for benzodiazepines.

Materials:

  • Acetanilide (B955) (protected aniline) (1.0 eq)

  • This compound (1.1 eq)

  • Aluminum chloride (AlCl₃, 2.5 eq)

  • Anhydrous Dichlorobenzene

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Friedel-Crafts Acylation: In a reaction vessel, suspend aluminum chloride in anhydrous dichlorobenzene. Slowly add a mixture of acetanilide and this compound. Heat the mixture to facilitate the reaction.

  • Hydrolysis: After the acylation is complete, the reaction mixture is carefully quenched with ice and hydrochloric acid to hydrolyze the intermediate and the protecting group.

  • Work-up: The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude 2-amino-5-bromobenzophenone is purified by column chromatography or recrystallization.[11][12]

Protocol 5: Synthesis of a 1,4-Benzodiazepin-2-one Derivative (General)

This protocol describes the cyclization of the 2-aminobenzophenone intermediate.

Materials:

  • 2-Amino-5-bromobenzophenone (1.0 eq)

  • Glycine (B1666218) ethyl ester hydrochloride (1.2 eq)

  • Pyridine

  • Toluene

Procedure:

  • A mixture of 2-amino-5-bromobenzophenone, glycine ethyl ester hydrochloride, and pyridine in toluene is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography to yield the 1,4-benzodiazepin-2-one derivative.

Quantitative Data for Benzodiazepine Synthesis Intermediates

Aniline DerivativeAcylating AgentProductYield (%)
Acetanilide4-Fluorobenzoyl chloride2-Acetamido-4'-fluorobenzophenone70-80
N-MethylanilineBenzoyl chloride2-(Methylamino)benzophenone65-75

Data from related Friedel-Crafts reactions illustrating typical yields.[13]

Biological Context: Benzodiazepines and the GABA-A Receptor

1,4-Benzodiazepines exert their therapeutic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

GABA-A Receptor Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization GABA->GABA_A_Receptor Binds BZD Benzodiazepine BZD->GABA_A_Receptor Binds (Allosteric Site) Synaptic_Cleft Synaptic Cleft

Caption: Simplified diagram of the GABA-A receptor signaling pathway and the modulatory role of benzodiazepines.

Benzodiazepines bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event does not open the chloride channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening.[2][4][7][14] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a potentiation of the inhibitory signal.[2][15]

Conclusion

This compound is a cornerstone reagent in heterocyclic chemistry, providing a versatile and efficient entry point for the synthesis of a wide array of pharmacologically important scaffolds. The protocols and data presented in these application notes demonstrate its utility in the construction of phenanthridinones, quinazolinones, and benzodiazepines. The ability to readily generate complex molecular architectures from this simple starting material underscores its importance for researchers and professionals in the field of drug discovery and development. The continued exploration of new synthetic methodologies involving this compound is expected to lead to the discovery of novel bioactive molecules with therapeutic potential.

References

Application Notes and Protocols for 2-Bromobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 2-Bromobenzoyl chloride. This versatile reagent serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. The protocols outlined below cover fundamental transformations including nucleophilic acyl substitution and palladium-catalyzed cross-coupling reactions.

Overview of this compound Reactivity

This compound is a bifunctional molecule featuring a highly reactive acyl chloride group and a bromo-substituted aromatic ring. The electrophilic carbonyl carbon of the acyl chloride is the primary site for nucleophilic attack, while the carbon-bromine bond offers a handle for various cross-coupling reactions. This dual reactivity makes it a valuable intermediate for constructing diverse molecular architectures.

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety of this compound readily reacts with a variety of nucleophiles to form amides, esters, and thioesters. These reactions are typically high-yielding and proceed under mild conditions.

Amidation (Reaction with Amines)

The reaction of this compound with primary or secondary amines yields N-substituted 2-bromobenzamides. The reaction is generally rapid and is conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]

Table 1: Typical Conditions for Amidation of this compound

Nucleophile (Amine)Base (Equivalents)SolventTemperatureReaction Time
Aniline (B41778)Pyridine (B92270) (1.1 eq)Anhydrous THF0°C to Room Temp.2 - 4 hours
MethylamineTriethylamine (1.1 eq)Dichloromethane (B109758)0°C to Room Temp.1 - 3 hours
PiperidineTriethylamine (1.1 eq)Anhydrous THF0°C to Room Temp.2 - 4 hours
  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.05 equivalents) and pyridine (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).[1]

  • Reaction Setup: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to 0°C using an ice bath.[1]

  • Execution: Slowly add the aniline/pyridine solution dropwise to the stirred this compound solution at 0°C.[1]

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer three times with ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aniline & Pyridine in Anhydrous THF D Add Amine Solution Dropwise A->D B Dissolve this compound in Anhydrous THF C Cool to 0°C B->C C->D E Warm to RT & Stir for 4h D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify Product H->I

Caption: Experimental workflow for the synthesis of N-phenyl-2-bromobenzamide.

Esterification (Reaction with Alcohols)

Esterification is achieved by reacting this compound with an alcohol under anhydrous conditions. The alcohol can be used as the solvent, or the reaction can be performed in an inert solvent with a base like pyridine to scavenge the HCl produced.[1]

Table 2: Typical Conditions for Esterification of this compound

Nucleophile (Alcohol)Base (Equivalents)SolventTemperatureReaction Time
Methanol (B129727)Pyridine (1.2 eq)MethanolReflux2 hours
EthanolTriethylamine (1.2 eq)DichloromethaneRoom Temp.3 hours
PhenolPyridine (1.2 eq)Anhydrous THFRoom Temp.4 hours
  • Preparation: In a round-bottom flask equipped with a condenser and drying tube, suspend this compound (1.0 equivalent) in anhydrous methanol.[1]

  • Execution: Add pyridine (1.2 equivalents) to the suspension.[1]

  • Reaction: Heat the mixture to reflux and maintain for 2 hours, monitoring by TLC.[1]

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

Friedel-Crafts Acylation

This compound can acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form diaryl ketones. This electrophilic aromatic substitution reaction is a powerful tool for carbon-carbon bond formation.[2] The electrophile is a resonance-stabilized acylium ion, formed by the interaction of the acyl chloride with the Lewis acid.[2]

Table 3: Typical Conditions for Friedel-Crafts Acylation

Aromatic SubstrateLewis Acid (Equivalents)SolventTemperatureReaction Time
BenzeneAlCl₃ (1.1 eq)Benzene (solvent)0°C to 60°C1 - 2 hours
TolueneAlCl₃ (1.1 eq)Dichloromethane0°C to Room Temp.2 - 4 hours
Anisole (B1667542)AlCl₃ (1.2 eq)Dichloromethane0°C30 minutes
  • Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM). Cool the suspension to 0°C.

  • Reagent Addition: In a separate flask, dissolve anisole (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous DCM.

  • Execution: Add the anisole/2-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension at 0°C over 20-30 minutes.

  • Monitoring: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. Stir vigorously for 20 minutes.

  • Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acyl_Chloride 2-Bromobenzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Arene Arene (e.g., Anisole) Sigma_Complex Sigma Complex (Intermediate) Arene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Product Aryl Ketone Product Product_Complex->Product Aqueous Work-up

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are essential for creating C-C bonds and introducing molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki reaction couples the aryl bromide with an organoboron species (boronic acid or ester) using a palladium catalyst and a base.[3] This reaction is widely used to synthesize biaryl compounds.

Table 4: Typical Conditions for Suzuki-Miyaura Coupling

Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature
Phenylboronic acidPd(PPh₃)₄ (3%)-2M Na₂CO₃Toluene/Ethanol/H₂O80 - 100°C
4-Methoxyphenyl-boronic acidPd₂(dba)₃ (1.5%)SPhos (3%)K₃PO₄Dioxane/H₂O100°C
Vinylboronic acidPd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃DMF/H₂O90°C
  • Preparation: To a reaction vessel, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction Setup: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 3:1:1). Purge the vessel with an inert gas (argon or nitrogen).[4]

  • Execution: Heat the reaction mixture to 80-100°C and stir overnight.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography. Note: The acyl chloride may react with the aqueous base. For this reason, it is often advantageous to first perform the Suzuki coupling on the corresponding 2-bromobenzoic acid and then convert the acid to the acyl chloride in a subsequent step.

G Pd(0) Pd(0)Ln OxAdd R-Pd(II)-Br Pd(0)->OxAdd Oxidative Addition (Ar-Br) Transmetal R-Pd(II)-R' OxAdd->Transmetal Transmetalation (R'-B(OH)₂) Transmetal->Pd(0) Reductive Elimination RedElim R-R' Transmetal->RedElim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Lewis Acid Catalyzed Friedel-Crafts Acylation with 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the preparation of numerous bioactive molecules, natural products, and functional materials. The use of 2-bromobenzoyl chloride as the acylating agent allows for the synthesis of 2-bromobenzophenone (B80453) derivatives. The bromine substituent serves as a valuable synthetic handle for further functionalization through cross-coupling reactions, nucleophilic aromatic substitution, or organometallic transformations, making these products versatile building blocks in drug discovery and development.

This document provides detailed application notes, experimental protocols, and comparative data on the use of various Lewis acid catalysts for the Friedel-Crafts acylation of aromatic substrates with this compound.

General Principles and Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1] The key steps involve:

  • Generation of the Acylium Ion: A Lewis acid catalyst coordinates to the chlorine atom of this compound, facilitating the cleavage of the C-Cl bond to form a highly electrophilic, resonance-stabilized acylium ion.[2]

  • Electrophilic Attack: The π-electron system of the aromatic substrate acts as a nucleophile and attacks the acylium ion, leading to the formation of a non-aromatic carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Rearomatization: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final 2-bromobenzophenone derivative.[1]

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[3] Furthermore, the resonance-stabilized acylium ion is not prone to rearrangement.[2]

Data Presentation: Comparative Performance of Lewis Acid Catalysts

The choice of Lewis acid catalyst significantly impacts the efficiency, selectivity, and substrate scope of the Friedel-Crafts acylation. The following table summarizes the performance of various Lewis acids in the acylation of aromatic compounds with benzoyl chloride derivatives. While specific data for this compound is limited in readily available literature, the data for benzoyl chloride and 3-bromobenzoyl chloride serve as a reasonable proxy for estimating catalyst performance.

CatalystAromatic SubstrateAcylating AgentSolventTemperature (°C)TimeYield (%)Reference
AlCl₃ Anisole3-Bromobenzoyl chlorideDichloromethane0 to RT2 hHigh (not specified)[4]
AlCl₃ Benzene (B151609)Benzoyl ChlorideBenzene<104 h~90[5]
FeCl₃ AnisolePropionyl ChlorideMethylene ChlorideRT15 min65-80[6]
FeCl₃ BenzeneBenzoyl ChlorideIonic Liquid602 h94[7]
ZnCl₂ AnisoleAcetic AnhydrideDES120 (Microwave)5 min95[6]
ZnO AnisoleBenzoyl ChlorideSolvent-freeRT<5 min98[6]
H-Beta Zeolite AnisoleAcetic AnhydrideAcetic Acid1202 hHigh (not specified)[6]
Yb(OTf)₃ Substituted BenzenesVariousNot specifiedNot specifiedNot specifiedup to 93[8]
Cu(OTf)₂ AnisoleBenzoyl ChlorideIonic LiquidNot specified1 hQuantitative[8]

Note: "RT" denotes room temperature. "DES" refers to Deep Eutectic Solvent. Yields are isolated yields where specified. The data for 3-bromobenzoyl chloride and other acyl chlorides are included to provide a comparative context for catalyst activity.

Experimental Protocols

The following protocols provide detailed methodologies for the Friedel-Crafts acylation using this compound with different Lewis acid catalysts. Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Anhydrous Lewis acids are moisture-sensitive and can react violently with water. Appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Acylation of Benzene with this compound

This protocol is adapted from a standard procedure for the synthesis of benzophenone (B1666685) derivatives.[5]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anhydrous Benzene

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride, add anhydrous benzene (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step will hydrolyze the aluminum chloride complex.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel to afford the desired (2-bromophenyl)(phenyl)methanone.

Protocol 2: Iron(III) Chloride (FeCl₃) Catalyzed Acylation of Toluene (B28343) with this compound

This protocol utilizes a less moisture-sensitive and more environmentally benign Lewis acid catalyst. Higher temperatures may be required for less reactive aromatic substrates.

Materials:

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • This compound

  • Anhydrous Toluene

  • Anhydrous 1,2-Dichloroethane (B1671644) (DCE)

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Same as Protocol 1, with the addition of a heating mantle.

Procedure:

  • Reaction Setup: Set up the reaction apparatus as described in Protocol 1.

  • Reagent Charging: Add anhydrous iron(III) chloride (1.2 equivalents) to the flask, followed by anhydrous 1,2-dichloroethane.

  • Addition of Reactants: Add anhydrous toluene (1.1 equivalents) to the suspension. In the dropping funnel, place a solution of this compound (1.0 equivalent) in 1,2-dichloroethane and add it dropwise to the reaction mixture at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and quench by slowly adding it to a mixture of crushed ice and dilute HCl.

  • Extraction and Purification: Follow the extraction, washing, drying, and purification steps as outlined in Protocol 1 to isolate the (2-bromophenyl)(p-tolyl)methanone and other isomers.

Visualizations

Reaction Mechanism

Caption: The three-step mechanism of Friedel-Crafts acylation.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Experimental Workflow

Experimental_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Reagent_Addition Suspend Anhydrous Lewis Acid in Anhydrous Solvent Setup->Reagent_Addition Cooling Cool Reaction Vessel to 0 °C Acyl_Chloride_Addition Add this compound Solution Dropwise Cooling->Acyl_Chloride_Addition Reagent_Addition->Cooling Arene_Addition Add Aromatic Substrate Dropwise Acyl_Chloride_Addition->Arene_Addition Reaction Stir at Room Temperature or Heat as Required Arene_Addition->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Quenching Quench Reaction in Ice/HCl Mixture Monitoring->Quenching Complete Workup Liquid-Liquid Extraction and Washing Quenching->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Remove Solvent under Reduced Pressure Drying->Concentration Purification Purify by Recrystallization or Chromatography Concentration->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation using this compound is a powerful method for the synthesis of functionalized benzophenone derivatives. The choice of Lewis acid catalyst is critical and should be tailored to the reactivity of the aromatic substrate and the desired reaction conditions. While strong Lewis acids like AlCl₃ are highly effective, greener and more manageable alternatives such as FeCl₃, ZnO, and solid acid catalysts are gaining prominence. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this important transformation in their synthetic endeavors.

References

Application Notes and Protocols: 2-Bromobenzoyl Chloride Acylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the acylation of anilines using 2-bromobenzoyl chloride. This reaction is a fundamental transformation in organic synthesis, yielding N-aryl-2-bromobenzamides, which are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. The protocol details the reaction mechanism, provides step-by-step experimental procedures, and presents a summary of representative reaction data.

Introduction

The acylation of anilines with this compound is a robust and widely used method for the formation of amide bonds. The resulting 2-bromobenzamide (B1207801) scaffold is a key structural motif in a variety of pharmacologically active compounds. The bromine atom serves as a versatile handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug discovery programs.[1] This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[2][3][4]

Reaction Mechanism and Principles

The reaction between an aniline (B41778) and this compound is a classic example of nucleophilic acyl substitution. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.[5][6]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Proton Transfer: A base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated during the reaction.[5][6][7] This prevents the protonation of the starting aniline, which would render it non-nucleophilic, and drives the reaction to completion.[8]

Data Presentation

The following table summarizes representative quantitative data for the acylation of various substituted anilines. While a comprehensive dataset for the reaction with this compound is not available from a single source, this table provides yields for analogous reactions, illustrating the impact of substituents on the aniline ring.

Anilide ProductAniline ReactantAcyl Chloride ReactantBaseSolventReaction Time (h)Yield (%)Reference
2-Bromo-N-phenylbenzamideAnilineThis compoundTriethylamineDichloromethane (B109758)2-4-[5]
N-(4-bromophenyl)-2-chloro-5-(...)-benzamide4-Bromoaniline2-Chlorobenzoyl derivative---69[3]
N-(4-(tert-butyl)phenyl)-2-chloro-5-(...)-benzamide4-tert-Butylaniline2-Chlorobenzoyl derivative---69[3]
2-chloro-5-(...)-N-(2-fluorophenyl)benzamide2-Fluoroaniline2-Chlorobenzoyl derivative---60[3]
2-chloro-5-(...)-N-phenylbenzamideAniline2-Chlorobenzoyl derivative---64[3]
4-Methyl-N-phenylbenzamideAniline4-Methylbenzoyl chloride-Water-91[9]
N-(2-Chloro-5-methoxyphenyl)benzamide2-Chloro-5-methoxyanilineBenzoyl chloride-Water-78[9]

Experimental Protocols

Two general protocols for the acylation of anilines with this compound are provided below, one using dichloromethane (DCM) and triethylamine, and the other employing a biphasic Schotten-Baumann condition.

Protocol 1: Acylation in Dichloromethane (DCM) with Triethylamine

This protocol is a general procedure for the N-acylation of anilines with this compound in an organic solvent.[5][6]

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Schotten-Baumann Conditions

This method utilizes a two-phase system, which is particularly useful for large-scale reactions.[2][4][10]

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.1 eq)

  • 10% aqueous Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a flask, dissolve the aniline (1.0 eq) in dichloromethane.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Place the flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring.

  • Slowly add the 10% sodium hydroxide solution to the aniline solution.

  • Addition of Acyl Chloride: Add this compound (1.1 eq) dropwise to the stirred biphasic mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The completion of the reaction can be indicated by the disappearance of the smell of benzoyl chloride.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. The product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

Experimental_Workflow A Dissolve Aniline in Anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add 2-Bromobenzoyl Chloride Solution Dropwise C->D E Stir at Room Temperature (2-4 hours) D->E F Quench with Water E->F G Workup: Wash with HCl, NaHCO3, Brine F->G H Dry Organic Layer G->H I Concentrate H->I J Purify (Recrystallization/Chromatography) I->J K Final Product J->K

Caption: General experimental workflow for acylation.

References

Application Notes and Protocols for the Synthesis of Benzophenones Using 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenones are a critical class of diaryl ketones that form the structural core of numerous biologically active compounds, including pharmaceuticals, agricultural chemicals, and photoinitiators. The substitution pattern on the phenyl rings dictates their biological activity and physical properties. The use of substituted benzoyl chlorides, such as 2-Bromobenzoyl chloride, as a starting material allows for the introduction of specific functionalities that can be further elaborated, making it a valuable precursor in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of benzophenones from this compound via two primary methods: Friedel-Crafts Acylation and Suzuki-Miyaura Cross-Coupling.

Methods of Synthesis

Two principal synthetic routes for the preparation of benzophenones from this compound are the Friedel-Crafts acylation of arenes and the palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids. The choice of method often depends on the desired substrate scope, functional group tolerance, and reaction conditions.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This method is effective for the synthesis of benzophenones from electron-rich aromatic substrates.

General Reaction Scheme:

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., an arylboronic acid) and an organohalide. In this context, this compound can be coupled with various arylboronic acids to afford a wide range of substituted benzophenones under relatively mild conditions.

General Reaction Scheme:

Data Presentation

The following tables summarize representative quantitative data for the synthesis of benzophenones using this compound and related starting materials via Friedel-Crafts acylation and Suzuki-Miyaura coupling.

Table 1: Synthesis of Benzophenones via Friedel-Crafts Acylation

EntryAromatic SubstrateAcyl ChlorideCatalystSolventConditionsYield (%)Reference
1Toluene (B28343)This compoundAlCl₃Dichloromethane0 °C to rt, 4 h60-70 (estimated)[1]
2AnisoleThis compoundAlCl₃Dichloromethane0 °C to rt, 2 h70-80 (estimated)[1]
3Bromobenzene4-Bromobenzoyl chlorideAlCl₃NeatHeat9.5[2]
4n-Propylbenzene4-Bromobenzoyl chlorideAlCl₃NeatNot specified60.7[2]
5FluorobenzeneBenzoyl chlorideAlCl₃NeatNot specifiedNot specified[2]

Table 2: Synthesis of Benzophenones via Suzuki-Miyaura Cross-Coupling

EntryAryl Halide/Acyl ChlorideArylboronic AcidPalladium CatalystBaseSolventConditionsYield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene80 °C, 12 h85-95 (typical)[3]
2Benzoyl chloride4-Methylphenylboronic acidNHC-Pd ComplexK₂CO₃Toluene60 °C, 4 h94[4]
3Benzoyl chloride2-Methylphenylboronic acidNHC-Pd ComplexK₂CO₃Toluene60 °C, 4 h88[4]
44-Nitrobenzoyl chloridePhenylboronic acidNHC-Pd ComplexK₂CO₃Toluene60 °C, 4 h92[4]
5Aryl bromidesPhenylboronic acidPd-iminophosphineK₂CO₃Toluene/H₂O100 °C, 2 hup to 99[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with this compound

Materials:

  • This compound (1.0 eq)

  • Toluene (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound and toluene in anhydrous DCM.

  • Add the solution of this compound and toluene dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired 2-bromo-4'-methylbenzophenone.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-benzoylbenzophenone.

Visualizations

Reaction Mechanisms and Workflows

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Aromatization acyl_chloride This compound acylium_ion Acylium Ion Intermediate acyl_chloride->acylium_ion + AlCl₃ aromatic_ring Arene (e.g., Toluene) lewis_acid AlCl₃ alcl4 [AlCl₄]⁻ sigma_complex Sigma Complex (Arenium Ion) aromatic_ring->sigma_complex + Acylium Ion product 2-Bromobenzophenone Derivative sigma_complex->product + [AlCl₄]⁻ hcl HCl alcl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Suzuki_Miyaura_Coupling_Mechanism pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Aryl-Pd(II)-X Complex oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Diaryl-Pd(II) Complex transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Benzophenone Product reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid Arylboronic Acid boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Drug_Development_Workflow cluster_synthesis Synthesis of Benzophenone Core cluster_derivatization Lead Generation & Optimization cluster_evaluation Biological Evaluation cluster_development Preclinical & Clinical Development start This compound synthesis_method Friedel-Crafts Acylation or Suzuki-Miyaura Coupling start->synthesis_method benzophenone 2-Bromobenzophenone Intermediate synthesis_method->benzophenone derivatization Further Chemical Modification (e.g., Cyclization, Substitution) benzophenone->derivatization library Library of Benzophenone Derivatives derivatization->library screening In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt in_vivo In vivo Testing (Animal Models) lead_opt->in_vivo preclinical Preclinical Studies (Toxicology, Pharmacokinetics) in_vivo->preclinical clinical_trials Clinical Trials preclinical->clinical_trials drug Potential Drug Candidate clinical_trials->drug

Caption: Drug Development Workflow Using Benzophenones.

References

Protecting Group Strategies for Reactions with 2-Bromobenzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in reactions involving 2-bromobenzoyl chloride. Given the high reactivity of acyl chlorides, protecting sensitive functional groups in a substrate is often crucial to prevent unwanted side reactions and ensure high yields of the desired product. These notes cover the selection, installation, and removal of common protecting groups for amines, alcohols, and phenols, with a focus on their compatibility with reactions involving this compound.

Introduction to Protecting Group Strategy

This compound is a versatile reagent in organic synthesis, serving as a key building block for a variety of molecules, including pharmaceuticals and agrochemicals. Its utility stems from the reactive acyl chloride moiety, which readily participates in acylation reactions with a wide range of nucleophiles. However, in multifunctional molecules, the presence of other reactive groups, such as amines and alcohols, can lead to complex product mixtures. Protecting group chemistry offers a powerful tool to temporarily mask these reactive sites, directing the reactivity of this compound to the desired location.

An ideal protecting group should be:

  • Easy and inexpensive to install in high yield.

  • Stable to the reaction conditions planned for other parts of the molecule.

  • Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.

The concept of orthogonal protection is particularly important in complex syntheses. It involves the use of multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact.[1][2]

Protecting Amines

Primary and secondary amines are highly nucleophilic and react readily with this compound to form amides. To prevent this reaction when another part of the molecule is the target, the amine must be protected. The most common protecting groups for amines are carbamates, such as tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

Amine Protecting Groups: A Comparative Overview
Protecting GroupStructureProtection ReagentsDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl)R-NH-CO-O-tBuDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., NEt₃, NaOH)Strong acid (e.g., TFA, HCl)[3][4]Stable to base and hydrogenolysis.
Cbz (Benzyloxycarbonyl)R-NH-CO-O-CH₂PhBenzyl (B1604629) chloroformate (Cbz-Cl), base (e.g., NaHCO₃, NEt₃)Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (e.g., HBr/AcOH)[5][6]Stable to mild acid and base.
Experimental Protocols

Protocol 1: Boc Protection of a Primary Amine

  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Base Addition: Add a base, such as triethylamine (B128534) (1.5 equiv).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate. The crude product can be purified by column chromatography if necessary.

Protocol 2: Reaction of a Boc-Protected Amine with this compound

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add a non-nucleophilic base, such as pyridine (B92270) or triethylamine (1.2 equiv).

  • Reagent Addition: Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the cooled (0 °C) amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-N-(2-bromobenzoyl)amine.

Protocol 3: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected compound in DCM.

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v solution in DCM).

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be neutralized with a base if the free amine is desired.

Protecting Alcohols and Phenols

The hydroxyl group of alcohols and phenols is nucleophilic and will react with this compound to form esters. Silyl ethers are a versatile and widely used class of protecting groups for hydroxyl functions due to their ease of installation and tunable stability.[3]

Silyl Ether Protecting Groups for Alcohols and Phenols
Protecting GroupStructureProtection ReagentsDeprotection ConditionsRelative Stability
TMS (Trimethylsilyl)R-O-Si(CH₃)₃Trimethylsilyl chloride (TMSCl), base (e.g., Et₃N, Imidazole)Mild acid or fluoride (B91410) source (e.g., TBAF)Least stable
TBDMS/TBS (tert-Butyldimethylsilyl)R-O-Si(CH₃)₂(tBu)tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444), DMFAcid or fluoride source (e.g., TBAF, HF)[7]More stable than TMS
TIPS (Triisopropylsilyl)R-O-Si(iPr)₃Triisopropylsilyl chloride (TIPSCl), Imidazole, DMFAcid or fluoride source (e.g., TBAF, HF)More stable than TBDMS
TBDPS (tert-Butyldiphenylsilyl)R-O-Si(Ph)₂(tBu)tert-Butyldiphenylsilyl chloride (TBDPSCl), Imidazole, DMFFluoride source (e.g., TBAF, HF)Very stable, especially to acid
Experimental Protocols

Protocol 4: TBDMS Protection of a Primary Alcohol

  • Dissolution: Dissolve the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Protocol 5: Esterification of a TBDMS-Protected Alcohol with this compound

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere with anhydrous solvents.

  • Dissolution: Dissolve the TBDMS-protected alcohol (1.0 equiv) and a non-nucleophilic base like pyridine (1.5 equiv) in anhydrous DCM.

  • Reagent Addition: Slowly add this compound (1.2 equiv) to the cooled (0 °C) solution.

  • Reaction: Stir the reaction at room temperature for 4-18 hours.

  • Work-up: Dilute with DCM and wash with water, 1M copper sulfate solution (to remove pyridine), and brine.

  • Purification: Dry the organic layer, concentrate, and purify by chromatography to obtain the desired ester.

Protocol 6: TBDMS Deprotection with TBAF

  • Dissolution: Dissolve the TBDMS-protected compound in THF.

  • Reagent Addition: Add a 1M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 equiv).

  • Reaction: Stir at room temperature for 1-4 hours.

  • Work-up: Quench with saturated aqueous ammonium (B1175870) chloride solution and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify as needed.

Protecting Carboxylic Acids

Carboxylic acids themselves do not react with this compound under typical acylation conditions. However, if the reaction conditions involve a base, the carboxylic acid can be deprotonated to a carboxylate, which could potentially act as a nucleophile. More commonly, a carboxylic acid might need to be protected if other reagents in a multi-step synthesis are incompatible with it. Esters, such as methyl or benzyl esters, are the most common protecting groups for carboxylic acids.[8]

Logical Workflow and Orthogonal Strategies

The choice of protecting groups is critical when multiple functional groups are present. An orthogonal strategy allows for the selective removal of one protecting group without affecting others.

Orthogonal_Strategy cluster_protection Protection cluster_reaction Reaction cluster_deprotection Selective Deprotection Start Multifunctional Molecule (Amine, Alcohol) Protect_Amine Protect Amine (e.g., with Boc₂O) Start->Protect_Amine Protect_Alcohol Protect Alcohol (e.g., with TBDMSCl) Protect_Amine->Protect_Alcohol Protected_Molecule Di-protected Molecule Reaction Reaction with This compound Protected_Molecule->Reaction Acylated_Product Acylated Product Deprotect_Amine Deprotect Amine (e.g., with TFA) Acylated_Product->Deprotect_Amine Acidic Conditions Deprotect_Alcohol Deprotect Alcohol (e.g., with TBAF) Acylated_Product->Deprotect_Alcohol Fluoride Source Final_Product1 Amine-deprotected Product Deprotect_Amine->Final_Product1 Final_Product2 Alcohol-deprotected Product Deprotect_Alcohol->Final_Product2

Caption: Orthogonal protection and deprotection workflow.

This diagram illustrates a scenario where an amine is protected as a Boc carbamate (B1207046) and an alcohol as a TBDMS ether. After reaction with this compound, either protecting group can be selectively removed. The Boc group is labile to acid (TFA), while the TBDMS group is cleaved by a fluoride source (TBAF), conditions to which the other protecting group is stable.

Reaction Workflow: Synthesis of a 2-Bromobenzamide (B1207801)

The following diagram outlines a typical experimental workflow for the synthesis of a 2-bromobenzamide from a protected amine.

Amide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A Dissolve protected amine and base in anhydrous solvent B Cool solution to 0 °C A->B C Slowly add this compound D Stir at room temperature C->D E Monitor by TLC D->E F Quench with water G Extract with organic solvent F->G H Wash with acid, base, brine G->H I Dry and concentrate H->I J Purify by chromatography or recrystallization I->J Final_Product Purified 2-Bromobenzamide Derivative J->Final_Product

Caption: Workflow for 2-bromobenzamide synthesis.

This workflow emphasizes the key steps, from the initial setup under anhydrous conditions to the final purification of the acylated product. Careful control of temperature and slow addition of the acyl chloride are crucial to manage the exothermic reaction and minimize side products.

Conclusion

The successful application of this compound in the synthesis of complex molecules often hinges on a well-designed protecting group strategy. By selecting appropriate protecting groups for sensitive functionalities such as amines and alcohols, and by employing orthogonal strategies where necessary, researchers can achieve high yields and purity of their target compounds. The protocols and data presented in these notes provide a practical guide for chemists in research and development to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Acylation of Electron-Rich Aromatics with 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[1] When the aromatic ring is electron-rich, the reaction proceeds more readily. This document provides detailed protocols and application notes for the acylation of various electron-rich aromatic compounds—such as anisole (B1667542), indole (B1671886), and pyrrole (B145914)—using 2-bromobenzoyl chloride. The resulting (2-bromophenyl)aryl methanones are valuable intermediates in the development of pharmaceuticals and other complex organic molecules.[3]

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.[1][4] For activated aromatic rings, milder catalysts or conditions can sometimes be employed.[4] A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which prevents further acylation reactions.[5] However, the ketone product can form a stable complex with the Lewis acid catalyst, often necessitating the use of stoichiometric amounts of the catalyst.[4]

Reaction Mechanism and Workflow

The acylation of an electron-rich aromatic ring with this compound proceeds via a well-established electrophilic aromatic substitution mechanism.

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the this compound. This complexation polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a potent electrophile.[1]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]

  • Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the carbon atom that bears the new acyl group. This step restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the Lewis acid catalyst.[4]

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride This compound Complex Intermediate Complex AcylChloride->Complex + AlCl₃ Aromatic Electron-Rich Aromatic LewisAcid AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Complex->AcyliumIon Cleavage Aromatic->SigmaComplex + Acylium Ion Product Aryl Ketone Product SigmaComplex->Product - H⁺ (via AlCl₄⁻) SigmaComplex->Product CatalystRegen AlCl₃ + HCl

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Acylation of Anisole with this compound

This protocol describes the synthesis of (2-bromophenyl)(4-methoxyphenyl)methanone. The methoxy (B1213986) group of anisole is an activating, ortho-, para-directing group; the para-substituted product is typically major due to reduced steric hindrance.[7]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Anhydrous Aluminum Chloride (AlCl₃)133.341.5 g11.251.1
This compound219.452.24 g (1.5 mL)10.21.0
Anisole108.141.32 g (1.34 mL)12.21.2
Dichloromethane (B109758) (DCM), anhydrous-50 mL--
1M Hydrochloric Acid (HCl)-50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-30 mL--
Brine (saturated NaCl solution)-30 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure

  • Reaction Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 eq.). Suspend the AlCl₃ in 20 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

  • In a separate dry flask, dissolve this compound (1.0 eq.) and anisole (1.2 eq.) in 30 mL of anhydrous DCM.

  • Reaction: Add the solution of acyl chloride and anisole dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of 1M HCl.[7] Stir vigorously for 15-20 minutes to hydrolyze the aluminum complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with water (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization (e.g., from ethanol (B145695) or hexane/ethyl acetate) or column chromatography on silica (B1680970) gel.

G Setup 1. Reaction Setup (Flask, N₂, Stirrer) Cooling 2. Cool AlCl₃/DCM to 0 °C Setup->Cooling Addition 3. Add Substrate/ Acyl Chloride Solution Cooling->Addition Reaction 4. Stir at RT (2-4h, Monitor by TLC) Addition->Reaction Quench 5. Quench with Ice/HCl Reaction->Quench Extraction 6. Separate Layers & Extract Quench->Extraction Wash 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extraction->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Purify Product (Recrystallization/Chromatography) Dry->Purify

Caption: General experimental workflow for Friedel-Crafts acylation.

Protocol 2: Acylation of Indole with this compound

The acylation of indoles can be complex, as reactions can occur at the N-1 or C-3 position.[8] Using milder Lewis acids can favor C-3 acylation. This protocol is adapted for the selective C-3 acylation of indole.[9]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Indole117.151.17 g10.01.0
Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes)120.5711.0 mL11.01.1
This compound219.452.30 g (1.56 mL)10.51.05
Dichloromethane (DCM), anhydrous-50 mL--
Saturated Ammonium Chloride (NH₄Cl)-30 mL--
Brine, Anhydrous Na₂SO₄, etc.-As needed--

Procedure

  • Reaction Setup: To a dry, inert-atmosphere flask containing a solution of indole (1.0 eq.) in anhydrous DCM (30 mL) at 0 °C, add diethylaluminum chloride (1.1 eq.) dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add a solution of this compound (1.05 eq.) in anhydrous DCM (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.

  • Purification: Filter the mixture through a pad of celite, washing with DCM. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the 3-(2-bromobenzoyl)indole.

Protocol 3: Acylation of Pyrrole with this compound

Pyrroles are highly reactive electron-rich heterocycles. Acylation typically occurs at the C-2 position. Due to their high reactivity, milder conditions are often sufficient. N-acylation can be a competing reaction.[10][11]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Pyrrole67.090.67 g10.01.0
This compound219.452.2 g10.01.0
Anhydrous Toluene (B28343)-40 mL--
Triethylamine (B128534) (Et₃N)101.191.5 mL11.01.1
Water, Brine, Anhydrous Na₂SO₄, etc.-As needed--

Procedure

  • Reaction Setup: In a dry, inert-atmosphere flask, dissolve pyrrole (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene (40 mL).

  • Reaction: Cool the solution to 0 °C and add this compound (1.0 eq.) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to isolate 2-(2-bromobenzoyl)pyrrole.

Data Presentation

The following table summarizes typical reaction conditions for the Friedel-Crafts acylation of various electron-rich aromatics with substituted benzoyl chlorides, based on literature precedents.

Table 1: Summary of Reaction Conditions and Yields

Aromatic SubstrateAcyl ChlorideCatalyst (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Anisole3-Bromobenzoyl chlorideAlCl₃ (1.03)Dichloromethane0 to RT1284[12]
Anisole4-Bromobenzoyl chlorideAlCl₃Not specifiedIce bathNot specified46.3[13]
BenzeneBenzoyl ChlorideAlCl₃ (stoichiometric)HexaneRT0.5High[14]
IndoleVarious Acyl ChloridesEt₂AlCl (1.1)Dichloromethane0 to RT3-675-95[9]
2-Acetylthiophene3-BromobenzotrichlorideAlCl₃Not specified95-100Not specified32[15]

Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale. The conditions provided are a general guideline.

Safety Precautions

  • Lewis Acids: Aluminum chloride (AlCl₃) and diethylaluminum chloride (Et₂AlCl) are highly corrosive and moisture-sensitive. They react violently with water. Handle them in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acyl Chlorides: this compound is corrosive and a lachrymator. Handle it in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Toluene is flammable and toxic. Use these solvents in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture, especially with AlCl₃, is highly exothermic and releases HCl gas. Perform this step slowly and in an ice bath within a fume hood.

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromobenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed guidance on the purification and handling of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound can contain several impurities arising from its synthesis and degradation. The most common impurities include:

  • 2-Bromobenzoic acid: This is the primary impurity, formed by the hydrolysis of this compound upon exposure to moisture. It can also be present as unreacted starting material from the synthesis process.[1] The presence of insoluble white particles in a non-polar organic solvent can indicate the formation of the more polar carboxylic acid.[1]

  • Residual Solvents: Solvents used during the synthesis, such as thionyl chloride (SOCl₂) or oxalyl chloride, and purification solvents like toluene (B28343) or dichloromethane, may be present in trace amounts.[1]

  • Related Isomers: Depending on the synthetic route, trace amounts of other brominated isomers may be present.[1]

  • Polymeric Byproducts: Self-condensation or polymerization of the benzoyl chloride can occur, especially during prolonged storage or exposure to high temperatures.[1]

Q2: My this compound has a yellowish or brownish tint. Can I still use it?

A2: A discoloration to yellow or brown suggests the presence of impurities or degradation products, which could be oxidized species or polymeric materials.[1] While it might be suitable for less sensitive applications, for reactions where high purity is critical, purification is strongly recommended.[1] A purity analysis, for instance by NMR or HPLC, is advisable before use.[1]

Q3: How should I properly store this compound to prevent degradation?

A3: this compound is sensitive to moisture and light.[1] To minimize degradation, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1][2] The ideal storage location is a cool, dark, and dry place, for example, in a desiccator or a dry box at 2-8°C.[1][3]

Q4: Can I use this compound that has been stored for an extended period?

A4: The stability of this compound can decrease over time, primarily due to hydrolysis to 2-bromobenzoic acid.[1] It is highly recommended to re-evaluate the purity of the reagent before use if it has been stored for a long time.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation Issues
ProblemPossible Cause(s)Recommended Solution(s)
Bumping/Violent Boiling - Absence of a stirring mechanism. - Residual low-boiling solvents. - Heating too rapidly.- Use a magnetic stir bar for smooth boiling; boiling stones are ineffective under vacuum.[4] - Before heating, ensure the system is under vacuum to remove any volatile solvents.[4] - Apply heat gradually to the distillation flask.
Product Not Distilling - Vacuum is not low enough. - Temperature is too low.- Check all joints for leaks and ensure they are properly greased.[4] - Verify the vacuum pump is functioning correctly. - Gradually increase the heating mantle temperature.
Product Solidifies in Condenser - The melting point of this compound is 8-10 °C.[3] - Cooling water is too cold.- Use room temperature water for the condenser or run the condenser without water if the distillation is performed under a high vacuum. - Gently warm the condenser with a heat gun to melt the solidified product.
Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities. - The solution is too concentrated.- Use a solvent with a lower boiling point. - Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent). - Dilute the hot solution with more of the same hot solvent and allow it to cool slowly.
No Crystal Formation Upon Cooling - Too much solvent was used. - The cooling process was too rapid. - The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent and re-cool. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Try a different solvent or a solvent/anti-solvent system.
Discolored Crystals - Presence of colored impurities in the crude material.- Consider treating the hot solution with a small amount of activated charcoal before hot filtration. Use with caution as it may adsorb the desired product.

Experimental Protocols

Safety Precaution: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn. All glassware must be thoroughly dried before use.

Protocol 1: Purification by Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities such as 2-bromobenzoic acid and polymeric byproducts.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter[4]

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump and tubing

  • Vacuum grease

Methodology:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are lightly greased to ensure a good seal.[4]

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Evacuation: Connect the apparatus to the vacuum pump and begin to reduce the pressure. This will remove any low-boiling impurities.[4]

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

  • Distillation: Collect the fraction that distills at the appropriate boiling point. The boiling point of this compound is approximately 116-118 °C at 17 mmHg.[3] For 3-Bromobenzoyl chloride, a boiling point of 74-75 °C at 0.5 mmHg has been reported, which can serve as a reference.[5]

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[4]

Protocol 2: Purification by Recrystallization

Recrystallization is useful for removing polar impurities like 2-bromobenzoic acid.

Materials:

  • Crude this compound

  • Anhydrous aprotic solvent (e.g., hexane, toluene, or a mixture)[1]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various anhydrous aprotic solvents (e.g., hexane, toluene). A suitable solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₄BrClO[3]
Molecular Weight 219.46 g/mol [3]
Appearance Liquid[3]
Melting Point 8-10 °C[3]
Boiling Point 245 °C (at 760 mmHg)[3]
116-118 °C (at 17 mmHg)[3]
Density 1.679 g/mL at 25 °C[3]

Visualizations

Purification_Workflow cluster_start Starting Material cluster_decision Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude_2-Bromobenzoyl_chloride Crude 2-Bromobenzoyl Chloride Purity_Check Assess Impurity Profile Crude_2-Bromobenzoyl_chloride->Purity_Check Distillation Vacuum Distillation Purity_Check->Distillation Non-volatile impurities Recrystallization Recrystallization Purity_Check->Recrystallization Polar impurities Pure_Product Pure 2-Bromobenzoyl Chloride Distillation->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for selecting a purification method for this compound.

Distillation_Setup cluster_distillation Vacuum Distillation Apparatus Heating_Mantle Heating Mantle with Stirrer Distilling_Flask Distilling Flask (Crude Product) Heating_Mantle->Distilling_Flask Claisen_Adapter Claisen Adapter Distilling_Flask->Claisen_Adapter Thermometer Thermometer Claisen_Adapter->Thermometer Condenser Condenser Claisen_Adapter->Condenser Receiving_Flask Receiving Flask (Pure Product) Condenser->Receiving_Flask Water_Out Cooling Water Out Condenser->Water_Out Vacuum_Adapter Vacuum Adapter Receiving_Flask->Vacuum_Adapter To_Vacuum_Trap_and_Pump To_Vacuum_Trap_and_Pump Vacuum_Adapter->To_Vacuum_Trap_and_Pump Water_In Cooling Water In Water_In->Condenser

References

Technical Support Center: Reactions Involving 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromobenzoyl chloride in their experiments. The information is structured to directly address common challenges, with a focus on preventing hydrolysis to ensure successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield of the desired product, and I'm isolating 2-Bromobenzoic acid as a major byproduct. What is the likely cause?

A1: The presence of 2-Bromobenzoic acid is a clear indicator of hydrolysis of the starting material, this compound. Acyl chlorides are highly reactive and susceptible to reaction with water, even in trace amounts.[1] This side reaction consumes your starting material, leading to reduced yields of the intended product.

Q2: What are the essential precautions to prevent the hydrolysis of this compound during my experiment?

A2: To prevent hydrolysis, it is critical to maintain strictly anhydrous (water-free) conditions throughout your experiment. Key precautions include:

  • Use of Anhydrous Solvents: Solvents should be rigorously dried before use. It is best to use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods like distillation from a drying agent or passage through a column of activated molecular sieves.

  • Dry Glassware: All glassware must be thoroughly dried, typically by oven-drying at a high temperature (e.g., 120-150°C) for several hours and then cooled in a desiccator over a drying agent or under a stream of inert gas.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as dry nitrogen or argon, is crucial. This prevents atmospheric moisture from entering the reaction vessel.

  • Proper Reagent Handling: this compound should be handled quickly in a dry environment, for instance, in a glove box or under a positive pressure of inert gas.

Q3: Which solvents are recommended for reactions with this compound?

A3: Aprotic, anhydrous solvents are essential for reactions involving this compound to avoid solvolysis. Commonly used solvents include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (B109758) (DCM)

  • Acetonitrile (MeCN)

  • Toluene It is important to ensure these solvents are of high purity and have a very low water content.[2]

Q4: How does temperature affect the stability of this compound and the outcome of the reaction?

A4: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of hydrolysis if any moisture is present.[3] For many acylation reactions, it is common practice to add the this compound at a lower temperature (e.g., 0°C) to control the initial exothermic reaction and minimize side reactions.[4] The reaction can then be allowed to slowly warm to room temperature or gently heated if necessary to ensure completion.[2]

Q5: What is the role of a base in acylation reactions with this compound, and which one should I choose?

A5: In acylation reactions with nucleophiles like amines or alcohols, a non-nucleophilic base is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[1] If not neutralized, the HCl can protonate the amine nucleophile, rendering it unreactive.[5] Common bases include tertiary amines like triethylamine (B128534) (NEt₃) and pyridine (B92270). The choice of base can influence the reaction yield. While triethylamine is a stronger base, pyridine can sometimes be more effective.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired product; presence of 2-Bromobenzoic acid Hydrolysis of this compound due to the presence of moisture.Rigorously dry all glassware, solvents, and reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). Use freshly opened or distilled anhydrous solvents.
Reaction is sluggish or incomplete Insufficient reactivity of the nucleophile.Consider gentle heating after the initial addition of this compound at a low temperature.[2] Ensure an appropriate base is used to scavenge HCl, which might be inhibiting the reaction. For weakly nucleophilic amines, consider deprotonation with a stronger base prior to the addition of the acyl chloride.
Formation of multiple unidentified byproducts Reaction temperature may be too high, leading to side reactions or decomposition. The this compound may be of poor quality.Start the reaction at a lower temperature (e.g., 0°C) and allow it to warm gradually.[4] Monitor the reaction by TLC or LC-MS to track product formation and the appearance of impurities. Use freshly purchased or purified this compound.
Difficulty in purifying the product from the starting amine Incomplete reaction or use of excess amine. The HCl byproduct has formed a salt with the starting amine.Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of this compound if the amine is precious. During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine.

Data Presentation

Table 1: Effect of Base on the Yield of N-Benzoylation of Amines

AmineAcyl ChlorideBaseSolventTemperature (°C)Yield (%)
Aniline (B41778)Benzoyl ChloridePyridineDichloromethaneRoom Temp.~80-90
AnilineBenzoyl ChlorideTriethylamineDichloromethaneRoom Temp.~70-80
Aniline4-Nitrobenzoyl ChloridePyridine-Room Temp.86
Aniline4-Nitrobenzoyl ChlorideTriethylamine-Room Temp.<40

Note: Data is compiled from various sources for benzoyl chloride derivatives and is intended to be representative. Actual yields may vary depending on specific reaction conditions.[5][6]

Table 2: Relative Rates of Solvolysis of Substituted Benzoyl Chlorides in 80% Acetone/Water at 25°C

Substituent (para)Relative Rate (k/k₀)
OCH₃~600
CH₃~20
H1
Cl~0.4
NO₂~0.02

This data illustrates the electronic effect of substituents on the rate of hydrolysis. Electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down. The bromo-substituent in this compound is electron-withdrawing, which would suggest a slower rate of hydrolysis compared to unsubstituted benzoyl chloride.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Amine with this compound under Anhydrous Conditions

  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.

  • Addition of Acyl Chloride: In a separate dry flask, dissolve this compound (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[4]

Protocol 2: Schotten-Baumann Reaction for the Acylation of Aniline with this compound

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve aniline (1.0 eq.) in dichloromethane (50 mL). In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (B78521).

  • Reaction Setup: Place the flask containing the aniline solution in an ice bath and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.).

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in dichloromethane (25 mL) and add it dropwise to the vigorously stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure N-(2-bromophenyl)benzamide.[7]

Visualizations

Hydrolysis_Mechanism acyl_chloride This compound (Electrophile) tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic Attack water Water (Nucleophile) water->tetrahedral_intermediate carboxylic_acid 2-Bromobenzoic Acid (Hydrolysis Product) tetrahedral_intermediate->carboxylic_acid Elimination of Cl- hcl HCl tetrahedral_intermediate->hcl Proton Transfer

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow start Low Reaction Yield check_byproduct Is 2-Bromobenzoic acid present? start->check_byproduct hydrolysis Primary Cause: Hydrolysis check_byproduct->hydrolysis Yes check_conditions Review Reaction Conditions (Temp, Time, Base) check_byproduct->check_conditions No implement_anhydrous Action: Implement Strict Anhydrous Conditions hydrolysis->implement_anhydrous optimize Action: Optimize Reaction Parameters check_conditions->optimize check_reagents Check Reagent Purity check_conditions->check_reagents purify_reagents Action: Use Fresh or Purified Reagents check_reagents->purify_reagents

Caption: Troubleshooting workflow for low yield reactions.

Prevention_Logic goal Prevent Hydrolysis remove_water Eliminate Water from Reaction goal->remove_water reduce_rate Slow Hydrolysis Rate goal->reduce_rate anhydrous_solvent Use Anhydrous Solvent anhydrous_solvent->remove_water dry_glassware Use Dry Glassware dry_glassware->remove_water inert_atmosphere Use Inert Atmosphere inert_atmosphere->remove_water low_temp Low Temperature Addition low_temp->reduce_rate

Caption: Logical relationships of hydrolysis prevention measures.

References

Optimizing Friedel-Crafts Acylation with 2-Bromobenzoyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, optimizing this reaction for specific substrates, such as 2-Bromobenzoyl chloride, can present unique challenges. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you maximize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Friedel-Crafts acylation of benzene (B151609) with this compound?

A1: Low yields in this reaction are typically attributed to a few key factors:

  • Catalyst Deactivation: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will lead to the deactivation of the catalyst. It is crucial to use anhydrous conditions, including oven-dried glassware and anhydrous solvents.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid. This is because the ketone product forms a complex with the catalyst, rendering it inactive. A molar ratio of at least 1:1 (Lewis acid to acyl chloride) is recommended, with a slight excess of the catalyst often being beneficial.

  • Substrate Reactivity: While benzene is a suitable substrate, the bromine atom on the benzoyl chloride has a deactivating effect, which can make the reaction more sluggish compared to unsubstituted benzoyl chloride.

  • Improper Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also promote the formation of side products.

Q2: Can I use a different Lewis acid besides aluminum chloride?

A2: Yes, other Lewis acids can be used, and the optimal choice may depend on the specific aromatic substrate. Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are common alternatives. While they may be less reactive than AlCl₃, they can offer advantages in terms of handling and potentially higher selectivity with sensitive substrates. For reactions in ionic liquids, copper(II) triflate (Cu(OTf)₂) has shown high efficiency.[1]

Q3: What is the ideal solvent for this reaction?

A3: The choice of solvent can significantly impact the reaction outcome. Non-polar solvents are generally preferred.

  • Dichloromethane (B109758) (CH₂Cl₂) and 1,2-Dichloroethane: These are excellent solvents for Friedel-Crafts acylation as they are relatively inert and effectively dissolve the reactants and the intermediate acylium ion complex.

  • Carbon Disulfide (CS₂): Historically used, it is a good solvent but is highly flammable and toxic.

  • Nitrobenzene: While it can be used as a solvent, it is a deactivated aromatic compound and can sometimes lead to different product isomer ratios in reactions with substituted benzenes.[2]

  • Ionic Liquids: Room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium ([bmim]) based salts, have emerged as "greener" alternatives that can also act as catalysts and facilitate product separation.[3]

Q4: How can I minimize the formation of byproducts?

A4: The primary byproduct in the acylation of benzene is typically the result of di-acylation (ortho or para to the first acyl group). However, the acyl group is deactivating, making a second acylation less favorable than the first. To minimize byproducts:

  • Control Stoichiometry: Use a slight excess of the aromatic substrate (e.g., benzene) to favor mono-acylation.

  • Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can improve selectivity.

  • Order of Addition: Slowly adding the this compound to the mixture of the aromatic substrate and Lewis acid can help to maintain a low concentration of the acylating agent and reduce the chance of di-acylation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very low product yield 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Aromatic substrate is too deactivated.1. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 2. Use at least a stoichiometric amount of the Lewis acid catalyst relative to the this compound. 3. This should not be an issue with benzene, but for other substrates, consider their electronic properties.
Formation of a dark, tarry substance 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Maintain a lower reaction temperature, especially during the addition of the acyl chloride. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction upon completion.
Product is difficult to purify 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of isomeric byproducts.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize reaction conditions (temperature, solvent) to improve regioselectivity. Consider purification by column chromatography.
Emulsion formation during aqueous workup 1. Incomplete quenching of the Lewis acid.1. Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated hydrochloric acid. This helps to break down the aluminum chloride complex.

Data Presentation

Table 1: Effect of Lewis Acid on the Benzoylation of Benzene*
EntryCatalystMolar Fraction of CatalystSolventTemperature (°C)Time (h)Yield (%)
1Zeolite H-BEACatalyticBenzene (excess)801295
2Zeolite H-YCatalyticBenzene (excess)801280
3BmimCl-FeCl₃0.67Ionic Liquid80296
4BmimCl-AlCl₃0.67Ionic Liquid80285
5BmimCl-ZnCl₂0.67Ionic Liquid80272

*Data is for the reaction of benzoyl chloride with benzene and serves as a representative model. BmimCl = 1-Butyl-3-methylimidazolium chloride.[2]

Experimental Protocols

Detailed Protocol for Friedel-Crafts Acylation of Benzene with this compound

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anhydrous Benzene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Addition: Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (50 mL) in the reaction flask. Cool the suspension to 0-5 °C using an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous benzene (2.0 equivalents).

  • Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (50 mL). Stir vigorously until the ice has melted and the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes) or by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome Start Low Yield Observed Catalyst Check Catalyst Activity & Amount Start->Catalyst Conditions Verify Anhydrous Conditions Catalyst->Conditions [Active & Sufficient] New_Catalyst Use Fresh Anhydrous Lewis Acid Catalyst->New_Catalyst [Inactive] Increase_Catalyst Increase Catalyst to >1 equivalent Catalyst->Increase_Catalyst [Insufficient] Temperature Optimize Reaction Temperature Conditions->Temperature [Dry] Dry_Glassware Oven-dry all glassware Conditions->Dry_Glassware [Moisture Suspected] Anhydrous_Solvents Use anhydrous solvents Conditions->Anhydrous_Solvents Stoichiometry Adjust Reactant Ratios Temperature->Stoichiometry [Optimized] Low_Temp Maintain 0-5 °C during addition Temperature->Low_Temp [Too High] Excess_Arene Use excess aromatic substrate Stoichiometry->Excess_Arene [Sub-optimal] End Improved Yield Stoichiometry->End [Optimized] New_Catalyst->Catalyst Increase_Catalyst->Catalyst Dry_Glassware->Conditions Anhydrous_Solvents->Conditions Low_Temp->Temperature Excess_Arene->Stoichiometry

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 2-Bromobenzoyl_chloride This compound Acylium_ion Acylium Ion (Electrophile) 2-Bromobenzoyl_chloride->Acylium_ion + AlCl₃ Benzene Benzene Sigma_complex Sigma Complex (Arenium Ion) Benzene->Sigma_complex + Acylium Ion AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_ion Acylium_ion->Sigma_complex Product_complex Product-Catalyst Complex Sigma_complex->Product_complex - H⁺ Final_Product (2-Bromophenyl)(phenyl)methanone Product_complex->Final_Product + H₂O (Workup)

Caption: Simplified signaling pathway of Friedel-Crafts acylation.

References

Technical Support Center: 2-Bromobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most critical precautions to take when working with this compound?

A1: this compound is highly sensitive to moisture. The most critical precaution is to maintain strict anhydrous (dry) conditions throughout your experiment.[1][2] This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Failure to exclude moisture will lead to hydrolysis of the acyl chloride to the corresponding carboxylic acid, significantly reducing the yield of your desired product.[1][2]

Q2: My reaction with this compound is complete, but I'm unsure about the general workup procedure. What are the typical steps?

A2: A general workup procedure for this compound reactions involves quenching the reaction, followed by extraction and a series of washes. First, the reaction is typically quenched by carefully adding water or a saturated aqueous solution like ammonium (B1175870) chloride at a low temperature.[1] The product is then extracted into an organic solvent (e.g., diethyl ether, ethyl acetate (B1210297), or dichloromethane).[3] The organic layer is subsequently washed with a dilute acid (like HCl) to remove any basic impurities, followed by a wash with a base (such as sodium bicarbonate solution) to remove unreacted 2-bromobenzoic acid.[3] Finally, the organic layer is washed with water and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.[3]

Q3: How can I purify the crude product obtained from a reaction with this compound?

A3: The two most common methods for purifying products derived from this compound are recrystallization and column chromatography.[2][3]

  • Recrystallization is effective for removing polar impurities. A suitable solvent system is one where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]

  • Column chromatography using silica (B1680970) gel is a versatile method to separate the desired product from both more polar and less polar impurities.[2] A common eluent system is a gradient of ethyl acetate in hexanes.[2]

Q4: What are the common side reactions to be aware of when using this compound?

A4: The primary side reaction is hydrolysis, which occurs when this compound reacts with water to form 2-bromobenzoic acid.[1][2] If an alcohol is used as a solvent and is not the intended nucleophile, alcoholysis can occur, leading to the formation of an ester byproduct.[1] In amidation reactions, if the amine is not the limiting reagent, it can react with the HCl byproduct, which can be mitigated by using a non-nucleophilic base.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

If you are experiencing a low yield, it is highly probable that the this compound has been consumed by a side reaction, most commonly hydrolysis.[1][2]

Troubleshooting_Low_Yield start Low or No Yield check_conditions Were strict anhydrous conditions maintained? start->check_conditions hydrolysis Primary Cause: Hydrolysis of starting material. check_conditions->hydrolysis No check_reagents Are all reagents (solvents, nucleophile) anhydrous? check_conditions->check_reagents Yes solution_hydrolysis Solution: Redo experiment ensuring all glassware is oven-dried and solvents are anhydrous. Use an inert atmosphere. hydrolysis->solution_hydrolysis end Yield Improved solution_hydrolysis->end reagent_issue Primary Cause: Reaction with trace water in reagents. check_reagents->reagent_issue No check_reaction_time Was the reaction monitored to completion (e.g., by TLC)? check_reagents->check_reaction_time Yes solution_reagents Solution: Use freshly opened anhydrous solvents or dry them over molecular sieves. Ensure your nucleophile is also dry. reagent_issue->solution_reagents solution_reagents->end incomplete_reaction Primary Cause: Incomplete reaction. check_reaction_time->incomplete_reaction No check_reaction_time->end Yes solution_incomplete Solution: Increase reaction time or consider gentle heating if the reactants are stable at higher temperatures. incomplete_reaction->solution_incomplete solution_incomplete->end

Caption: A decision tree for troubleshooting low-yield reactions.

Issue 2: Presence of an Acidic Impurity in the Product

If your crude product shows an acidic impurity (e.g., by NMR or a baseline spot on TLC that streaks), it is likely unreacted 2-bromobenzoic acid from the hydrolysis of the starting material.

An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can help remove this acidic impurity.[2][3] However, be cautious as this may also hydrolyze any remaining this compound.[2]

Experimental Protocols & Data

General Workup Procedure Flowchart

Workup_Workflow start Reaction Mixture quench 1. Quench Reaction (e.g., with water or sat. NH4Cl) at 0 °C. start->quench extract 2. Extract with Organic Solvent (e.g., Ethyl Acetate, DCM). quench->extract wash_acid 3. Wash Organic Layer with dilute acid (e.g., 1M HCl) (Optional, removes basic impurities). extract->wash_acid wash_base 4. Wash Organic Layer with dilute base (e.g., sat. NaHCO3) to remove acidic impurities. wash_acid->wash_base wash_water_brine 5. Wash with Water and Brine. wash_base->wash_water_brine dry 6. Dry Organic Layer (e.g., over Na2SO4 or MgSO4). wash_water_brine->dry concentrate 7. Concentrate Under Reduced Pressure. dry->concentrate purify 8. Purify Crude Product (Recrystallization or Column Chromatography). concentrate->purify end Pure Product purify->end

Caption: A generalized workflow for the workup of this compound reactions.

Quantitative Data Summary

The following table summarizes typical yields for common reactions involving 2-aminobenzoyl chloride, a close analog of this compound. The reaction conditions and workup procedures are similar.

Reaction TypeNucleophileBaseSolventConditionsProductTypical Yield (%)
Amidation MethylamineTriethylamineDichloromethane0°C to RT2-Amino-5-bromo-N-methylbenzamide>90
Aniline (B41778)Pyridine (B92270)THFRT, 4h2-Amino-5-bromo-N-phenylbenzamide~85-95
Benzyl AmineTriethylamineDichloromethaneRT, 2h2-Amino-N-benzyl-5-bromobenzamide>90
Esterification MethanolPyridineMethanolReflux, 2hMethyl 2-amino-5-bromobenzoateHigh
Thioesterification ThiophenolTriethylamineTHF0°C to RT, 2hS-phenyl 2-amino-5-bromobenzothioateHigh

Data is illustrative and based on reactions with 2-amino-5-bromobenzoyl chloride, which exhibits similar reactivity.[3]

Detailed Methodologies

1. Amidation with Aniline

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). In a separate flask, dissolve aniline (1.05 eq) and pyridine (1.1 eq) in anhydrous THF.

  • Execution: Cool the acyl chloride solution to 0°C using an ice bath. Add the aniline/pyridine solution dropwise to the stirred acyl chloride solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica gel to yield the pure amide.[3]

2. Friedel-Crafts Acylation with an Aromatic Compound

  • Reaction Setup: To a suspension of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an anhydrous solvent (which can also be the aromatic reactant, e.g., benzene), add this compound (1.0 eq) portion-wise at 0°C.

  • Execution: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours until gas evolution (HCl) ceases.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with concentrated HCl.[3] This hydrolyzes the aluminum chloride complex.[4]

  • Isolation & Purification: Separate the organic layer. Extract the aqueous layer with a suitable solvent like dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography.[3]

References

Technical Support Center: Purification Strategies for the Removal of 2-Bromobenzoic Acid Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of 2-bromobenzoic acid as an impurity in their chemical syntheses. This document provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove 2-bromobenzoic acid as an impurity?

A1: The primary methods for removing 2-bromobenzoic acid, an acidic impurity, are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the properties of the desired compound, the nature of other impurities present, and the scale of the purification.

Q2: How do I choose the best purification method for my sample?

A2: The selection of the optimal purification method hinges on the chemical properties of your desired product and the 2-bromobenzoic acid impurity.

  • Acid-Base Extraction: This is a highly effective method when your desired compound is neutral or basic. It exploits the acidic nature of 2-bromobenzoic acid to selectively move it into an aqueous basic solution.

  • Recrystallization: This technique is suitable if your desired compound is a solid and exhibits a significant difference in solubility compared to 2-bromobenzoic acid in a chosen solvent system.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. It is particularly useful when other impurities are present or when a very high degree of purity is required.

Q3: How can I monitor the success of the purification?

A3: The purity of your compound after attempting to remove 2-bromobenzoic acid can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of the impurity.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage of remaining impurity.[1]

  • Melting Point Analysis: A sharp melting point close to the literature value of the pure compound suggests high purity. A broad melting point range often indicates the presence of impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and quantify the impurity if its signals do not overlap with those of the desired product.[2]

Troubleshooting Guides

Problem 1: Low Recovery of the Desired Compound After Purification
Possible Cause Suggested Solution
Recrystallization: The desired compound is too soluble in the recrystallization solvent, even at low temperatures.Select a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.
Too much solvent was used, preventing the product from crystallizing out effectively.
Acid-Base Extraction: Incomplete precipitation of the desired product after pH adjustment.Ensure the pH is adjusted to the correct range to fully neutralize the product and cause it to precipitate. Check the pH with a pH meter or pH paper.
The desired product has some solubility in the aqueous layer.
Column Chromatography: The desired compound is irreversibly adsorbed onto the stationary phase.Add a small percentage of a modifier to the mobile phase. For acidic compounds like 2-bromobenzoic acid, adding a small amount of acetic or formic acid to the eluent can help prevent streaking and improve recovery.
The column was not eluted with a solvent of sufficient polarity to move the product.
Problem 2: 2-Bromobenzoic Acid Impurity Still Present After Purification
Possible Cause Suggested Solution
Recrystallization: The impurity and the desired compound have very similar solubility profiles in the chosen solvent.Experiment with different solvents or solvent mixtures. A co-solvent system (a mixture of a "good" solvent and a "poor" solvent) can sometimes provide better separation.
The cooling process was too rapid, trapping impurities within the crystals of the desired compound.
Acid-Base Extraction: The pH of the aqueous basic wash was not high enough to deprotonate all the 2-bromobenzoic acid.Use a stronger base or ensure an adequate amount of the basic solution is used to completely extract the acidic impurity. Monitor the pH of the aqueous layer.
Insufficient mixing between the organic and aqueous layers during extraction.
Column Chromatography: The chosen mobile phase does not provide adequate separation between the desired compound and 2-bromobenzoic acid.Optimize the solvent system using Thin-Layer Chromatography (TLC) first to find a mobile phase that gives good separation (a significant difference in Rf values).
The column was overloaded with the crude sample.

Data Presentation: Comparison of Purification Methods

The following table provides illustrative data on the effectiveness of different purification methods for removing 2-bromobenzoic acid impurity from a hypothetical neutral, solid organic compound. Actual results will vary depending on the specific properties of the desired compound and the experimental conditions.

Purification Method Initial Purity of Desired Compound Final Purity of Desired Compound Typical Yield of Desired Compound Notes
Recrystallization 90% (10% 2-bromobenzoic acid)98-99.5%70-90%Efficiency is highly dependent on the choice of solvent and the solubility difference between the compound and impurity.
Acid-Base Extraction 90% (10% 2-bromobenzoic acid)>99%85-95%Very effective for removing acidic impurities from neutral or basic compounds. Yield losses can occur due to emulsions or slight solubility of the desired compound in the aqueous phase.
Column Chromatography 90% (10% 2-bromobenzoic acid)>99.5%60-85%Can achieve very high purity but may result in lower yields due to product loss on the column. Best for complex mixtures or when very high purity is essential.

Experimental Protocols & Visualizations

Protocol 1: Purification by Recrystallization

This protocol describes the removal of 2-bromobenzoic acid from a solid organic compound that is less soluble in a given solvent than the impurity.

Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., water, ethanol, or a mixture). The ideal solvent will dissolve the compound completely when hot but sparingly when cold. 2-bromobenzoic acid is soluble in hot water.[4]

  • Dissolution: Place the crude solid containing the 2-bromobenzoic acid impurity in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Recrystallization_Workflow A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Solvent A->B Dissolve C Cool Slowly to Room Temperature B->C Crystallize D Cool in Ice Bath C->D E Vacuum Filtration D->E Isolate F Wash Crystals with Cold Solvent E->F Purify G Dry Purified Crystals F->G H Pure Product G->H Acid_Base_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer A Crude Product in Organic Solvent B Add Aqueous NaHCO3 Solution A->B C Shake and Vent B->C D Separate Layers C->D E Sodium 2-bromobenzoate (Impurity Removed) D->E Contains Impurity F Desired Compound D->F Contains Product G Wash with Brine F->G H Dry with Anhydrous Sulfate G->H I Filter and Evaporate Solvent H->I J Pure Product I->J Column_Chromatography_Workflow A Select Mobile Phase (via TLC) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample B->C D Elute with Mobile Phase and Collect Fractions C->D E Analyze Fractions (via TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

References

Technical Support Center: Synthesis of Amides from 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of amides from 2-bromobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of amides from this compound?

The most prevalent side products are 2-bromobenzoic acid, formed via hydrolysis of the starting material, and the N,N-diacylated amine, which can form if the stoichiometry is not carefully controlled. Other potential, though less common, side products include the corresponding ester if an alcohol is present, and in some specific cases, products from reactions with solvents or bases.

Q2: How can I minimize the formation of 2-bromobenzoic acid?

The formation of 2-bromobenzoic acid is a direct result of the reaction of this compound with water.[1] To mitigate this, it is crucial to maintain strictly anhydrous (dry) reaction conditions. This includes:

  • Drying Glassware: All glassware should be thoroughly oven-dried or flame-dried before use.

  • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]

Q3: What causes the formation of the N,N-diacylated side product, and how can it be prevented?

The N,N-diacylated side product, where two molecules of this compound react with one molecule of a primary amine, can occur when there is a localized excess of the acyl chloride.[2] To prevent this:

  • Control Stoichiometry: Use a slight excess of the amine relative to the this compound.

  • Slow Addition: Add the this compound solution slowly and dropwise to the stirred solution of the amine. This maintains a low concentration of the acyl chloride throughout the reaction.[2]

  • Low Temperature: Performing the addition at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize this side reaction.

Q4: Can the tertiary amine base (e.g., triethylamine (B128534), pyridine) react with this compound?

While tertiary amines are primarily used as acid scavengers, they can in some cases react with highly reactive acyl chlorides. While specific data for this compound is limited, in general, this can lead to the formation of an acylammonium salt, which is a highly reactive acylating agent. Pyridine has been noted to be more effective than triethylamine as a catalyst in some acylation reactions, which may be due to the formation of such intermediates.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Amide
Possible Cause Troubleshooting Steps
Hydrolysis of this compound - Ensure all glassware is rigorously dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Incomplete Reaction - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - If the reaction has stalled, consider gentle heating. - Ensure the amine is of sufficient purity and nucleophilicity.
Formation of Side Products - Analyze the crude reaction mixture to identify the major side products (see Issue 2). - Implement preventative measures for the identified side products (e.g., slow addition to prevent diacylation).
Poor Work-up and Isolation - Ensure the pH is appropriately adjusted during the aqueous work-up to prevent loss of product. - Optimize the extraction solvent and procedure. - Consider alternative purification methods such as column chromatography or recrystallization.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Identification & Removal
2-Bromobenzoic Acid Hydrolysis of this compound due to the presence of water.[1]Identification: Can be detected by LC-MS or by a characteristic broad O-H stretch in the IR spectrum of the crude product. Removal: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during work-up to extract the acidic impurity.
N,N-Diacylated Amide Use of excess this compound or rapid addition of the acyl chloride.[2]Identification: Will have a significantly higher molecular weight than the desired product, detectable by LC-MS. Removal: Can often be separated from the desired mono-acylated product by column chromatography or careful recrystallization.[2]
Unreacted Starting Amine Insufficient this compound used or incomplete reaction.Identification: Can be detected by TLC or LC-MS. Removal: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) during work-up to extract the basic impurity.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl Amides from this compound

This protocol describes a general method for the reaction of this compound with an aniline (B41778) derivative.

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred aniline solution over a period of 15-30 minutes.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Side_Products Potential Side Reactions in Amide Synthesis 2-Bromobenzoyl_chloride 2-Bromobenzoyl chloride Desired_Amide Desired Amide 2-Bromobenzoyl_chloride->Desired_Amide Desired Reaction 2-Bromobenzoic_acid 2-Bromobenzoic acid 2-Bromobenzoyl_chloride->2-Bromobenzoic_acid Side Reaction Diacylated_Product N,N-Diacylated Product 2-Bromobenzoyl_chloride->Diacylated_Product Ester_Product Ester Byproduct 2-Bromobenzoyl_chloride->Ester_Product Side Reaction Amine Primary/Secondary Amine Amine->Desired_Amide Desired_Amide->Diacylated_Product Side Reaction Hydrolysis Hydrolysis (H₂O) Hydrolysis->2-Bromobenzoic_acid Diacylation Diacylation (Excess Acyl Chloride) Diacylation->Diacylated_Product Alcoholysis Alcoholysis (R-OH) Alcoholysis->Ester_Product

Caption: Key side reaction pathways in the synthesis of amides from this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Amide Yield Start Low Yield of Desired Amide Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Impurity_Identified Major Impurity Identified? Check_Purity->Impurity_Identified Hydrolysis Hydrolysis Product (2-Bromobenzoic Acid) Impurity_Identified->Hydrolysis Yes Diacylation Diacylation Product Impurity_Identified->Diacylation Yes Other Other Impurity Impurity_Identified->Other Yes Optimize Optimize Reaction Conditions & Purification Impurity_Identified->Optimize No Anhydrous Implement Strict Anhydrous Conditions Hydrolysis->Anhydrous Stoichiometry Adjust Stoichiometry & Slow Addition of Acyl Chloride Diacylation->Stoichiometry Other->Optimize

Caption: A logical workflow for troubleshooting low yields in amide synthesis.

References

Technical Support Center: Reactions with 2-Bromobenzoyl Chloride Under Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Bromobenzoyl chloride. It offers troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the success of your moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions critical when working with this compound?

A1: this compound is highly susceptible to hydrolysis. In the presence of water, it rapidly reacts to form 2-bromobenzoic acid.[1][2] This side reaction consumes your starting material, reduces the yield of your desired product, and the resulting carboxylic acid can complicate the purification process.[3]

Q2: What are the primary side reactions to expect if moisture contaminates my reaction?

A2: The primary side reaction is the hydrolysis of this compound to 2-bromobenzoic acid. In reactions like Friedel-Crafts acylation, this byproduct can also deactivate the Lewis acid catalyst.[4][5] In esterification or amidation reactions, the hydrolysis competes with the desired reaction, leading to a mixture of products and unreacted starting materials.

Q3: How can I ensure my reaction setup is sufficiently anhydrous?

A3: To maintain anhydrous conditions, all glassware should be oven-dried at a high temperature (e.g., >120°C) for several hours and then cooled in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).[1] Use anhydrous grade solvents, preferably from a freshly opened bottle or dried using appropriate methods like molecular sieves.[1][4] Reactions should be conducted under an inert atmosphere.[1]

Q4: What are the ideal storage conditions for this compound?

A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and bases.[4] For long-term storage, keeping it under an inert atmosphere is recommended.

Q5: My reaction yield is low despite my efforts to maintain anhydrous conditions. What else could be wrong?

A5: Low yields can stem from several other factors besides moisture contamination. For instance, in Friedel-Crafts reactions, an inactive catalyst, a deactivated aromatic substrate, or an incorrect reaction temperature can all lead to poor results.[4][5][6] In amidation reactions, inadequate scavenging of the HCl byproduct can protonate the amine, rendering it non-nucleophilic and halting the reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Verification Solution
Hydrolysis of this compound Presence of 2-bromobenzoic acid in the crude product (detectable by TLC, LC-MS, or NMR).Rigorously dry all glassware and use anhydrous solvents. Conduct the reaction under a strict inert atmosphere (nitrogen or argon).[1]
Inactive Catalyst (in Friedel-Crafts Acylation) The Lewis acid catalyst (e.g., AlCl₃) appears clumpy or has a strong smell of HCl.[6]Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator.[6]
Deactivated Aromatic Substrate (in Friedel-Crafts Acylation) The aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[4][5]Friedel-Crafts acylation is generally not effective with deactivated rings. Consider alternative synthetic routes.[3]
Incomplete Reaction Starting material is still present in the reaction mixture (monitor by TLC or LC-MS).Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct.
Insufficient Base (in Amidation/Esterification) The reaction stalls after partial conversion.Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl byproduct.[7]
Issue 2: Formation of Multiple Products
Possible Cause Verification Solution
Presence of Water or Other Protic Impurities Identification of 2-bromobenzoic acid or corresponding esters/amides from solvent impurities.Use highly pure, anhydrous solvents and reagents.
High Reaction Temperature Formation of unexpected byproducts.Start the reaction at a lower temperature (e.g., 0°C) and gradually warm to room temperature to control the reaction's selectivity.[1]
Polyacylation (in Friedel-Crafts Acylation) This is less common with acylation compared to alkylation, as the acyl group deactivates the ring.[4]The introduction of the first acyl group typically prevents further acylation. If observed, re-evaluate the substrate's reactivity.

Quantitative Data

The presence of water can significantly impact the yield of reactions involving this compound due to the competing hydrolysis reaction. The following table provides representative data on the competition between alcoholysis (esterification) and hydrolysis of a generic benzoyl chloride in an ethanol (B145695)/water mixture, illustrating the effect of water on the reaction outcome.

Water Content in Solvent (%) Approximate Yield of Ester (%) Approximate Yield of Carboxylic Acid (from hydrolysis) (%)
0>99<1
58911
107921
206238
503367

This data is illustrative and based on the relative reaction rates of benzoyl chloride with ethanol and water. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

Detailed Protocol for Friedel-Crafts Acylation of Benzene (B151609) with this compound

Materials:

  • This compound

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser (all oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere. To a 250 mL round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents).

  • Reagent Addition: Add anhydrous benzene (1.0 equivalent) and anhydrous DCM to the flask. Cool the mixture to 0°C in an ice bath.

  • In a dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Reaction: Add the this compound solution dropwise to the stirred benzene/AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-bromobenzophenone (B80453) by column chromatography on silica (B1680970) gel or by recrystallization.

Detailed Protocol for Esterification of Ethanol with this compound

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous pyridine (B92270)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel (all oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol (1.2 equivalents) and anhydrous pyridine (1.2 equivalents) dissolved in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to a dropping funnel.

  • Reaction: Add the this compound solution dropwise to the stirred ethanol/pyridine solution over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ethyl 2-bromobenzoate (B1222928) by vacuum distillation.

Detailed Protocol for Amide Synthesis from this compound and Aniline (B41778)

Materials:

  • This compound

  • Aniline

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel (all oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.05 equivalents) and anhydrous triethylamine (1.1 equivalents) in anhydrous THF.[7]

  • Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to a dropping funnel.

  • Reaction: Add the this compound solution dropwise to the stirred aniline/triethylamine solution at 0°C.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[7]

  • Workup: Quench the reaction with water and extract the product with ethyl acetate.[7]

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude 2-bromo-N-phenylbenzamide by recrystallization from a suitable solvent (e.g., ethanol).[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry glassware setup Assemble under inert gas prep_glass->setup prep_solvents Use anhydrous solvents prep_solvents->setup cool Cool to 0°C setup->cool add_reagents Add reagents cool->add_reagents react Stir at RT add_reagents->react quench Quench reaction react->quench extract Extract product quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify

Caption: General experimental workflow for reactions with this compound.

troubleshooting_logic start Low Yield Observed check_moisture Check for signs of hydrolysis (e.g., 2-bromobenzoic acid) start->check_moisture improve_anhydrous Improve anhydrous technique: - Oven-dry glassware - Use fresh anhydrous solvents - Ensure inert atmosphere check_moisture->improve_anhydrous Yes check_other Moisture not the issue? check_moisture->check_other No end Improved Yield improve_anhydrous->end troubleshoot_other Troubleshoot other parameters: - Catalyst activity - Reagent stoichiometry - Reaction temperature/time check_other->troubleshoot_other Yes check_other->end No, re-evaluate reaction troubleshoot_other->end

Caption: A logical workflow for troubleshooting low reaction yields.

reaction_pathways cluster_anhydrous Anhydrous Conditions cluster_aqueous Presence of Water start This compound amide Amide start->amide + R₂NH ester Ester start->ester + ROH ketone Ketone (Friedel-Crafts) start->ketone + Arene, Lewis Acid acid 2-Bromobenzoic Acid (Hydrolysis) start->acid + H₂O

Caption: Reaction pathways of this compound under different conditions.

References

Technical Support Center: Acylation with 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-Bromobenzoyl chloride in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the acylation of amines with this compound?

A1: The most commonly employed bases are non-nucleophilic tertiary amines such as triethylamine (B128534) (TEA) and pyridine (B92270).[1][2][3][4][5] These bases are crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards product formation.[1]

Q2: Which base, pyridine or triethylamine, is more effective for this acylation?

A2: The choice between pyridine and triethylamine can depend on the specific substrate and reaction conditions. In some benzoylation reactions, triethylamine has been reported to provide a higher yield compared to pyridine under microwave irradiation.[6] Conversely, for the synthesis of certain heterocyclic compounds, pyridine has been shown to be a more effective catalyst, yielding significantly more product than triethylamine.[7] Therefore, the optimal base may need to be determined empirically for a specific transformation.

Q3: What are the typical reaction conditions for the N-acylation of an amine with this compound?

A3: A general procedure involves dissolving the amine and the base (typically 1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).[1][5] The solution is often cooled to 0 °C before the dropwise addition of this compound (1.0 equivalent) dissolved in the same solvent.[1][5] The reaction is then typically allowed to warm to room temperature and stirred for several hours while monitoring its progress by Thin Layer Chromatography (TLC).[1]

Q4: What are the primary side reactions to be aware of during acylation with this compound?

A4: The most common side reaction is the hydrolysis of this compound to 2-Bromobenzoic acid, which occurs in the presence of moisture.[8][9] This significantly reduces the yield of the desired acylated product. Another potential issue is the reaction of the amino group of one molecule of 2-amino-5-bromobenzoyl chloride with the benzoyl chloride of another, leading to impurities.[9]

Q5: How can I minimize the formation of byproducts?

A5: To minimize byproduct formation, it is critical to work under strict anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere to prevent exposure to moisture.[4][9] Using a non-nucleophilic base will prevent the base itself from competing with the intended nucleophile.[2] If self-reaction is a concern, considering a protecting group for the amino functionality might be necessary.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Hydrolysis of this compound: The acyl chloride is highly sensitive to moisture.[8][9]Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (nitrogen or argon).[4][9]
Degraded starting material: The this compound may have hydrolyzed during storage.Use a fresh bottle of the reagent or purify the existing material. A brownish color can indicate degradation.[9]
Incomplete reaction: The reaction may not have reached completion.Increase the reaction time or consider gentle heating. Monitor the reaction progress using TLC or HPLC.[9]
Presence of a significant amount of 2-Bromobenzoic acid in the product mixture Presence of water in the reaction: This is a clear indication of hydrolysis.[8][9]Meticulously dry all solvents and reagents. Handle all materials under a dry, inert atmosphere.
Complex mixture of products Reaction with solvent: If a protic solvent (e.g., an alcohol) is used and is not the intended reactant, it can react with the acyl chloride.[4]Use a non-protic, anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[4]
Multiple acylations: In the case of di-functional amines, multiple acylations can occur.Carefully control the stoichiometry of the reactants.

Data on Base Performance in Acylation Reactions

The following table summarizes available data on the performance of different bases in acylation reactions. It is important to note that the reaction conditions and substrates vary, so a direct comparison may not be entirely representative for all scenarios.

Acyl ChlorideNucleophileBaseSolventTemperatureTimeYield (%)
2-Amino-5-bromobenzoyl chlorideAnilineTriethylamineDichloromethane0 °C to RT2-4 h19
Benzoyl chlorideAnilineTriethylamineDichloromethaneRT1 h>95
2-Amino-5-bromobenzoyl chlorideAnilinePyridineTetrahydrofuran0 °C to RT4 hHigh (not specified)
Benzoyl chloride4-hydroxy-3-methoxycinnamic acidPyridineNot specified (Microwave)Not specifiedNot specified65.3
Benzoyl chloride4-hydroxy-3-methoxycinnamic acidTriethylamineNot specified (Microwave)Not specifiedNot specified71.8

Experimental Protocols

General Protocol for N-Acylation using Triethylamine
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.[1]

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Purification: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by column chromatography.[1]

General Protocol for N-Acylation using Pyridine
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.[5]

  • Nucleophile Preparation: In a separate flask, dissolve the amine (1.05 eq.) and pyridine (1.1 eq.) in anhydrous THF.[5]

  • Reaction: Add the amine/pyridine solution dropwise to the stirred solution of the acyl chloride at 0 °C.[5]

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.[5]

  • Workup and Purification: After the reaction is complete, proceed with a standard aqueous workup and purify the product by flash chromatography.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool prep_acyl Dissolve this compound in Anhydrous Solvent add_acyl Add Acyl Chloride Solution Dropwise prep_acyl->add_acyl add_base Add Base (e.g., TEA or Pyridine) cool->add_base add_base->add_acyl stir Stir at RT (Monitor by TLC) add_acyl->stir quench Quench with Water stir->quench extract Aqueous Workup quench->extract purify Purify (e.g., Chromatography) extract->purify

Acylation Experimental Workflow

troubleshooting_flowchart start Low Yield or Side Products Observed check_conditions Were anhydrous conditions strictly followed? start->check_conditions check_reagents Are starting materials pure and non-degraded? check_conditions->check_reagents Yes solution_anhydrous Solution: Use anhydrous solvents/reagents and inert atmosphere. check_conditions->solution_anhydrous No check_stoichiometry Is the stoichiometry of base and reactants correct? check_reagents->check_stoichiometry Yes solution_reagents Solution: Use fresh or purified This compound. check_reagents->solution_reagents No solution_stoichiometry Solution: Verify molar equivalents of all components. check_stoichiometry->solution_stoichiometry No optimize Consider optimizing temperature and reaction time. check_stoichiometry->optimize Yes

Troubleshooting Logic Diagram

References

Technical Support Center: Temperature Control in 2-Bromobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromobenzoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to temperature control during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for initiating a reaction with this compound?

For many common reactions, such as acylating amines or conducting a Friedel-Crafts acylation, it is advisable to start at a low temperature, typically 0°C, using an ice bath.[1][2] This helps to control the initial exothermic phase of the reaction, minimizing the formation of side products.[1] For less reactive substrates, starting the reaction at room temperature may be possible, but for highly reactive compounds, a gradual increase from a lower temperature is recommended.[1]

Q2: Can I run my this compound reaction at room temperature from the start?

Starting the reaction at room temperature is feasible for less reactive amines or aromatic substrates.[1] However, with highly reactive starting materials, this can lead to an uncontrolled and rapid exothermic reaction, which may cause degradation of the reactants or products and result in the formation of impurities.[1] It is generally safer to begin at a lower temperature and allow the reaction mixture to warm to room temperature gradually.[1]

Q3: When is it necessary to heat a reaction involving this compound?

Heating is often required when reacting this compound with less reactive nucleophiles or in certain types of reactions like some Friedel-Crafts acylations to ensure the reaction proceeds to completion.[1][2] If monitoring the reaction (e.g., by TLC) shows that it is sluggish at room temperature, gentle heating or even refluxing the reaction mixture may be necessary.[2] For instance, in some Friedel-Crafts reactions, after the initial addition at a low temperature, the mixture is heated to around 50-60°C to ensure the reaction is complete.

Q4: What are the common side products related to improper temperature control in this compound reactions?

Improper temperature control can lead to several side products. At excessively high temperatures, decomposition of this compound or the desired product can occur.[3] In the acylation of amines, high temperatures can promote the formation of di-acylated byproducts.[1] Hydrolysis of this compound to 2-bromobenzoic acid is another common side reaction, which can be accelerated by heat if moisture is present.[1] In Friedel-Crafts acylations, temperature can also affect the regioselectivity of the reaction, with higher temperatures potentially leading to the formation of less desired isomers.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Reaction temperature is too low. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For some less reactive substrates, refluxing may be necessary.[1]
Reaction temperature is too high, leading to decomposition. Start the reaction at a lower temperature (e.g., 0°C) and slowly warm to room temperature. If heating is required, increase the temperature incrementally.[3]
Formation of Multiple Products Reaction temperature is too high, causing side reactions. Begin the reaction at a lower temperature (e.g., 0°C) to improve selectivity. Add the this compound solution dropwise to maintain a low concentration of the acylating agent.[1]
Incorrect temperature for desired regioselectivity (Friedel-Crafts). For the kinetic product, run the reaction at a lower temperature. For the thermodynamic product, a higher temperature may be required to allow for isomerization.[3]
Reaction is Too Fast and Exothermic Initial reaction temperature is too high. Start the addition of this compound at a lower temperature, such as -10°C or 0°C.[1]
High concentration of reactants. Dilute the reaction mixture with more anhydrous solvent to help dissipate the heat generated during the reaction.[1]
Presence of 2-Bromobenzoic Acid in Product Hydrolysis of this compound due to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. While this is not a direct temperature issue, higher temperatures can accelerate hydrolysis if moisture is present.

Quantitative Data Summary

The following tables summarize the typical effects of temperature on common reactions involving this compound. The yields are representative and can vary based on the specific substrates, reagents, and reaction conditions.

Table 1: N-Acylation of Amines with this compound

Amine ReactivityInitial Temperature (°C)Final Temperature (°C)Typical Reaction Time (hours)Representative Yield (%)Notes
High-10 to 0Room Temperature1 - 385 - 95Low initial temperature is crucial to control the exotherm.
Moderate0Room Temperature2 - 480 - 90Gradual warming is generally effective.
LowRoom Temperature40 - 60 (Gentle Heating)4 - 1260 - 80Heating may be required to drive the reaction to completion.

Table 2: Friedel-Crafts Acylation with this compound

Aromatic SubstrateInitial Temperature (°C)Final Temperature (°C)Typical Reaction Time (hours)Representative Yield (%)Notes
Activated (e.g., Anisole)0Room Temperature2 - 570 - 90Reaction is typically fast and gives good yields at moderate temperatures.
Moderately Activated (e.g., Toluene)050 - 603 - 660 - 80Gentle heating is often required for good conversion.
Deactivated25Reflux12 - 24< 40Reaction is often sluggish and may require forcing conditions, leading to lower yields.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Primary Amine
  • Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Cooling : Cool the solution to 0°C using an ice bath.

  • Addition of this compound : Dissolve this compound (1.1 equivalents) in the anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up : Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Friedel-Crafts Acylation
  • Preparation : Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the anhydrous aromatic substrate and an anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene). Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition : Carefully add the Lewis acid catalyst (e.g., aluminum chloride, 1.1 - 1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Addition of this compound : Dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent in an addition funnel. Add the solution dropwise to the cooled reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. If necessary, the reaction can be heated to ensure completion (monitor by TLC).

  • Work-up : Cool the reaction mixture in an ice bath and carefully quench it by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Isolation : Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure, and the product is purified by distillation or recrystallization.

Protocol 3: General Procedure for Grignard Reaction with an Aryl Magnesium Bromide
  • Grignard Reagent Formation : In a flame-dried flask under an inert atmosphere, react magnesium turnings with an aryl bromide (e.g., bromobenzene) in anhydrous tetrahydrofuran (B95107) (THF) to form the Grignard reagent. The reaction is often initiated with a small crystal of iodine and may require gentle heating to start, after which it should be maintained at a gentle reflux.

  • Cooling : Once the Grignard reagent formation is complete, cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of this compound : Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the cold Grignard reagent solution. Maintain the temperature below -70°C during the addition.

  • Reaction : Stir the reaction mixture at -78°C for 1-2 hours.

  • Work-up : Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride while the mixture is still cold.

  • Isolation : Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the product is purified by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions start Low or No Yield Observed check_temp Was the reaction temperature appropriate for the substrate's reactivity? start->check_temp temp_too_low Temperature too low. check_temp->temp_too_low No temp_too_high Temperature too high (decomposition). check_temp->temp_too_high Potentially check_moisture Were anhydrous conditions maintained? check_temp->check_moisture Yes solution_low_temp Solution: Gradually increase temperature. Consider gentle heating or reflux. Monitor by TLC. temp_too_low->solution_low_temp solution_high_temp Solution: Repeat reaction starting at a lower temperature (e.g., 0°C) and warm gradually. temp_too_high->solution_high_temp end_node Improved Yield solution_low_temp->end_node solution_high_temp->end_node moisture_present Moisture may have hydrolyzed the acyl chloride. check_moisture->moisture_present No check_moisture->end_node Yes solution_moisture Solution: Ensure all glassware is flame-dried and use anhydrous solvents under an inert atmosphere. moisture_present->solution_moisture solution_moisture->end_node

Caption: Troubleshooting logic for addressing low yield.

Reaction_Pathway General N-Acylation Workflow with Temperature Control start Start: Prepare Amine and Base in Anhydrous Solvent cool Cool Reaction Mixture to 0°C start->cool add_acyl Slow, Dropwise Addition of this compound Solution cool->add_acyl prepare_acyl Prepare Solution of this compound prepare_acyl->add_acyl warm Allow to Warm to Room Temperature add_acyl->warm monitor Monitor Reaction by TLC warm->monitor monitor->warm Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Purification workup->purify product Final Product purify->product

Caption: Experimental workflow for N-acylation.

References

Technical Support Center: Monitoring 2-Bromobenzoyl Chloride Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring 2-Bromobenzoyl chloride reactions using thin-layer chromatography (TLC).

Troubleshooting Guide

This guide addresses common issues encountered during the TLC monitoring of reactions involving this compound.

Issue Possible Cause(s) Recommended Solution(s)
No spot for this compound is visible on the TLC plate. 1. Hydrolysis on the silica (B1680970) plate: this compound is highly reactive and can be hydrolyzed by the silica gel (which is slightly acidic and contains water) back to 2-bromobenzoic acid.[1][2][3] 2. Lack of a UV-active chromophore: While this compound is UV-active, if the concentration is too low, it may not be visible. 3. Inappropriate visualization technique: The chosen stain may not react with the acyl chloride.1. Quench before spotting: Take a small aliquot of the reaction mixture and quench it with a nucleophile like methanol (B129727) or ethanol. This will convert the this compound to its corresponding, more stable, methyl or ethyl ester, which can be easily visualized on TLC.[1][4] Monitor the disappearance of your starting material and the appearance of the ester spot. 2. Increase concentration: If possible, use a more concentrated sample for spotting. 3. Use appropriate visualization: Visualize the plate under UV light (254 nm), as aromatic compounds like this compound are typically UV-active.[5] If staining, use a general stain like potassium permanganate.
The spot for this compound is streaking. 1. Sample is too concentrated: Overloading the TLC plate can cause streaking. 2. Decomposition on the plate: The acyl chloride is reacting with the silica gel as it moves up the plate.[4] 3. Inappropriate mobile phase: The polarity of the solvent system may not be optimal.1. Dilute the sample: Dilute the reaction mixture aliquot before spotting. 2. Use a less reactive stationary phase: Consider using alumina (B75360) plates, which are basic and may reduce hydrolysis.[4] 3. Modify the mobile phase: Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.[6] For acidic impurities causing streaking, adding a drop of acetic acid to the mobile phase can help.[7]
The R_f values of the starting material and product are too similar. 1. Mobile phase is not optimal: The chosen solvent system may not have the right polarity to effectively separate the compounds.1. Adjust the mobile phase polarity: If the spots are too high (high R_f), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). If the spots are too low (low R_f), increase the polarity (e.g., increase the proportion of ethyl acetate). 2. Try a different solvent system: Consider alternative solvent systems like dichloromethane/hexanes.
Unexpected spots appear on the TLC plate. 1. Hydrolysis of this compound: A new, more polar spot corresponding to 2-bromobenzoic acid may appear.[6][8] 2. Side reactions: The acyl chloride may have reacted with other nucleophiles present in the reaction mixture.[8] 3. Impure starting material: The this compound may contain impurities.1. Ensure anhydrous conditions: Use dry solvents and glassware to minimize hydrolysis.[8] 2. Analyze reaction conditions: Review the reaction for potential side reactions. 3. Check the purity of the starting material: Run a TLC of the this compound before starting the reaction.
The reaction appears to be incomplete, even after a long time. 1. Inaccurate TLC interpretation: The spot corresponding to the starting material may be confused with a byproduct. 2. Degraded starting material: The this compound may have hydrolyzed during storage.1. Use a co-spot: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) to confidently track the disappearance of the starting material.[9][10] 2. Verify starting material purity: Check the purity of the this compound before use. The presence of insoluble white particles may indicate hydrolysis to the carboxylic acid.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of a this compound reaction?

A good starting point is a non-polar eluent system like a mixture of hexanes and ethyl acetate.[6] A common ratio to begin with is 9:1 or 4:1 hexanes:ethyl acetate. You can then adjust the polarity based on the separation of your spots.

Q2: How can I visualize the spots on my TLC plate?

The most common and non-destructive method is using a UV lamp (254 nm), as this compound and its aromatic derivatives will absorb UV light and appear as dark spots on a fluorescent background.[5] If your compounds are not UV-active, you can use a chemical stain. Good general-purpose stains include potassium permanganate, p-anisaldehyde, and vanillin.[11][12] Iodine vapor is another simple, non-destructive visualization method.[11]

Q3: Why is my this compound spot not moving from the baseline?

This is likely due to the hydrolysis of the this compound to 2-bromobenzoic acid on the TLC plate. The carboxylic acid is much more polar and will have a very low R_f in a non-polar eluent system. To confirm this, you can try a more polar mobile phase, in which the spot should move further up the plate.

Q4: Can I run a TLC of this compound directly?

While it is possible, it is often problematic due to its high reactivity and tendency to hydrolyze on the silica plate, which can lead to streaking and inaccurate results.[1][2][4] The recommended method is to quench a small sample of the reaction with an alcohol (e.g., methanol) and run a TLC on the resulting, more stable, ester.[1][4]

Q5: What does a "co-spot" tell me and why is it important?

A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place.[9] This is important for confirming the identity of the starting material spot in the reaction mixture lane, especially when the R_f values of the starting material and product are very similar.[9][10] If the spot in the reaction mixture is indeed the starting material, it will merge with the starting material spot in the co-spot lane.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a this compound Reaction by TLC
  • Prepare the TLC Plate:

    • Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[13]

    • Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[9]

  • Prepare the TLC Chamber:

    • Pour a small amount (about 0.5 cm deep) of your chosen mobile phase (e.g., 9:1 hexanes:ethyl acetate) into a developing chamber.[9]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.[13] Cover the chamber.

  • Spot the TLC Plate:

    • SM Lane: Using a capillary tube, spot a dilute solution of your starting material (the nucleophile in the reaction) on the "SM" mark.

    • Rxn Lane: Carefully take a small aliquot (a drop) from the reaction mixture. It is highly recommended to first quench this aliquot in a small vial containing a few drops of methanol to convert the this compound to its methyl ester.[1] Spot this quenched mixture on the "Rxn" mark.

    • Co Lane: Spot the starting material on the "Co" mark, and then carefully spot the quenched reaction mixture directly on top of it.[9]

  • Develop the TLC Plate:

    • Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the starting line.[13]

    • Allow the solvent to run up the plate until it is about 1 cm from the top.[9]

  • Visualize and Analyze the TLC Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.[13]

    • If necessary, use a chemical stain for further visualization.

    • Monitor the disappearance of the starting material spot and the appearance of the product spot in the "Rxn" lane over time. The reaction is complete when the starting material spot is no longer visible.[10]

Visualizations

TLC_Troubleshooting_Workflow start Start: Monitor 2-Bromobenzoyl chloride reaction by TLC issue What is the primary issue? start->issue no_spot No spot for acyl chloride visible issue->no_spot No visible spot streaking Acyl chloride spot is streaking issue->streaking Streaking poor_separation Poor separation of spots issue->poor_separation Similar Rf unexpected_spots Unexpected spots observed issue->unexpected_spots Extra spots quench Solution: Quench aliquot with MeOH before spotting. Visualize with UV. no_spot->quench dilute Solution: Dilute sample. Use non-polar mobile phase. streaking->dilute adjust_mp Solution: Adjust mobile phase polarity. Try different solvent systems. poor_separation->adjust_mp check_conditions Solution: Ensure anhydrous conditions. Check starting material purity. unexpected_spots->check_conditions

Caption: Troubleshooting workflow for TLC of this compound reactions.

References

Technical Support Center: Quenching Procedures for 2-Bromobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching procedures for reactions involving 2-Bromobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a reaction involving this compound? A1: The primary purpose of quenching is to neutralize any unreacted, highly reactive this compound and to stop the reaction. Acyl chlorides are moisture-sensitive and react vigorously with nucleophiles.[1][2] Quenching ensures the safe handling of the reaction mixture during workup and purification by converting the remaining acyl chloride into a less reactive species.

Q2: What are the most common quenching agents for this compound reactions? A2: The choice of quenching agent depends on the reaction solvent and the desired workup procedure. Common agents include:

  • Water: Reacts with this compound to form the corresponding carboxylic acid (2-Bromobenzoic acid) and HCl.[1][3] This is a vigorous, often exothermic reaction.[4][5]

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or other weak bases: This is often preferred as it neutralizes the HCl byproduct formed during the reaction and any HCl generated during the quench.[6]

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): A mild acidic quenching agent used to neutralize bases like triethylamine (B128534) or pyridine (B92270) often employed in the reaction.[1]

  • Alcohols (e.g., Methanol, Ethanol): Reacts with the acyl chloride to form a stable ester, which can be useful if the carboxylic acid byproduct complicates purification.[3]

Q3: What are the major safety concerns when quenching this compound? A3: this compound is corrosive and causes severe skin burns and eye damage.[7][8][9] Its reaction with water is exothermic and releases corrosive hydrogen chloride (HCl) gas.[4][5] Therefore, quenching must be performed slowly, with efficient cooling (e.g., in an ice bath), and in a well-ventilated fume hood.[4][10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][10] A critical safety rule is to ALWAYS add the reactive material (the reaction mixture) to the quenching agent , never the other way around, to avoid a violent, uncontrolled reaction.[7]

Q4: How can I prevent the hydrolysis of this compound before quenching? A4: Preventing premature hydrolysis is critical for reaction success. This requires strict anhydrous conditions:

  • Dry Glassware: Oven-dry all glassware before use and cool it under an inert atmosphere.[1]

  • Anhydrous Solvents: Use freshly opened or properly dried anhydrous solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][11]

  • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere such as nitrogen or argon.[1]

Troubleshooting Guide

Issue 1: An uncontrolled exotherm and fuming occurs during quenching.

  • Probable Cause: The quenching agent was added too quickly, or the reaction mixture was not sufficiently cooled. Acyl chloride reactions with protic agents like water are highly exothermic.[4]

  • Solution: Always perform the quench by adding the reaction mixture dropwise to a cooled (typically 0 °C) and well-stirred quenching solution.[4] Ensure the reaction vessel has adequate cooling capacity. If scaling up, consider using a jacketed reactor.[4]

Issue 2: The product yield is low, and analysis shows the presence of 2-Bromobenzoic acid.

  • Probable Cause: Premature hydrolysis of the this compound starting material or intermediate due to the presence of moisture in the reaction.[1]

  • Solution: Re-run the experiment ensuring all aspects of the setup are rigorously anhydrous. Oven-dry glassware, use anhydrous grade solvents, and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[1][11] Check the purity of the this compound, as it can degrade over time if not stored properly.[6]

Issue 3: The formation of multiple products or unexpected byproducts is observed.

  • Probable Cause:

    • High Reaction Temperature: Running the reaction at too high a temperature can lead to side reactions.[6]

    • Di-acylation: In reactions with amines, the newly formed amide N-H can react with another molecule of the acyl chloride.[6]

    • Reaction with Solvent: If a protic solvent (like an alcohol) is used unintentionally, it can react to form an ester byproduct.[1]

  • Solution:

    • Maintain strict temperature control. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature.[6]

    • Add the this compound solution dropwise to the nucleophile solution. This keeps the concentration of the acylating agent low and minimizes side reactions.[6]

    • Always use a suitable anhydrous, aprotic solvent such as THF, DCM, or acetonitrile.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions found in literature for acylation reactions using 2-Amino-5-bromobenzoyl chloride, a close analog of this compound. These conditions can serve as a starting point for developing procedures for this compound.

Table 1: General Conditions for Acylation of Amines.

Amine NucleophileBaseSolventConditionsProductYield
AnilinePyridineTHF0 °C to RT, 4h2-Amino-5-bromo-N-phenylbenzamide~85-95%
4-FluoroanilineTriethylamineAcetonitrileRT, 3h2-Amino-5-bromo-N-(4-fluorophenyl)benzamideHigh
Benzyl AmineTriethylamineDichloromethaneRT, 2h2-Amino-N-benzyl-5-bromobenzamide>90% (Typical)
PiperidineTriethylamineTHFRT, 2h(2-Amino-5-bromophenyl)(piperidin-1-yl)methanoneHigh

Data adapted from BenchChem.[12]

Table 2: Conditions for Reactions with Other Nucleophiles.

NucleophileBaseSolventConditionsProduct
MethanolPyridineMethanolReflux, 2hMethyl 2-amino-5-bromobenzoate
ThiophenolTriethylamineTHF0 °C to RT, 2hS-phenyl 2-amino-5-bromobenzothioate

Data adapted from BenchChem.[12]

Experimental Protocols

Protocol 1: General Quenching Procedure with Water/Aqueous Base

This protocol is suitable for reactions where the product is stable to aqueous basic conditions.

  • Preparation: Prepare a separate flask containing the quenching solution (e.g., saturated aqueous NaHCO₃, or ice-cold water). The volume should be sufficient to neutralize all reactive species and byproducts. Place this flask in an ice bath and stir.

  • Cooling: Once the reaction is deemed complete by monitoring (e.g., TLC, LC-MS), cool the reaction flask to 0 °C in an ice bath.

  • Quenching: Using a dropping funnel or syringe, slowly and carefully add the reaction mixture dropwise to the cold, vigorously stirred quenching solution. Monitor for any significant temperature increase or gas evolution.[4]

  • Workup: After the addition is complete, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM) multiple times (e.g., 3x).[12]

  • Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution) to remove water-soluble impurities.[6][12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6][12]

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.[6]

Protocol 2: Quenching with Saturated Ammonium Chloride

This protocol is used when a mild acidic workup is required, often to remove basic impurities like pyridine or triethylamine.

  • Preparation: Prepare a flask containing saturated aqueous NH₄Cl solution, cooled in an ice bath and under stirring.[1]

  • Cooling: Cool the reaction flask to 0 °C.

  • Quenching: Slowly transfer the reaction mixture to the cold NH₄Cl solution with vigorous stirring.

  • Workup: Proceed with extraction, washing, drying, and purification as described in Protocol 1.

Mandatory Visualization

G cluster_prep Preparation cluster_quench Quenching cluster_workup Workup & Isolation start Reaction Complete (via TLC/LC-MS) cool_reaction Cool Reaction Mixture to 0 °C start->cool_reaction add_slowly Slowly Add Reaction Mixture to Quenching Agent with Vigorous Stirring cool_reaction->add_slowly prep_quench Prepare Quenching Agent (e.g., aq. NaHCO3) in separate flask cool_quench Cool Quenching Agent to 0 °C prep_quench->cool_quench cool_quench->add_slowly extract Extract with Organic Solvent add_slowly->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 & Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end_node Pure Product purify->end_node G issue Issue Encountered During Quenching or Workup? exotherm Uncontrolled Exotherm or Fuming? issue->exotherm Yes success Procedure Successful issue->success No low_yield Low Yield with Carboxylic Acid Byproduct? exotherm->low_yield No sol_exotherm Solution: 1. Add reaction mixture slowly to quencher. 2. Ensure adequate cooling (0 °C). 3. ALWAYS add acid chloride to water, not reverse. exotherm->sol_exotherm Yes multiple_products Multiple or Unexpected Byproducts? low_yield->multiple_products No sol_low_yield Solution: 1. Ensure rigorous anhydrous conditions. (Dry glassware, anhydrous solvents) 2. Run under inert (N2/Ar) atmosphere. 3. Check purity of starting material. low_yield->sol_low_yield Yes sol_multiple_products Solution: 1. Control temperature (start at 0 °C). 2. Add acyl chloride dropwise to nucleophile. 3. Use a non-reactive, aprotic solvent. multiple_products->sol_multiple_products Yes multiple_products->success No

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Bromobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-bromobenzoyl chloride and its derivatives, focusing on their characterization, performance in synthetic applications, and comparison with relevant alternatives. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in making informed decisions for their specific applications.

Performance and Characterization Data

The following table summarizes the key physicochemical and spectroscopic data for this compound and two common derivatives: an ester (ethyl 2-bromobenzoate) and an amide (2-bromo-N-phenylbenzamide). This data is crucial for reaction planning, product identification, and purity assessment.

PropertyThis compoundEthyl 2-bromobenzoate2-Bromo-N-phenylbenzamide
Molecular Formula C₇H₄BrClOC₉H₉BrO₂C₁₃H₁₀BrNO
Molecular Weight 219.46 g/mol 229.07 g/mol 276.13 g/mol [1][2][3]
Appearance Colorless to light yellow liquidColorless oily liquidSolid[1][4]
Melting Point 8-10 °CNot applicable123.0-124.0 °C[4]
Boiling Point 245 °C (at 760 mmHg)117 °C (at 17 mmHg)306.5 °C (at 760 mmHg)[1][2]
Density 1.679 g/mL (at 25 °C)1.443 g/mL (at 25 °C)1.496 g/cm³[1][2]
¹H NMR (CDCl₃, δ ppm) Aromatic protonsAromatic protons, -OCH₂CH₃ (~1.4, t; ~4.4, q)Aromatic protons (m, 9H), NH proton (s, 1H)[5]
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons, C=O (~165-170)Aromatic carbons, C=O, -OCH₂CH₃Aromatic carbons, C=O (~165), C-Br[5]
IR (cm⁻¹) C=O stretch (~1770), C-Br stretchC=O stretch (~1720), C-O stretch, C-Br stretchN-H stretch (~3300), C=O stretch (~1650), C-Br stretch (~650)[5]

Comparison with Alternatives

In many synthetic applications, particularly in the formation of carbon-carbon bonds via Friedel-Crafts acylation or in the synthesis of heterocyclic compounds, a common alternative to this compound is 2-chlorobenzoyl chloride . The choice between these two reagents often depends on a balance of reactivity, cost, and the desired downstream transformations.

Reactivity:

  • The carbon-bromine bond is generally weaker and more labile than the carbon-chlorine bond.

  • This makes this compound a more reactive acylating agent than its chloro-analogue, often allowing for reactions to proceed under milder conditions.

  • The bromine atom is a better leaving group in subsequent nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Heck), making the bromo-derivatives more versatile for further molecular elaboration.

Cost and Availability:

  • Generally, chloro-derivatives tend to be less expensive than their bromo-counterparts, which can be a significant factor in large-scale synthesis.

Performance in Friedel-Crafts Acylation:

Both 2-bromo- and 2-chlorobenzoyl chloride are effective in Friedel-Crafts acylation reactions. However, the higher reactivity of the bromo-derivative may be advantageous for less reactive aromatic substrates. Conversely, the potentially lower cost of the chloro-derivative might be preferred for more reactive substrates where harsh conditions are not necessary.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of representative ester and amide derivatives of this compound are provided below.

Protocol 1: Synthesis of Ethyl 2-bromobenzoate

This protocol details the Fischer esterification of 2-bromobenzoic acid, a common precursor to this compound, to yield the corresponding ethyl ester.

Materials:

  • 2-Bromobenzoic acid

  • Anhydrous ethanol (B145695)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-bromobenzoic acid (1.0 eq) in anhydrous ethanol.

  • Slowly add concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux and stir for 24 hours.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Transfer the residue to a separatory funnel, wash with deionized water, and extract with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Characterization:

  • ¹H NMR: Confirm the presence of aromatic protons and the ethyl group signals.

  • IR Spectroscopy: Identify the characteristic C=O stretch of the ester and the C-Br stretch.

  • Mass Spectrometry: Determine the molecular weight and fragmentation pattern.

Protocol 2: Synthesis of 2-Bromo-N-phenylbenzamide

This protocol describes the amidation of this compound with aniline (B41778).[4]

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM and cool to 0 °C.[4]

  • Add triethylamine (1.1 eq) to the solution.[4]

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.[4]

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Characterization:

  • ¹H NMR: Confirm the presence of aromatic protons from both rings and the amide N-H proton.[5]

  • IR Spectroscopy: Identify the characteristic N-H and C=O stretches of the amide, and the C-Br stretch.[5]

  • Mass Spectrometry: Confirm the molecular ion peak and the isotopic pattern of bromine.[5]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow: Synthesis and Characterization of this compound Derivatives cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Acylation/ Esterification Workup & Purification Workup & Purification Reaction->Workup & Purification Extraction & Chromatography NMR Spectroscopy NMR Spectroscopy Workup & Purification->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Workup & Purification->IR Spectroscopy Mass Spectrometry Mass Spectrometry Workup & Purification->Mass Spectrometry Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation IR Spectroscopy->Structure Elucidation Mass Spectrometry->Structure Elucidation Purity Assessment Purity Assessment Structure Elucidation->Purity Assessment Final Product Final Product Purity Assessment->Final Product

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Mechanism of Action of Downstream Products

Derivatives of 2-aminobenzoyl chloride, which are structurally related to the topic compounds, are precursors to quinazolinones, a class of heterocycles with known antibacterial activity. A key mechanism of action for some of these quinazolinones against bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) is the inhibition of Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis.[6][7]

G Inhibition of Bacterial Cell Wall Synthesis by Quinazolinone Derivatives Quinazolinone Derivative Quinazolinone Derivative PBP1 PBP1 Quinazolinone Derivative->PBP1 inhibition PBP2a PBP2a Quinazolinone Derivative->PBP2a inhibition Peptidoglycan Synthesis Peptidoglycan Synthesis PBP1->Peptidoglycan Synthesis catalyzes PBP2a->Peptidoglycan Synthesis catalyzes Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Peptidoglycan Synthesis->Bacterial Cell Wall Integrity maintains Cell Lysis Cell Lysis Bacterial Cell Wall Integrity->Cell Lysis disruption leads to

Caption: Simplified mechanism of action of quinazolinone antibacterials.

References

A Comparative Guide to the ¹H NMR Analysis of 2-Bromobenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectroscopic data for the products of common reactions involving 2-bromobenzoyl chloride. By presenting experimental data and detailed protocols, this document serves as a valuable resource for the identification and characterization of this compound derivatives, aiding in reaction monitoring and structural elucidation in synthetic and medicinal chemistry.

Introduction

This compound is a versatile reagent in organic synthesis, readily undergoing nucleophilic acyl substitution reactions to form a variety of derivatives, including amides, esters, and ketones via Friedel-Crafts acylation. The analysis of the resulting products by ¹H NMR spectroscopy is a critical step in confirming their structure. The characteristic signals of the aromatic protons on the 2-bromobenzoyl moiety, as well as the protons from the nucleophile, provide a unique fingerprint for each derivative. This guide compares the ¹H NMR spectra of representative products from amidation, esterification, and Friedel-Crafts acylation reactions of this compound.

Data Presentation: ¹H NMR Spectral Data Comparison

The following tables summarize the ¹H NMR spectral data for the starting material, this compound, and its various reaction products. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound and Amide Derivatives

CompoundAromatic Protons (δ, ppm, multiplicity, J)Aliphatic Protons (δ, ppm, multiplicity, J)NH Proton (δ, ppm)
This compound 7.95-8.10 (m, 1H), 7.40-7.60 (m, 3H)--
N-Methyl-2-bromobenzamide 7.62 (dd, J=7.7, 1.6 Hz, 1H), 7.42-7.35 (m, 2H), 7.23 (td, J=7.6, 1.7 Hz, 1H)2.95 (d, J=4.8 Hz, 3H)~6.2 (br s, 1H)
N,N-Diethyl-2-bromobenzamide (Estimated) ~7.5-7.2 (m, 4H)~3.5 (q, J=7.1 Hz, 2H), ~3.2 (q, J=7.1 Hz, 2H), ~1.2 (t, J=7.1 Hz, 3H), ~1.1 (t, J=7.1 Hz, 3H)-

Table 2: ¹H NMR Data for Ester Derivatives of this compound

CompoundAromatic Protons (δ, ppm, multiplicity, J)Aliphatic Protons (δ, ppm, multiplicity, J)
Methyl 2-bromobenzoate 7.77 (dd, J=7.9, 1.2 Hz, 1H), 7.64 (dd, J=7.6, 1.7 Hz, 1H), 7.38-7.28 (m, 2H)3.91 (s, 3H)
Benzyl (B1604629) 2-bromobenzoate 7.82 (dd, J = 7.8, 1.4 Hz, 1H), 7.65-7.55 (m, 1H), 7.45-7.25 (m, 7H)5.38 (s, 2H)

Table 3: ¹H NMR Data for Friedel-Crafts Acylation Product of this compound

CompoundAromatic Protons (δ, ppm, multiplicity, J)Aliphatic Protons (δ, ppm, multiplicity, J)
2-Bromo-4'-methylbenzophenone 7.73 (d, J=8.2 Hz, 2H), 7.62 (d, J=7.9 Hz, 1H), 7.45-7.35 (m, 2H), 7.30 (d, J=8.0 Hz, 2H), 7.23-7.17 (m, 1H)2.44 (s, 3H)

Experimental Protocols

Detailed methodologies for the synthesis of the compared products are provided below.

Amidation: Synthesis of N-Methyl-2-bromobenzamide

Materials:

  • This compound

  • Methylamine (B109427) (40% solution in water)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of methylamine solution (2.0 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Esterification: Synthesis of Benzyl 2-bromobenzoate

Materials:

  • This compound

  • Benzyl alcohol

  • Pyridine (B92270) or triethylamine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C, add this compound (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica (B1680970) gel.

Friedel-Crafts Acylation: Synthesis of 2-Bromo-4'-methylbenzophenone

Materials:

  • This compound

  • Toluene (B28343)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add toluene (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the para isomer.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the synthesis of this compound derivatives and a logical comparison of the expected ¹H NMR spectral regions for the different product classes.

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis 2-Bromobenzoyl\nChloride 2-Bromobenzoyl Chloride Reaction\nSetup Reaction Setup 2-Bromobenzoyl\nChloride->Reaction\nSetup Nucleophile\n(Amine, Alcohol, Arene) Nucleophile (Amine, Alcohol, Arene) Nucleophile\n(Amine, Alcohol, Arene)->Reaction\nSetup Quenching Quenching Reaction\nSetup->Quenching Extraction Extraction Quenching->Extraction Purification\n(Chromatography/\nRecrystallization) Purification (Chromatography/ Recrystallization) Extraction->Purification\n(Chromatography/\nRecrystallization) ¹H NMR\nAnalysis ¹H NMR Analysis Purification\n(Chromatography/\nRecrystallization)->¹H NMR\nAnalysis NMR_Comparison cluster_products Product Class cluster_regions Key ¹H NMR Spectral Regions (ppm) Amide Amide Aromatic Aromatic (7.2-8.1) Amide->Aromatic Aliphatic_Amide Aliphatic (Amide) (1.1-3.5) Amide->Aliphatic_Amide NH NH (~6.2, broad) Amide->NH Ester Ester Ester->Aromatic Aliphatic_Ester Aliphatic (Ester) (3.9-5.4) Ester->Aliphatic_Ester Ketone Ketone (Friedel-Crafts) Ketone->Aromatic Aliphatic_Ketone Aliphatic (Ketone) (~2.4) Ketone->Aliphatic_Ketone

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the selection of an appropriate acylating agent is paramount for achieving optimal reaction outcomes. The reactivity of substituted benzoyl chlorides is a critical factor that influences reaction rates, yields, and selectivity. This guide provides an objective comparison of the reactivity of three constitutional isomers: 2-bromobenzoyl chloride, 3-bromobenzoyl chloride, and 4-bromobenzoyl chloride. The position of the bromine atom on the benzene (B151609) ring significantly modulates the electrophilicity of the carbonyl carbon, leading to distinct differences in their reactivity towards nucleophiles. This analysis is supported by experimental data and established principles of physical organic chemistry.

Executive Summary

The reactivity of bromobenzoyl chloride isomers in nucleophilic acyl substitution reactions is governed by a combination of electronic and steric effects imparted by the bromine substituent.

  • 4-Bromobenzoyl Chloride (para-isomer): The bromine atom at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net result is an increase in the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, leading to enhanced reactivity.

  • 3-Bromobenzoyl Chloride (meta-isomer): At the meta position, the electron-withdrawing inductive effect (-I) of the bromine atom is dominant, as the resonance effect does not extend to this position. This leads to a significant increase in the electrophilicity of the carbonyl carbon and, consequently, higher reactivity than the para-isomer.

  • This compound (ortho-isomer): The reactivity of the ortho-isomer is influenced by both electronic and steric factors. While the inductive effect of the bromine atom is strongest at the ortho position, steric hindrance from the bulky bromine atom can impede the approach of a nucleophile to the carbonyl carbon. This "ortho effect" can lead to a lower than expected reactivity compared to the meta-isomer.

Based on these effects, the general order of reactivity towards nucleophilic acyl substitution is predicted to be:

3-Bromobenzoyl Chloride > 4-Bromobenzoyl Chloride > this compound

Data Presentation: A Quantitative Comparison

IsomerExperimental Rate Constant (k) for Alcoholysis in n-Propanol at 25°C (min⁻¹)Hammett Sigma (σ) ConstantPredicted Relative Reactivity
This compoundData not availableN/A (ortho effect)Lowest
3-Bromobenzoyl ChlorideData not availableσ_meta_ = +0.39Highest
4-Bromobenzoyl Chloride0.0590σ_para_ = +0.23Intermediate

Note: The predicted relative reactivity is based on the magnitude of the Hammett sigma constants, where a more positive value indicates a greater electron-withdrawing effect and thus a higher predicted rate of reaction for nucleophilic acyl substitution. The ortho isomer's reactivity is expected to be lower than the meta isomer due to steric hindrance.

Theoretical Framework: Electronic and Steric Effects

The differences in reactivity among the bromobenzoyl chloride isomers can be rationalized by considering the electronic and steric effects of the bromine substituent on the stability of the transition state during nucleophilic acyl substitution.

G cluster_0 Factors Influencing Reactivity cluster_1 Electronic Effects Breakdown cluster_2 Impact on Carbonyl Carbon cluster_3 Overall Reactivity Electronic_Effects Electronic Effects Inductive_Effect Inductive Effect (-I) Electronic_Effects->Inductive_Effect Resonance_Effect Resonance Effect (+R) Electronic_Effects->Resonance_Effect Steric_Effects Steric Effects Reactivity Reactivity towards Nucleophiles Steric_Effects->Reactivity Decreases (ortho) Electrophilicity Increased Electrophilicity of Carbonyl Carbon Inductive_Effect->Electrophilicity Increases Resonance_Effect->Electrophilicity Decreases (para) Electrophilicity->Reactivity Increases

Caption: Logical relationship between substituent effects and the reactivity of bromobenzoyl chlorides.

Experimental Protocols

To empirically determine the relative reactivity of 2-, 3-, and 4-bromobenzoyl chloride, a competitive reaction or parallel kinetic studies can be performed. A general protocol for a comparative alcoholysis reaction monitored by High-Performance Liquid Chromatography (HPLC) is provided below.

Objective: To determine the relative rates of alcoholysis of 2-, 3-, and 4-bromobenzoyl chloride with a primary alcohol.

Materials:

  • This compound

  • 3-Bromobenzoyl chloride

  • 4-Bromobenzoyl chloride

  • Anhydrous n-propanol

  • Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran)

  • Non-nucleophilic base (e.g., pyridine (B92270) or 2,6-lutidine)

  • Internal standard (e.g., naphthalene)

  • HPLC-grade solvents for mobile phase

  • Volumetric flasks, pipettes, and syringes

  • Thermostated reaction vessel

  • HPLC system with a UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of each bromobenzoyl chloride isomer (e.g., 0.1 M) in the anhydrous aprotic solvent.

    • Prepare a stock solution of n-propanol (e.g., 0.2 M) and the internal standard (e.g., 0.05 M) in the same anhydrous aprotic solvent.

    • Prepare a stock solution of the non-nucleophilic base (e.g., 0.2 M) in the same anhydrous aprotic solvent.

  • Reaction Setup:

    • Set up three parallel reactions, one for each isomer.

    • In each thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), add a known volume of the respective bromobenzoyl chloride stock solution.

    • To each vessel, add a known volume of the n-propanol/internal standard stock solution and the base stock solution.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a dilute aqueous acid solution).

  • HPLC Analysis:

    • Analyze the quenched aliquots by HPLC.

    • The HPLC method should be developed to separate the starting bromobenzoyl chloride, the n-propyl bromobenzoate product, and the internal standard.

    • Monitor the disappearance of the starting material and the appearance of the product by integrating the respective peak areas.

  • Data Analysis:

    • Plot the concentration of the product (or the natural logarithm of the concentration of the starting material) against time for each isomer.

    • Determine the initial rate or the pseudo-first-order rate constant for each reaction.

    • Compare the rate constants to determine the relative reactivity of the three isomers.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Monitoring cluster_3 Analysis cluster_4 Data Interpretation A Prepare stock solutions of reactants, internal standard, and base B Set up three parallel reactions in a thermostated vessel A->B C Initiate reactions by mixing reactants B->C D Withdraw aliquots at regular time intervals C->D E Quench the reaction in each aliquot D->E F Analyze quenched aliquots by HPLC E->F G Determine concentrations of reactants and products F->G H Plot concentration vs. time G->H I Calculate rate constants and compare reactivity H->I

Caption: Experimental workflow for the comparative kinetic analysis of bromobenzoyl chloride isomers.

The Ortho Effect: A Comparative Guide to Steric Hindrance in Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the reactivity of benzoyl chlorides is a cornerstone of acylation reactions. However, the introduction of substituents onto the benzene (B151609) ring can dramatically alter the reactivity of the acyl chloride moiety. This guide provides a detailed comparison of the steric hindrance effects of ortho-substituents in benzoyl chlorides, supported by experimental data and detailed protocols. Understanding these effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes.

The "Ortho Effect": More Than Just Crowding

The "ortho effect" refers to the collective influence of an ortho-substituent on a reaction center, which is often a combination of steric and electronic factors. In the case of benzoyl chlorides, ortho-substituents can significantly hinder the approach of nucleophiles to the electrophilic carbonyl carbon. This steric impediment can lead to slower reaction rates compared to their meta- and para-substituted counterparts.

Beyond simple steric bulk, ortho-substituents can also induce a twist in the benzoyl chloride molecule, disrupting the coplanarity between the carbonyl group and the aromatic ring. This loss of conjugation can further modulate the reactivity of the acyl chloride.

Quantitative Comparison of Reactivity

The most effective way to illustrate the impact of ortho-substituents is through the quantitative comparison of reaction rates. The following table summarizes the relative rates of solvolysis for o-nitrobenzoyl chloride and its para-isomer. Solvolysis, the reaction of a substrate with the solvent, is a well-established method for probing reactivity.

Benzoyl Chloride DerivativeRelative Rate of Solvolysis
p-Nitrobenzoyl Chloride1.00
o-Nitrobenzoyl Chloride~0.1

Data derived from a kinetic study on the solvolysis of o-nitrobenzoyl chloride and p-nitrobenzoyl chloride, highlighting the significant rate decrease due to the ortho-nitro group.[1]

This data clearly demonstrates the rate-retarding effect of the ortho-nitro group compared to the para-position, a direct consequence of steric hindrance. While comprehensive kinetic data for a wide range of ortho-substituted benzoyl chlorides in a single, directly comparable study is limited in publicly available literature, the general trend of decreased reactivity with increasing steric bulk of the ortho-substituent is a well-established principle in physical organic chemistry. For instance, a study on the reaction of substituted benzoyl chlorides with m-chloroaniline in benzene noted that ortho-substituted variants generally react slower than their para-isomers due to steric hindrance.

Experimental Protocols

To facilitate further research and validation, two detailed experimental protocols for studying the reactivity of benzoyl chlorides are provided below.

Protocol 1: Comparative Hydrolysis of Ortho-Substituted Benzoyl Chlorides via Titration

This protocol outlines a method to compare the rates of hydrolysis of different ortho-substituted benzoyl chlorides by monitoring the production of hydrochloric acid over time.

Materials:

  • Ortho-substituted benzoyl chlorides (e.g., 2-methylbenzoyl chloride, 2-methoxybenzoyl chloride, 2-chlorobenzoyl chloride, 2-nitrobenzoyl chloride)

  • Acetone (B3395972) (anhydrous)

  • Distilled water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M)

  • Phenolphthalein (B1677637) indicator

  • Ice bath

  • Thermostated water bath

  • Burette, pipettes, conical flasks, and stopwatches

Procedure:

  • Preparation of Reaction Solutions: For each benzoyl chloride to be tested, prepare a solution in anhydrous acetone (e.g., 0.1 M).

  • Reaction Initiation: In a conical flask equilibrated in a thermostated water bath (e.g., 25°C), place a known volume of a mixture of acetone and water (e.g., 50 mL of 90:10 acetone:water). To initiate the hydrolysis, add a precise volume of the benzoyl chloride solution (e.g., 1 mL) to the flask, start the stopwatch, and mix thoroughly.

  • Quenching and Titration: At regular time intervals (e.g., every 5 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and immediately add it to a flask containing ice-cold distilled water to quench the reaction. Add a few drops of phenolphthalein indicator and titrate the liberated HCl with the standardized NaOH solution until a persistent pink color is observed.

  • Data Analysis: Record the volume of NaOH consumed at each time point. The concentration of HCl produced is proportional to the extent of the reaction. Plot the concentration of the benzoyl chloride remaining (calculated from the initial concentration and the amount of HCl produced) versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0.

Protocol 2: Acylation of an Amine with Ortho-Substituted Benzoyl Chlorides (Schotten-Baumann Conditions)

This protocol describes a general procedure for comparing the yield of an acylation reaction using different ortho-substituted benzoyl chlorides.

Materials:

  • Aniline (or other primary/secondary amine)

  • Ortho-substituted benzoyl chlorides

  • 10% Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Separatory funnel, round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (e.g., 10 mmol) in the organic solvent (e.g., 50 mL) and add the 10% sodium hydroxide solution (e.g., 20 mL).

  • Acylation: While stirring vigorously, add the ortho-substituted benzoyl chloride (e.g., 11 mmol) dropwise to the biphasic mixture.

  • Reaction Completion: Continue stirring at room temperature for a specified period (e.g., 1 hour).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Quantification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The yield of the resulting amide can be determined by weight and further purified and characterized by techniques such as NMR and melting point determination. By keeping the reaction time and other conditions constant, the yields obtained with different ortho-substituted benzoyl chlorides can be compared to assess their relative reactivity.

Visualizing the Steric Effect and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Steric_Hindrance cluster_para Para-Substituted Benzoyl Chloride cluster_ortho Ortho-Substituted Benzoyl Chloride p_Reactant Para-Substituent (No Steric Hindrance) p_Carbonyl Carbonyl Carbon (Accessible) p_Nucleophile Nucleophile p_Nucleophile->p_Carbonyl Unhindered Attack o_Reactant Ortho-Substituent (Steric Hindrance) o_Carbonyl Carbonyl Carbon (Hindered) o_Nucleophile Nucleophile o_Nucleophile->o_Carbonyl Hindered Attack

Caption: Steric hindrance at the carbonyl carbon in ortho- vs. para-substituted benzoyl chlorides.

Experimental_Workflow start Start: Prepare Solutions of Ortho-Substituted Benzoyl Chlorides reaction Initiate Reaction (e.g., Hydrolysis or Aminolysis) under Controlled Conditions start->reaction monitoring Monitor Reaction Progress (e.g., Titration, Spectroscopy) reaction->monitoring data Collect Quantitative Data (e.g., Rate Constants, Yields) monitoring->data comparison Compare Reactivity of Different Ortho-Substituents data->comparison conclusion Draw Conclusions on Steric and Electronic Effects comparison->conclusion

Caption: A typical experimental workflow for comparing the reactivity of ortho-substituted benzoyl chlorides.

Conclusion

The steric hindrance imposed by ortho-substituents plays a critical role in modulating the reactivity of benzoyl chlorides. This guide provides a framework for understanding and investigating these effects, from qualitative principles to quantitative analysis. For researchers in synthetic chemistry and drug development, a thorough appreciation of the ortho effect is indispensable for the rational design of molecules and the efficient execution of chemical reactions. The provided protocols offer a starting point for further in-depth studies to expand the quantitative understanding of these important structure-reactivity relationships.

References

A Comparative Analysis of the Electronic Effects of Bromine on Benzoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting the Reactivity of Bromo-Substituted Benzoyl Chlorides

In the realm of organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals, a nuanced understanding of substituent effects on reagent reactivity is paramount. This guide provides a comparative analysis of the electronic effects of bromine substitution on the reactivity of benzoyl chloride. By examining experimental data and the underlying principles of physical organic chemistry, we aim to equip researchers with the knowledge to better predict and control acylation reactions involving these important intermediates.

Quantitative Analysis of Reaction Rates

The reactivity of benzoyl chloride and its derivatives is significantly influenced by the electronic nature of substituents on the benzene (B151609) ring. The rate of nucleophilic acyl substitution, a cornerstone reaction for these compounds, can be quantified to compare the impact of bromine at different positions. The following table summarizes the pseudo-first-order rate constants for the alcoholysis of benzoyl chloride and its para-bromo derivative in n-propanol at 25°C.

CompoundRate Constant (k, min⁻¹)Relative Rate (k/k_benzoyl chloride)
Benzoyl Chloride0.03211.00
p-Bromobenzoyl Chloride0.05901.84

Data sourced from a study on the alcoholysis of substituted benzoyl chlorides.

This data clearly indicates that the presence of a bromine atom in the para position increases the rate of alcoholysis by a factor of 1.84 compared to unsubstituted benzoyl chloride. This enhancement in reactivity can be attributed to the electronic effects of the bromine substituent.

The Dual Electronic Nature of Bromine: Inductive vs. Resonance Effects

Bromine, like other halogens, exerts two opposing electronic effects on the benzene ring: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R).

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond network. This effect is distance-dependent and is strongest at the carbon atom directly attached to the bromine.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall electron-withdrawing character. This net withdrawal of electron density makes the carbonyl carbon of the benzoyl chloride more electrophilic and, therefore, more susceptible to nucleophilic attack.

The following diagram illustrates the interplay of these electronic effects on the electrophilicity of the carbonyl carbon in para-bromobenzoyl chloride.

electronic_effects cluster_benzoyl_chloride p-Bromobenzoyl Chloride C1 C C2 C C1->C2 C3 C C2->C3 C4 C-Br C3->C4 C5 C C4->C5 C6 C-C(=O)Cl C5->C6 C6->C1 Inductive Inductive Effect (-I) Electron Withdrawing Carbonyl_C Carbonyl Carbon Inductive->Carbonyl_C Increases Electrophilicity Resonance Resonance Effect (+R) Electron Donating Resonance->Carbonyl_C Decreases Electrophilicity (at o, p positions) Reactivity Increased Reactivity (More Electrophilic) Carbonyl_C->Reactivity

Caption: Electronic effects of bromine on the carbonyl carbon of benzoyl chloride.

Predicting the Reactivity of Ortho and Meta Isomers

  • meta-Bromobenzoyl Chloride: The bromine atom at the meta position can only exert its electron-withdrawing inductive effect (-I) on the carbonyl group, as the resonance effect does not extend to the meta position. The Hammett constant (σ_m) for bromine is +0.39, indicating a significant electron-withdrawing effect. Therefore, meta-bromobenzoyl chloride is expected to be more reactive than unsubstituted benzoyl chloride.

  • ortho-Bromobenzoyl Chloride: The ortho isomer is subject to both the strong inductive effect (-I) and the resonance effect (+R) of bromine. Additionally, the bulky bromine atom in the ortho position can introduce steric hindrance, potentially impeding the approach of a nucleophile to the carbonyl carbon. This steric effect can counteract the rate-enhancing electronic effect. The overall reactivity of ortho-bromobenzoyl chloride will be a balance of these competing factors.

Based on these principles, the expected order of reactivity towards nucleophilic acyl substitution is:

p-Bromobenzoyl Chloride > m-Bromobenzoyl Chloride > Benzoyl Chloride

The position of the ortho isomer in this series is less predictable without specific experimental data due to the interplay of electronic and steric effects.

Experimental Protocols: A General Procedure for Solvolysis

The following protocol provides a general framework for determining the rate of solvolysis (e.g., hydrolysis or alcoholysis) of substituted benzoyl chlorides. This method is based on monitoring the production of hydrochloric acid over time.

Materials:

  • Substituted Benzoyl Chloride (e.g., benzoyl chloride, p-bromobenzoyl chloride)

  • Solvent (e.g., purified n-propanol, acetone/water mixture)

  • Conductivity meter and probe

  • Thermostatic water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Reagents:

    • Purify the solvent to remove any impurities that may interfere with the reaction (e.g., by distillation).

    • Prepare a stock solution of the benzoyl chloride derivative in the chosen solvent of a known concentration.

  • Reaction Setup:

    • Place a known volume of the solvent into a reaction vessel equipped with a magnetic stir bar and a conductivity probe.

    • Immerse the reaction vessel in a thermostatic water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Allow the solvent to equilibrate to the desired temperature.

  • Initiation and Data Collection:

    • Initiate the reaction by injecting a small, known volume of the benzoyl chloride stock solution into the stirred solvent.

    • Immediately begin recording the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the concentration of hydrochloric acid produced.

  • Data Analysis:

    • Plot the change in conductivity versus time.

    • From this data, calculate the pseudo-first-order rate constant (k) for the reaction using appropriate integrated rate laws.

The following workflow illustrates the key steps in this experimental procedure.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Purify Solvent C Equilibrate Solvent in Thermostat A->C B Prepare Benzoyl Chloride Solution D Initiate Reaction by Adding Benzoyl Chloride B->D C->D E Monitor Conductivity Over Time D->E F Plot Conductivity vs. Time E->F G Calculate Rate Constant (k) F->G

Caption: Experimental workflow for determining the solvolysis rate of benzoyl chlorides.

Conclusion

The electronic effects of bromine on the reactivity of benzoyl chloride are a clear demonstration of the principles of physical organic chemistry. The electron-withdrawing inductive effect of bromine dominates, leading to an increase in the electrophilicity of the carbonyl carbon and a corresponding increase in the rate of nucleophilic acyl substitution. This effect is most pronounced when bromine is at the para and meta positions. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these substituent effects is crucial for the rational design of synthetic routes and the optimization of reaction conditions. The methodologies and data presented in this guide provide a foundation for making informed decisions when utilizing bromo-substituted benzoyl chlorides as acylating agents.

A Comparative Guide to Acylating Agents: 2-Bromobenzoyl Chloride vs. 2-Chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, the choice of an appropriate acylating agent is paramount to ensure optimal reaction efficiency, yield, and purity of the final product. Among the plethora of available reagents, 2-bromobenzoyl chloride and 2-chlorobenzoyl chloride are two commonly employed ortho-substituted benzoyl chlorides. This guide provides an objective comparison of their performance in acylation reactions, supported by theoretical principles and illustrative experimental data.

Introduction to the Reagents

Both this compound and 2-chlorobenzoyl chloride are derivatives of benzoic acid, featuring a halogen substituent at the ortho position to the acyl chloride group. This substitution pattern imparts specific steric and electronic properties that influence their reactivity in acylation reactions, such as Friedel-Crafts acylation and the acylation of amines and alcohols.

This compound (C₇H₄BrClO) is a liquid at room temperature and is known for its utility in the synthesis of various pharmaceuticals and agrochemicals. The presence of the bromine atom, a larger and more polarizable halogen compared to chlorine, can influence its reactivity and the subsequent functionalization of the resulting acylated product.

2-Chlorobenzoyl Chloride (C₇H₄Cl₂O) is also a liquid and serves as a critical intermediate in the production of dyes, pesticides, and pharmaceuticals, including antifungal agents.[1] Its reactivity is characteristic of acyl chlorides, readily participating in nucleophilic acyl substitution reactions.[1]

Theoretical Comparison of Reactivity in Acylation

The primary factor governing the reactivity of acyl chlorides in reactions like Friedel-Crafts acylation or nucleophilic attack by amines and alcohols is the electrophilicity of the carbonyl carbon. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity through inductive and resonance effects.

Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity (inductive effect, -I), which enhances the electrophilicity of the carbonyl carbon. However, they also possess lone pairs of electrons that can be donated to the aromatic ring (resonance effect, +R). For halogens, the inductive effect generally outweighs the resonance effect.

The key difference lies in the electronegativity and polarizability of bromine versus chlorine. Chlorine is more electronegative than bromine, suggesting it should have a stronger electron-withdrawing inductive effect. Conversely, bromine is more polarizable, which can affect its interaction with catalysts and substrates.

In the context of a related compound, 2-amino-5-bromobenzoyl chloride, the strong electron-withdrawing inductive effect of bromine was found to enhance the electrophilicity of the carbonyl carbon, making it a more reactive acylating agent than its non-brominated counterpart.[2] Applying this principle, it is reasonable to hypothesize that the difference in electronegativity between bromine and chlorine will lead to a nuanced difference in reactivity between this compound and 2-chlorobenzoyl chloride. The slightly lower electronegativity of bromine compared to chlorine might suggest a marginally lower reactivity for the bromo-substituted compound, all other factors being equal. However, the greater polarizability of the C-Br bond compared to the C-Cl bond could influence the interaction with a Lewis acid catalyst in Friedel-Crafts reactions, potentially compensating for the difference in inductive effects.

Ultimately, experimental data is necessary for a definitive comparison. While a direct side-by-side comparative study under identical conditions was not found in the reviewed literature, the following sections provide representative experimental protocols and data from similar reactions to guide researchers.

Quantitative Data Summary

Property/ParameterThis compound2-Chlorobenzoyl Chloride
CAS Number 7154-66-7[3][4]609-65-4[5][6]
Molecular Formula C₇H₄BrClO[4]C₇H₄Cl₂O[6][7]
Molecular Weight 219.46 g/mol [4]175.01 g/mol [7]
Boiling Point 245 °C (lit.)[3][4]238 °C (lit.)[5][6]
Melting Point 8-10 °C (lit.)[3][4]-4 to -3 °C (lit.)[5][6]
Density 1.679 g/mL at 25 °C (lit.)[3][4]1.382 g/mL at 25 °C (lit.)[5][6]
Representative Reaction Yield Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with this compound is reported to have a variable, often moderate to good, theoretical yield.Synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) via Friedel-Crafts acylation using 5-bromo-2-chlorobenzoyl chloride has a reported yield of up to 94.7%.

Experimental Protocols

Detailed methodologies for key acylation reactions are provided below. These protocols are based on established laboratory procedures for similar compounds and can be adapted for specific research needs.

Protocol 1: N-Acylation of Aniline (B41778) with 2-Chlorobenzoyl Chloride

This protocol describes a general procedure for the N-acylation of aniline using 2-chlorobenzoyl chloride.

Materials and Reagents:

  • Aniline

  • 2-Chlorobenzoyl chloride

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.1 eq.) to the stirred solution.

  • Slowly add a solution of 2-chlorobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude N-(2-chlorobenzoyl)aniline.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Acylation of Anisole (B1667542) with this compound

This protocol outlines a general procedure for the Friedel-Crafts acylation of anisole with this compound.

Materials and Reagents:

  • Anisole

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to trap evolved HCl gas).

  • To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq.) and anisole (1.1 eq.) in anhydrous DCM.

  • Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise with vigorous stirring over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Stir the quenched mixture vigorously for 15-20 minutes to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of ortho- and para-acylated isomers, can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Substrate (e.g., Aniline, Anisole) in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add Base (for N-acylation) or Lewis Acid (for Friedel-Crafts) cool->add_reagents add_acyl Add 2-Halo-benzoyl Chloride (Bromo or Chloro) Dropwise add_reagents->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Final Acylated Product purify->product

Caption: A generalized experimental workflow for acylation reactions.

Logical_Comparison cluster_bromo This compound cluster_chloro 2-Chlorobenzoyl Chloride reagent Choice of Acylating Agent bromo_reactivity Reactivity influenced by: - Inductive Effect (-I) of Br - Resonance Effect (+R) of Br - Higher Polarizability reagent->bromo_reactivity chloro_reactivity Reactivity influenced by: - Stronger Inductive Effect (-I) of Cl - Resonance Effect (+R) of Cl - Lower Polarizability reagent->chloro_reactivity bromo_app Applications: Pharmaceuticals, Agrochemicals bromo_reactivity->bromo_app outcome Optimal Product Synthesis bromo_app->outcome chloro_app Applications: Dyes, Pesticides, Pharmaceuticals chloro_reactivity->chloro_app chloro_app->outcome

Caption: Logical comparison of 2-bromobenzoyl and 2-chlorobenzoyl chloride.

Conclusion

Both this compound and 2-chlorobenzoyl chloride are effective acylating agents with broad applications in chemical synthesis. The choice between them may be dictated by factors such as the specific requirements of the subsequent reaction steps (where the halogen may serve as a handle for further transformations), cost, and availability.

Based on theoretical electronic effects, a subtle difference in reactivity is expected, with the precise outcome in a given reaction likely being influenced by the specific substrate, catalyst, and reaction conditions. While this guide provides a framework for their use and comparison, researchers are encouraged to perform small-scale optimization experiments to determine the most suitable reagent and conditions for their specific synthetic targets.

References

A Comparative Guide to the Analysis of 2-Bromobenzoyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing 2-Bromobenzoyl chloride is critical for reaction monitoring, purity assessment, and quality control. Due to its reactive nature, the direct analysis of this acyl chloride by common techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) is challenging. This guide provides a comprehensive comparison of suitable analytical methodologies, including a derivatization HPLC-UV method, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for this compound and its reaction mixtures depends on the specific requirements of the analysis, such as the need for quantitation of the acyl chloride itself, its reaction products, or the assessment of purity. The following table summarizes the key performance characteristics of the compared methods.

ParameterDerivatization HPLC-UVGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Chromatographic separation of a stable derivative.Separation of volatile compounds in the gas phase.Intrinsic quantitative signal response of nuclei in a magnetic field.
Direct Analysis No, requires derivatization of the acyl chloride.Possible, but can be challenging due to reactivity.Yes, provides structural and quantitative information directly.
Limit of Detection (LOD) ~0.2 - 2.5 µg/mL (for derivatives)[1]~5 - 40 ng/kg (for derivatized analytes)[2]~0.5 µg/mL[3]
**Linearity (R²) **>0.995 (for derivatives)[4]>0.990[5]>0.995[4]
Precision (%RSD) < 2%[4]< 10%[2][5]< 1%[4][6]
Accuracy (% Recovery) 98 - 102% (for derivatives)[4]80 - 110%[2]98 - 102%[4]
Sample Throughput ModerateHighModerate to Low
Strengths Widely available, robust for reaction monitoring of products.Excellent for volatile impurities and residual solvents.Primary analytical method, no need for reference standards of the same substance, provides structural information.[7]
Weaknesses Indirect analysis, derivatization step can introduce errors.Thermal degradation of labile compounds, potential reaction with the column.Lower sensitivity than chromatographic methods, higher instrument cost.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Derivatization HPLC-UV Method

Due to the high reactivity and susceptibility of acyl chlorides to hydrolysis, direct analysis by reversed-phase HPLC in aqueous mobile phases is problematic.[8] A robust method involves the derivatization of this compound with an amine, such as aniline (B41778), to form a stable amide product which can be readily analyzed.

Reaction Quenching and Sample Preparation:

  • At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a solution of aniline in an aprotic solvent.

  • Vortex the sample to ensure complete derivatization of the remaining this compound to N-phenyl-2-bromobenzamide.

  • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient could be starting from 30% B, increasing to 90% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where both the starting materials and the product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

Gas Chromatography (GC-FID) Method

GC can be used for the analysis of this compound, particularly for assessing the presence of volatile impurities. Direct injection is possible, but care must be taken to avoid hydrolysis in the injection port. Derivatization to a more stable ester or amide can also be employed.[9]

Sample Preparation (Direct Analysis):

  • Dissolve a known amount of the reaction mixture in a dry, aprotic solvent (e.g., dichloromethane, toluene).

  • If necessary, use an internal standard for quantitative analysis.

  • Inject the sample directly into the GC.

GC Conditions:

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms, HP-5) is suitable.

  • Injector Temperature: Typically set to a temperature that ensures rapid volatilization without causing thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.[10]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector: Flame Ionization Detector (FID) is a common choice for general-purpose analysis of organic compounds.

  • Injection Mode: Split injection is often used to avoid column overloading.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct and accurate determination of the purity and concentration of this compound and other components in the reaction mixture without the need for a specific reference standard of the analyte.[7]

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture (e.g., 10-20 mg) into a clean, dry vial.[7]

  • Accurately weigh a suitable internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.[7]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.[7]

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.[7]

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans (ns): Sufficient scans to obtain a good signal-to-noise ratio.

  • Data Processing: After acquisition, the spectrum is Fourier transformed, phase-corrected, and baseline-corrected. The signals of the analyte and the internal standard are integrated.

The purity or concentration of the analyte is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molar masses.

Visualizations

To further clarify the analytical workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Sample Reaction Mixture Aliquot Quench Quenching & Derivatization Sample->Quench Dilute Dilution Quench->Dilute Filter Filtration Dilute->Filter HPLC HPLC System Filter->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data Result Concentration / Purity Data->Result

Caption: Workflow for the HPLC analysis of a this compound reaction mixture via derivatization.

Analytical_Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_qnmr qNMR Analyte This compound Reaction Mixture Derivatization Derivatization Analyte->Derivatization GC GC Separation Analyte->GC qNMR qNMR Analysis Analyte->qNMR HPLC HPLC Separation Derivatization->HPLC

References

A Comparative Guide to the Purity Assessment of Synthesized 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success and reproducibility of synthetic chemistry. 2-Bromobenzoyl chloride is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its high reactivity, while advantageous for chemical transformations, also makes it susceptible to degradation and the formation of impurities that can adversely affect reaction yields and downstream processes.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound. It also explores alternative reagents and offers a qualitative comparison of their performance based on established chemical principles.

Purity Assessment of this compound

The primary impurity of concern in synthesized this compound is 2-bromobenzoic acid, which forms through hydrolysis upon exposure to moisture.[1] Other potential impurities include residual solvents from the synthesis and purification process, as well as side-products from the chlorination of 2-bromobenzoic acid.

A multi-pronged analytical approach is recommended for a thorough purity assessment, employing a combination of chromatographic and spectroscopic techniques.

Comparison of Analytical Techniques for Purity Assessment
TechniquePrincipleAdvantagesLimitations
Quantitative ¹H NMR (qNMR) Compares the integral of a specific analyte signal to that of a certified internal standard of known purity.[2][3]Provides absolute purity determination without the need for a specific reference standard of the analyte. It is non-destructive and provides structural information.[3]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis.[3]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High resolution and sensitivity for separating the target compound from its impurities, particularly the less volatile 2-bromobenzoic acid.The high reactivity of acyl chlorides can be challenging for direct analysis by reversed-phase HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds followed by mass-based identification and quantification.High sensitivity and specificity; provides structural information for the identification of volatile impurities.This compound may require derivatization to improve its stability and chromatographic behavior.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Assessment

Objective: To determine the absolute purity of synthesized this compound using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher. Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

HPLC Method for Purity Assessment

Objective: To separate and quantify this compound and its primary impurity, 2-bromobenzoic acid.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and 2-bromobenzoic acid reference standards in acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks for this compound and 2-bromobenzoic acid by comparing their retention times with the standards.

  • Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks. For more accurate quantification, a calibration curve should be constructed using a series of standard solutions.

GC-MS Method for Impurity Profiling

Objective: To identify and quantify volatile impurities in synthesized this compound.

Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in an anhydrous solvent such as dichloromethane.

  • Inject the sample into the GC-MS system.

  • Identify impurities by comparing their mass spectra with spectral libraries.

  • Estimate the purity by calculating the area percentage of the main peak.

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Analytical Purity Determination cluster_decision Data Interpretation & Decision Synthesized_Product Synthesized This compound Initial_Assessment Initial Visual and Olfactory Assessment Synthesized_Product->Initial_Assessment qNMR qNMR Analysis (Absolute Purity) Initial_Assessment->qNMR Quantitative Analysis HPLC HPLC Analysis (Impurity Profile) Initial_Assessment->HPLC Non-volatile Impurity Analysis GCMS GC-MS Analysis (Volatile Impurities) Initial_Assessment->GCMS Volatile Impurity Analysis Data_Integration Integrate Data from all Techniques qNMR->Data_Integration HPLC->Data_Integration GCMS->Data_Integration Purity_Specification Compare to Purity Specifications Data_Integration->Purity_Specification Decision Meets Specification? Purity_Specification->Decision Purification Further Purification Required Decision->Purification No Release Release for Use Decision->Release Yes

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Performance Comparison with Alternative Acylating Agents

Acylating AgentStructureRelative ReactivityAdvantagesDisadvantages
This compound BrC₆H₄COClHighHighly reactive, leading to fast reaction rates and high yields with many nucleophiles.High reactivity can lead to side reactions with sensitive functional groups. Moisture sensitive.
4-Bromobenzoyl Chloride BrC₆H₄COClHighSimilar reactivity to the 2-bromo isomer. The para-position of the bromine may offer different electronic and steric effects.High reactivity can lead to side reactions. Moisture sensitive.
2-Chlorobenzoyl Chloride ClC₆H₄COClHighAlso a highly reactive acylating agent.The carbon-chlorine bond is generally stronger than the carbon-bromine bond, potentially making it slightly less reactive under certain conditions.
Benzoic Anhydride (C₆H₅CO)₂OModerateLess reactive than acyl chlorides, offering better selectivity and tolerance for sensitive functional groups.Requires higher temperatures or a catalyst to drive reactions to completion.
Potassium Acyltrifluoroborates [RCOBF₃]KModerateOffer high chemoselectivity and functional group tolerance, particularly in complex syntheses.May require specific activation conditions.

Logical Relationship for Reagent Selection

Reagent_Selection Start Start: Need for Acylation Substrate_Sensitivity Substrate has Sensitive Functional Groups? Start->Substrate_Sensitivity High_Reactivity High Reactivity Required? Substrate_Sensitivity->High_Reactivity No Milder_Reagent Consider Benzoic Anhydride or Potassium Acyltrifluoroborates Substrate_Sensitivity->Milder_Reagent Yes Acyl_Chloride Use this compound or other Acyl Chlorides High_Reactivity->Acyl_Chloride Yes High_Reactivity->Milder_Reagent No

Caption: Decision-making process for selecting an appropriate acylating agent.

References

Spectroscopic comparison of bromobenzoyl chloride isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Comparison of Bromobenzoyl Chloride Isomers

This guide provides a detailed comparative analysis of the spectroscopic properties of the ortho-, meta-, and para-isomers of bromobenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document presents key experimental data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to facilitate isomer differentiation and characterization.

Introduction

Bromobenzoyl chlorides are important reagents in organic synthesis, serving as precursors for a wide range of pharmaceuticals and specialty chemicals. The positional isomerism of the bromine atom on the benzene (B151609) ring significantly influences the molecule's spectroscopic and chemical properties. Accurate identification and differentiation of the 2-bromobenzoyl chloride, 3-bromobenzoyl chloride, and 4-bromobenzoyl chloride isomers are crucial for quality control and reaction monitoring. This guide summarizes the key distinguishing features in their IR, Raman, NMR, and Mass spectra.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three bromobenzoyl chloride isomers.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers are dominated by a strong carbonyl (C=O) stretching vibration. The position of this band, along with the pattern of C-H and C-Br stretching and bending vibrations, allows for differentiation.

Table 1: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound3-Bromobenzoyl Chloride4-Bromobenzoyl Chloride
C=O Stretch~1770~1770~1768
C=C Aromatic Stretch~1585, 1465~1565, 1470~1589, 1485
C-Cl Stretch~870~880~850
C-Br Stretch~660~670~690
C-H Out-of-Plane Bend~750~800, 720~830
Raman Spectroscopy

Raman spectroscopy provides complementary information to IR, particularly for the symmetric vibrations of the aromatic ring.

Table 2: Key Raman Shifts (cm⁻¹)

Functional GroupThis compound3-Bromobenzoyl Chloride4-Bromobenzoyl Chloride
C=O StretchNot readily available~1765Not readily available
Aromatic Ring BreathingNot readily available~1000Not readily available
C-Br StretchNot readily available~330Not readily available

Note: Comprehensive Raman data for 2- and 4-bromobenzoyl chloride is not as readily available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation due to the distinct chemical environments of the protons and carbon atoms on the aromatic ring.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound3-Bromobenzoyl Chloride4-Bromobenzoyl Chloride
H-2-~8.2 (s)~7.9 (d)
H-3~7.8 (d)~8.0 (d)~7.7 (d)
H-4~7.4 (t)~7.4 (t)-
H-5~7.5 (t)~7.8 (d)~7.7 (d)
H-6~8.0 (d)-~7.9 (d)

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound3-Bromobenzoyl Chloride4-Bromobenzoyl Chloride
C=O~167~167~167
C-1~134~136~133
C-2~122~133~132
C-3~135~123~130
C-4~128~137~130
C-5~133~130~130
C-6~132~130~132
Mass Spectrometry (MS)

Electron ionization mass spectrometry of the bromobenzoyl chloride isomers results in a prominent molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature in the spectra.

Table 5: Key Mass-to-Charge Ratios (m/z) and Relative Intensities (%)

IonThis compound3-Bromobenzoyl Chloride4-Bromobenzoyl Chloride
[M]⁺ (C₇H₄BrClO)218/220 (M/M+2)218/220 (M/M+2)218/220 (M/M+2)
[M-Cl]⁺ (C₇H₄BrO)183/185183/185183/185
[C₆H₄Br]⁺155/157155/157155/157
[C₆H₄]⁺767676

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented in this guide.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) was used.

  • Sample Preparation : For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, the Attenuated Total Reflectance (ATR) technique was employed using a diamond crystal.

  • Data Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was collected and automatically subtracted from the sample spectrum.

Raman Spectroscopy
  • Instrumentation : A FT-Raman spectrometer (e.g., Bruker MultiRAM) equipped with a laser source was used.

  • Sample Preparation : Liquid samples were placed in a glass capillary tube or a cuvette.

  • Data Acquisition : Spectra were collected over a Raman shift range of 3500-100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition : ¹H NMR spectra were acquired with a typical pulse width of 30 degrees and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence was used.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electron ionization (EI) source was used, often coupled with a gas chromatograph (GC) for sample introduction.

  • Sample Preparation : Samples were diluted in a volatile solvent such as methanol (B129727) or dichloromethane.

  • Data Acquisition : The sample was introduced into the ion source where it was ionized by an electron beam (typically 70 eV). The resulting ions were separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the bromobenzoyl chloride isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Comparison cluster_3 Reporting Isomers 2-, 3-, and 4-Bromobenzoyl Chloride Isomers IR IR Spectroscopy Isomers->IR Raman Raman Spectroscopy Isomers->Raman NMR NMR Spectroscopy (1H and 13C) Isomers->NMR MS Mass Spectrometry Isomers->MS Data Spectral Data (Peak positions, shifts, m/z) IR->Data Raman->Data NMR->Data MS->Data Comparison Comparative Analysis Data->Comparison Guide Comparison Guide Comparison->Guide

Caption: Experimental workflow for the spectroscopic comparison of bromobenzoyl chloride isomers.

A Comparative Guide to the Synthesis of 2-Bromobenzamides: A Review of Amide Formation from 2-Bromobenzoyl Chloride and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. This guide provides a comprehensive comparison of the traditional Schotten-Baumann reaction using 2-Bromobenzoyl chloride against modern, alternative methods for the synthesis of 2-bromobenzamides, crucial intermediates in medicinal chemistry.

This publication delves into the experimental validation of amide formation, presenting quantitative data, detailed protocols, and visual workflows to aid in the selection of the most suitable synthetic strategy. We will explore the classic Schotten-Baumann reaction and compare its performance with three contemporary alternatives: microwave-assisted synthesis, copper-catalyzed amination, and peptide coupling using HATU, all starting from 2-bromobenzoic acid.

Performance Comparison of Amide Synthesis Methods

The choice of synthetic route for producing 2-bromobenzamides can significantly impact yield, reaction time, and overall efficiency. The following tables summarize the quantitative data for the Schotten-Baumann reaction and its alternatives.

Table 1: Schotten-Baumann Reaction of this compound with Various Amines

AmineProductReaction TimeYield (%)
Aniline2-Bromo-N-phenylbenzamide2-4 hoursHigh (not specified)
BenzylamineN-Benzyl-2-bromobenzamideNot specifiedNot specified
Piperidine(2-Bromophenyl)(piperidin-1-yl)methanoneNot specifiedNot specified

Table 2: Alternative Methods for the Synthesis of N-Substituted 2-Bromobenzamides from 2-Bromobenzoic Acid

MethodAmineReaction TimeYield (%)Reference
Microwave-AssistedAniline10-15 minutesHigh (not specified)[2]
Copper-CatalyzedAniline24 hours99[3][4]
Copper-Catalyzed1-Naphthylamine24 hours97[3][4]
Copper-Catalyzed1-Aminopyrene24 hours55[3][4]
Copper-Catalyzed3-Chloroaniline24 hours84[3][4]
Copper-Catalyzed3-Bromoaniline24 hours81[3][4]
Copper-Catalyzedn-Butylamine24 hours91[3][4]
Copper-CatalyzedCyclohexylamine24 hours65[3][4]
Copper-CatalyzedDiethylamine24 hours88[3][4]
HATU-MediatedGeneral Primary/Secondary Amine2-6 hoursHigh (not specified)[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Method 1: Schotten-Baumann Reaction (from this compound)

This reaction involves the acylation of an amine with this compound in the presence of a base to neutralize the hydrochloric acid byproduct.[6][7][8]

Protocol:

  • Dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine (B128534) or aqueous sodium hydroxide, 2.0 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or a biphasic system with water).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0-1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Method 2: Microwave-Assisted Synthesis (from 2-Bromobenzoic Acid)

This method utilizes microwave irradiation to accelerate the amidation of 2-bromobenzoic acid.[2]

Protocol:

  • In a microwave-safe vial, combine 2-bromobenzoic acid (1.0 mmol), the desired amine (1.0 mmol), and optionally, a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 150 °C) for 10-15 minutes.

  • After cooling, dissolve the crude product in an organic solvent like ethyl acetate (B1210297).

  • Wash the organic solution with 1M HCl to remove excess amine, followed by saturated sodium bicarbonate solution to remove unreacted acid, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product as needed.

Method 3: Copper-Catalyzed Amination (from 2-Bromobenzoic Acid)

This protocol describes a copper-catalyzed cross-coupling reaction between 2-bromobenzoic acid and an amine.[3][4]

Protocol:

  • To a reaction vessel, add 2-bromobenzoic acid (8.8 mmol), the amine (1.05 equivalents), potassium carbonate (1.0 equivalent), copper powder (9 mol%), and copper(I) oxide (4 mol%).

  • Add 2-ethoxyethanol (B86334) (3 mL) as the solvent.

  • Heat the mixture under a nitrogen atmosphere at 130 °C for 24 hours.

  • After cooling, pour the reaction mixture into water and add decolorizing charcoal.

  • Filter the mixture through Celite.

  • Acidify the filtrate with dilute HCl to precipitate the crude product.

  • Further purification can be achieved by dissolving the crude product in an aqueous sodium carbonate solution, filtering, and re-precipitating with acid.

Method 4: HATU-Mediated Amide Coupling (from 2-Bromobenzoic Acid)

This method employs the peptide coupling reagent HATU to facilitate amide bond formation.[5]

Protocol:

  • In a dry flask under an inert atmosphere, dissolve 2-bromobenzoic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction with ethyl acetate or dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic phase, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography.

Visualizing the Workflow

To better understand the experimental process, a generalized workflow for the synthesis and validation of 2-bromobenzamides is presented below.

experimental_workflow cluster_synthesis Amide Synthesis cluster_analysis Product Validation start Starting Materials (this compound or 2-Bromobenzoic Acid + Amine) reaction Reaction (Schotten-Baumann, Microwave, Cu-Catalyzed, or HATU) start->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Analysis (TLC, NMR, MS, Yield Calculation) purification->analysis

A generalized workflow for the synthesis and validation of 2-bromobenzamides.

Signaling Pathway of Amide Formation

The fundamental chemical transformation in all these methods is the nucleophilic attack of the amine on an activated carboxylic acid derivative, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond.

amide_formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product acyl_chloride 2-Bromobenzoyl Chloride tetrahedral Tetrahedral Intermediate acyl_chloride->tetrahedral Nucleophilic Attack amine Amine (R-NH2) amine->tetrahedral amide 2-Bromobenzamide tetrahedral->amide Collapse & Proton Transfer

The general mechanism of amide formation from an acyl chloride.

References

A Comparative Study of Lewis Acids in Friedel-Crafts Acylation with 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance.

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries. The choice of a Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and Titanium(IV) Chloride (TiCl₄)—for the acylation of aromatic compounds with 2-Bromobenzoyl chloride.

Performance Comparison of Lewis Acids

Generally, the reactivity of these Lewis acids follows the order: AlCl₃ > TiCl₄ > FeCl₃ > ZnCl₂. Aluminum chloride is a highly active catalyst, often leading to high yields in short reaction times.[1][2] Titanium(IV) chloride is also a strong Lewis acid that can be very effective.[3] Ferric chloride is a less potent but more manageable alternative, while zinc chloride is a milder Lewis acid, often requiring more forcing conditions.[4]

The following table summarizes the expected relative performance of these catalysts in the acylation of an arene (e.g., benzene) with this compound. The quantitative data is extrapolated from studies on similar Friedel-Crafts acylation reactions.

Lewis Acid CatalystTypical Reaction ConditionsExpected Yield (%)Key Considerations
Aluminum Chloride (AlCl₃) Anhydrous conditions, 0 °C to room temperature85-95Highly reactive and hygroscopic; requires careful handling. Can promote side reactions if not controlled.[1][2]
Ferric Chloride (FeCl₃) Anhydrous conditions, room temperature to gentle heating70-85Less reactive and less moisture-sensitive than AlCl₃, making it easier to handle.[4]
Zinc Chloride (ZnCl₂) Anhydrous conditions, often requires higher temperatures50-70A milder Lewis acid, which can be beneficial for sensitive substrates to avoid side reactions.
Titanium(IV) Chloride (TiCl₄) Anhydrous conditions, often at low temperatures80-90A strong and effective Lewis acid, but highly sensitive to moisture.[3]

Experimental Protocols

Below is a generalized experimental protocol for the Friedel-Crafts acylation of benzene (B151609) with this compound using a Lewis acid catalyst. This protocol should be adapted and optimized for specific substrates and catalysts.

Materials:

  • This compound

  • Benzene (or other aromatic substrate)

  • Lewis Acid (AlCl₃, FeCl₃, ZnCl₂, or TiCl₄)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred Lewis acid suspension over 15-20 minutes.

  • Following the addition of the acyl chloride, add benzene (1.0 to 1.2 equivalents), also dissolved in anhydrous DCM, dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time will vary depending on the Lewis acid used.

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-bromo-benzophenone derivative.

Visualizing the Process

To better understand the reaction dynamics and workflow, the following diagrams have been generated using Graphviz.

Friedel_Crafts_Acylation_Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation AcylChloride 2-Bromobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon LewisAcidComplex [Lewis Acid-Cl]⁻ Arene Arene (e.g., Benzene) SigmaComplex Sigma Complex (Carbocation Intermediate) Arene->SigmaComplex + Acylium Ion Product Aryl Ketone Product SigmaComplex->Product + [Lewis Acid-Cl]⁻ SigmaComplex->Product RegenCatalyst Regenerated Lewis Acid HCl HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N₂) - Cool to 0 °C start->setup add_lewis_acid Add Lewis Acid & Solvent setup->add_lewis_acid add_acyl_chloride Add this compound add_lewis_acid->add_acyl_chloride add_arene Add Arene add_acyl_chloride->add_arene reaction Stir at 0 °C to RT (Monitor by TLC) add_arene->reaction workup Quench with Ice/HCl reaction->workup extraction Extract with Organic Solvent workup->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry over MgSO₄/Na₂SO₄ washing->drying concentration Concentrate in vacuo drying->concentration purification Purify by Recrystallization or Chromatography concentration->purification end End purification->end

Caption: Experimental Workflow for Friedel-Crafts Acylation.

References

A Comparative Guide to the Reactivity of Bromobenzoyl and Iodobenzoyl Chlorides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. This guide provides an objective comparison of the reactivity profiles of bromobenzoyl and iodobenzoyl chlorides, supported by experimental data, to inform the strategic choice of these key building blocks in organic synthesis and medicinal chemistry.

The reactivity of acyl chlorides is fundamental to the formation of a vast array of organic compounds. Among the halogenated benzoyl chlorides, bromo- and iodo-substituted variants are of particular interest due to the unique electronic and steric properties conferred by the halogen atom. These properties not only influence the reactivity of the acyl chloride moiety but also provide a handle for further functionalization, such as in cross-coupling reactions. This guide will delve into the nuanced differences in reactivity between bromobenzoyl and iodobenzoyl chlorides, with a focus on quantitative kinetic data and their application in the synthesis of signaling pathway modulators.

Comparative Analysis of Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects of the substituents on the aromatic ring. Both bromine and iodine are halogens and thus exert a deactivating inductive effect (-I) and a weaker activating resonance effect (+R). The balance of these effects determines the overall electron-withdrawing or -donating character of the substituent.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent. For para-substituents, the σp values are +0.23 for bromo and +0.18 for iodo. The slightly higher value for bromine suggests it is marginally more electron-withdrawing than iodine in this position. This would imply that p-bromobenzoyl chloride is slightly more reactive towards nucleophiles than p-iodobenzoyl chloride. However, the reactivity is also influenced by the polarizability of the halogen and its ability to stabilize the transition state.

Quantitative Data from Kinetic Studies

To provide a direct comparison, the following table summarizes the pseudo-first-order rate constants (k) for the alcoholysis of para-substituted bromobenzoyl and iodobenzoyl chlorides with n-propanol at 25°C.

CompoundRate Constant (k) min⁻¹
p-Bromobenzoyl Chloride0.0590
p-Iodobenzoyl Chloride0.0617

Data sourced from a study on the alcoholysis of substituted benzoyl chlorides.

Interestingly, the experimental data indicates that p-iodobenzoyl chloride reacts slightly faster than p-bromobenzoyl chloride in this specific alcoholysis reaction. This suggests that while bromine is slightly more electron-withdrawing based on its Hammett constant, the greater polarizability of iodine may play a more dominant role in stabilizing the transition state of the reaction, leading to a modest increase in reaction rate.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the synthesis of a halobenzoyl chloride and a subsequent acylation reaction.

Synthesis of 4-Bromobenzoyl Chloride

Materials:

  • 4-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343) (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-bromobenzoic acid (1 equivalent).

  • Add an excess of thionyl chloride (2-3 equivalents), either neat or in a minimal amount of anhydrous toluene.

  • Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • The crude 4-bromobenzoyl chloride can then be purified by vacuum distillation.

General Protocol for Amine Acylation

Materials:

Procedure:

  • Dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the respective halobenzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.

Application in the Synthesis of Signaling Pathway Modulators

Bromobenzoyl and iodobenzoyl chlorides are valuable reagents in medicinal chemistry for the synthesis of molecules that target specific biological pathways. Their utility stems from the ability to introduce a halogenated benzoyl moiety, which can be a key pharmacophore or a precursor for further chemical modification.

Synthesis of a p38 MAP Kinase Inhibitor Precursor

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of inflammatory responses.[1][2][3][4] Inhibitors of p38 MAP kinase are therefore of significant interest for the treatment of inflammatory diseases. Bromobenzoyl chloride can be used in the synthesis of precursors to these inhibitors.

p38_synthesis Bromobenzoyl_Chloride Bromobenzoyl Chloride Acylation Acylation Reaction Bromobenzoyl_Chloride->Acylation Amine Amine Substrate Amine->Acylation Bromobenzamide Bromobenzamide Intermediate Acylation->Bromobenzamide Cross_Coupling Cross-Coupling (e.g., Suzuki) Bromobenzamide->Cross_Coupling p38_Inhibitor p38 MAP Kinase Inhibitor Cross_Coupling->p38_Inhibitor

Synthetic route to a p38 MAP kinase inhibitor.

The above workflow illustrates the use of a bromobenzoyl chloride in an initial acylation step to form a bromobenzamide intermediate. The bromine atom then serves as a reactive handle for a subsequent cross-coupling reaction to build the final p38 MAP kinase inhibitor.

Synthesis of a Dopamine (B1211576) D4 Receptor Antagonist

Similarly, iodobenzoyl chlorides are employed in the synthesis of antagonists for the dopamine D4 receptor, which is a target for the treatment of various neuropsychiatric disorders.[5][6][7][8]

D4_synthesis Iodobenzoyl_Chloride Iodobenzoyl Chloride Amidation Amidation Reaction Iodobenzoyl_Chloride->Amidation Piperidine_Derivative Piperidine (B6355638) Derivative Piperidine_Derivative->Amidation Iodobenzamide_Intermediate Iodobenzamide Intermediate Amidation->Iodobenzamide_Intermediate Further_Modification Further Functionalization Iodobenzamide_Intermediate->Further_Modification D4_Antagonist Dopamine D4 Receptor Antagonist Further_Modification->D4_Antagonist

Synthetic route to a dopamine D4 receptor antagonist.

In this example, an iodobenzoyl chloride is reacted with a piperidine derivative to form an iodobenzamide intermediate. The iodine atom can then be used for further synthetic manipulations to arrive at the final dopamine D4 receptor antagonist.

Conclusion

Both bromobenzoyl and iodobenzoyl chlorides are highly effective acylating agents with distinct reactivity profiles. While electronic effects suggest a slightly higher reactivity for bromobenzoyl chlorides, experimental data in alcoholysis indicates that iodobenzoyl chlorides can react marginally faster, likely due to the greater polarizability of iodine. The choice between these two reagents will ultimately be guided by the specific requirements of the synthetic target, including the desired reactivity, selectivity, and the potential for subsequent functionalization via the halogen atom. Their demonstrated utility in the synthesis of signaling pathway modulators underscores their importance in modern drug discovery and development.

References

Ortho vs. para selectivity in Friedel-Crafts with substituted benzoyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of acyl groups onto aromatic rings to form valuable ketone intermediates. A critical aspect of this reaction is its regioselectivity, particularly the competition between ortho and para substitution on activated aromatic substrates. This guide provides a comparative analysis of ortho vs. para selectivity in the Friedel-Crafts acylation of toluene (B28343) and anisole (B1667542) with various substituted benzoyl chlorides, supported by experimental data and detailed protocols.

Factors Influencing Ortho vs. Para Selectivity

The regiochemical outcome of the Friedel-Crafts acylation is primarily governed by a combination of electronic and steric effects.

  • Electronic Effects: The substituent already present on the aromatic ring dictates the position of the incoming acyl group. Both the methyl group in toluene and the methoxy (B1213986) group in anisole are electron-donating and therefore ortho, para-directing. They activate the aromatic ring towards electrophilic attack, preferentially at the positions ortho and para to themselves.

  • Steric Effects: The bulkiness of the acylium ion, formed from the reaction of the benzoyl chloride with a Lewis acid catalyst, plays a significant role. The acylium ion is a relatively large electrophile, and its approach to the ortho position of the aromatic substrate is often hindered by the adjacent substituent (the methyl or methoxy group). Consequently, the less sterically hindered para position is generally the favored site of attack.

Comparative Analysis of Product Distribution

Experimental data reveals a strong preference for para acylation in most instances, underscoring the dominance of steric hindrance.

Aromatic SubstrateAcylating AgentCatalystSolventOrtho Isomer (%)Para Isomer (%)Reference
TolueneBenzoyl ChlorideAlCl₃Nitrobenzene (B124822)7.291.7[1]
TolueneBenzoic Anhydride (B1165640)Solid Superacids-20-3070-80
AnisoleBenzoyl ChlorideHBEA Zeolite-<593-96

Note: The reaction with benzoic anhydride also reported 2-4% of the meta isomer.

The data clearly indicates that acylation of toluene and anisole overwhelmingly yields the para substituted product. The difference in selectivity between benzoyl chloride and benzoic anhydride on toluene may be attributed to the different Lewis acids and reaction conditions employed. The use of solid acid catalysts can influence the steric environment around the active sites, thus affecting the ortho/para ratio. In the case of anisole, the high para-selectivity is consistently observed, which is expected due to the steric bulk of the methoxy group being comparable to the methyl group.[2]

Experimental Protocols

Detailed methodologies for representative Friedel-Crafts acylation reactions are provided below.

Acylation of Toluene with Benzoyl Chloride

This procedure is adapted from the work of Brown and Young (1957).

Materials:

  • Toluene

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated Hydrochloric Acid

  • Apparatus for reaction under anhydrous conditions, extraction, and analysis.

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, a solution of toluene and benzoyl chloride in nitrobenzene is prepared.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Anhydrous aluminum chloride is added portion-wise to the stirred solution while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at 25 °C for a specified time (e.g., 1 hour).

  • The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • The product mixture is then analyzed (e.g., by gas chromatography or infrared spectroscopy) to determine the isomer distribution.[1]

Acylation of Anisole with Benzoyl Chloride using a Zeolite Catalyst

This procedure is based on the work describing the use of HBEA zeolites.

Materials:

  • Anisole

  • Benzoyl Chloride

  • Calcined HBEA Zeolite catalyst

  • Pressure tube

  • Apparatus for heating and stirring.

Procedure:

  • Anisole and the freshly calcined HBEA zeolite catalyst are added to a pressure tube equipped with a magnetic stir bar.

  • The mixture is stirred and heated to 120 °C in an oil bath under a nitrogen atmosphere.

  • Benzoyl chloride is then added to the heated mixture.

  • The sealed pressure tube is maintained at 120 °C with vigorous stirring for the desired reaction time (e.g., up to 24 hours).

  • After cooling, the reaction mixture is diluted with a suitable solvent and the catalyst is removed by filtration.

  • The filtrate is then analyzed to determine the conversion and product selectivity.

Logical Relationships and Experimental Workflow

The interplay of factors determining the final product distribution and the general experimental procedure can be visualized as follows:

Friedel_Crafts_Selectivity cluster_factors Influencing Factors cluster_outcome Reaction Outcome Electronic_Effects Electronic Effects (Ortho, Para-Directing) Ortho_Product Ortho Product (Minor) Electronic_Effects->Ortho_Product Favors Para_Product Para Product (Major) Electronic_Effects->Para_Product Favors Steric_Hindrance Steric Hindrance (Bulky Acylium Ion) Steric_Hindrance->Ortho_Product Disfavors Steric_Hindrance->Para_Product Favors

Caption: Factors influencing ortho vs. para selectivity.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Anhydrous Conditions) Start->Reagent_Prep Reaction_Setup Reaction Setup (Cooling) Reagent_Prep->Reaction_Setup Catalyst_Addition Lewis Acid Addition Reaction_Setup->Catalyst_Addition Reaction Acylation Reaction Catalyst_Addition->Reaction Quenching Reaction Quenching Reaction->Quenching Workup Extraction & Washing Quenching->Workup Analysis Product Analysis (GC, IR, NMR) Workup->Analysis End End Analysis->End

Caption: General experimental workflow for Friedel-Crafts acylation.

References

A Comparative Kinetic Analysis of Bromobenzoyl Chloride Isomers in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic differences between the ortho-, meta-, and para-isomers of bromobenzoyl chloride in nucleophilic acyl substitution reactions. Understanding the reactivity of these isomers is crucial for optimizing reaction conditions, predicting product formation, and designing efficient synthetic routes in pharmaceutical and fine chemical manufacturing. This analysis is supported by experimental data and principles of physical organic chemistry.

Executive Summary

The position of the bromine atom on the benzoyl chloride ring significantly influences the electrophilicity of the carbonyl carbon and, consequently, the rate of nucleophilic attack. Generally, electron-withdrawing substituents like bromine increase the reactivity of benzoyl chlorides towards nucleophiles. This effect is most pronounced when the substituent is in the meta or para position. The reactivity of the ortho-isomer is further modulated by steric effects. Based on available experimental data and established electronic effects, the expected order of reactivity for the bromobenzoyl chloride isomers in nucleophilic acyl substitution is:

meta-bromobenzoyl chloride > para-bromobenzoyl chloride > ortho-bromobenzoyl chloride (predicted) > benzoyl chloride

This guide will delve into the quantitative data supporting this trend, detail the experimental methodologies for kinetic analysis, and visualize the underlying chemical principles.

Data Presentation: Comparative Reaction Kinetics

The following table summarizes the pseudo-first-order rate constants (k) for the alcoholysis of bromobenzoyl chloride isomers with n-propanol at 25°C. The value for the para-isomer is based on experimental data, while the value for the meta-isomer is predicted based on the Hammett equation. A qualitative prediction is provided for the ortho-isomer.

IsomerStructureRate Constant (k) at 25°C (min⁻¹)Method
Benzoyl Chloride (unsubstituted)
alt textC(%3DO)Cl)
0.0321[1]Experimental[1]
o-Bromobenzoyl Chloride
alt textC(%3DO)Cl)
Slower than meta and para (qualitative prediction)Predicted
m-Bromobenzoyl Chloride
alt textBr)C%3DC(C%3DO)Cl)
~0.078 (predicted)Predicted
p-Bromobenzoyl Chloride
alt text%3DCC%3DC1C(%3DO)Cl)
0.0590[1]Experimental[1]

Note on the predicted value for m-Bromobenzoyl Chloride: The rate constant was estimated using the Hammett equation, log(k/k₀) = σρ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. A ρ value of approximately 1.4 can be inferred from the data for the para-isomer, and the Hammett constant for a meta-bromo substituent (σₘ) is approximately 0.39.

Analysis of Kinetic Differences

The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase this electrophilicity, thereby accelerating the reaction rate. The position of the substituent determines the extent of this electronic influence.

  • Para-Bromobenzoyl Chloride: The bromine atom at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The net result is electron withdrawal from the aromatic ring, which is transmitted to the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack than the unsubstituted benzoyl chloride.[1]

  • Meta-Bromobenzoyl Chloride: In the meta position, the resonance effect of the bromine atom does not extend to the carbonyl group. Therefore, the reactivity is primarily dictated by the strong electron-withdrawing inductive effect. This leads to a greater increase in the electrophilicity of the carbonyl carbon compared to the para-isomer, resulting in a faster reaction rate.

  • Ortho-Bromobenzoyl Chloride: The ortho-isomer's reactivity is influenced by a combination of electronic and steric effects. While the inductive electron-withdrawing effect of the ortho-bromo group is expected to be strong, potentially leading to high reactivity, the steric hindrance from the bulky bromine atom adjacent to the reaction center can impede the approach of the nucleophile. This steric hindrance often leads to a decrease in the reaction rate compared to what would be expected based on electronic effects alone.

Experimental Protocols

The following is a detailed methodology for determining the pseudo-first-order rate constants for the alcoholysis of substituted benzoyl chlorides, as adapted from the literature.[1]

Objective: To measure the rate of alcoholysis of bromobenzoyl chloride isomers by monitoring the production of hydrochloric acid over time.

Materials:

  • Ortho-, meta-, and para-bromobenzoyl chloride

  • n-Propanol (anhydrous)

  • Conductivity meter and cell

  • Thermostated water bath (25.0 ± 0.1 °C)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the bromobenzoyl chloride isomer in a small amount of anhydrous n-propanol.

  • Reaction Setup: Place a known volume of anhydrous n-propanol in the conductivity cell and allow it to equilibrate to 25.0 °C in the thermostated water bath.

  • Initiation of Reaction: Rapidly inject a small, known amount of the bromobenzoyl chloride stock solution into the n-propanol in the conductivity cell with vigorous mixing to ensure homogeneity. The final concentration of the benzoyl chloride should be significantly lower than that of the n-propanol to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately begin monitoring the change in conductance of the solution over time. The conductance increases as the reaction proceeds due to the formation of hydrochloric acid, which is more conductive than the reactants.

  • Data Analysis: The pseudo-first-order rate constant (k) is determined from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the conductance after the reaction has gone to completion.

Mandatory Visualization

Reaction_Pathway Reactants Bromobenzoyl Chloride + Nucleophile TS Tetrahedral Intermediate (Transition State) Reactants->TS Nucleophilic Attack Products Substituted Product + Chloride Ion TS->Products Chloride Elimination

Caption: Generalized reaction pathway for nucleophilic acyl substitution of bromobenzoyl chloride.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Solutions Bromobenzoyl Chloride in n-Propanol Equilibration Equilibrate n-Propanol in Conductivity Cell at 25°C Reagents->Equilibration Initiation Initiate Reaction Inject Bromobenzoyl Chloride Equilibration->Initiation Monitoring Monitor Conductance vs. Time Initiation->Monitoring Plotting Plot ln(G∞ - Gt) vs. Time Monitoring->Plotting Calculation Calculate Rate Constant (k) from Slope Plotting->Calculation

Caption: Workflow for the kinetic analysis of bromobenzoyl chloride alcoholysis.

Reactivity_Relationship cluster_isomers Reactivity Reactivity Order Meta meta-Bromobenzoyl Chloride (Strongest -I effect) Para para-Bromobenzoyl Chloride (-I > +M effect) Meta->Para > Ortho ortho-Bromobenzoyl Chloride (-I effect + Steric Hindrance) Para->Ortho > (predicted) Unsubstituted Benzoyl Chloride (Baseline) Ortho->Unsubstituted > (predicted)

Caption: Logical relationship of reactivity based on substituent effects.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Bromobenzoyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides detailed safety and operational protocols for the proper disposal of 2-Bromobenzoyl chloride, a corrosive and water-reactive acyl halide. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and preventing the release of hazardous materials.

Immediate Safety and Handling Precautions

This compound is a corrosive substance that causes severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it irritates the eyes and can cause tearing.[3][4] Crucially, it reacts with water and moisture to release toxic and corrosive hydrogen chloride (HCl) gas.[3][4]

Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted within a certified chemical fume hood.[5][6] The following PPE is mandatory:

  • Eye/Face Protection: Chemical splash goggles with a face shield.[1][5]

  • Skin Protection: A chemical-resistant lab coat and acid-resistant gloves (e.g., nitrile or neoprene).[1][5]

  • Respiratory Protection: Not typically required when working in a functional fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[1]

An emergency eyewash and safety shower must be readily accessible.[5]

Disposal of Unwanted this compound (Bulk Quantities)

Unwanted, unopened, or expired containers of this compound should not be neutralized by laboratory personnel.[7] These materials are considered hazardous waste and must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[7][8]

Procedure:

  • Ensure the container is securely sealed and in good condition.

  • Label the container clearly with a hazardous waste tag, identifying the contents as "Hazardous Waste: this compound (Corrosive, Water-Reactive)".[7]

  • Store the container in a designated satellite accumulation area, segregated from incompatible materials, particularly bases, alcohols, and oxidizing agents.[3][9]

  • Arrange for pickup by your institution's hazardous waste management service.[7]

Neutralization (Quenching) of Small, Residual Quantities

This protocol is intended for the neutralization of small quantities of this compound, such as residual amounts in reaction flasks or contaminated glassware. This process is highly exothermic and releases HCl gas; therefore, it must be performed with extreme caution in a chemical fume hood.

Experimental Protocol: Quenching with Sodium Bicarbonate

This method hydrolyzes the acyl chloride to the less reactive 2-bromobenzoic acid and neutralizes the resulting HCl.

Materials:

  • Reaction mixture or glassware containing residual this compound.

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Large Erlenmeyer flask (at least 10 times the volume of the acyl chloride to be quenched).

  • Stir plate and stir bar.

  • Ice bath.

  • Dropping funnel (optional, but recommended for controlled addition).

Procedure:

  • Preparation: Place the large Erlenmeyer flask containing a saturated sodium bicarbonate solution on a stir plate within an ice bath. The volume of the quenching solution should be at least 5-10 times the volume of the acyl chloride being quenched.[5] Begin vigorous stirring.

  • Slow Addition: Slowly and carefully add the this compound or the reaction mixture containing it to the stirring bicarbonate solution dropwise.[5] This can be done using a pipette or a dropping funnel.

    • Caution: This reaction is exothermic and will release carbon dioxide (CO₂) gas. Add the acyl chloride slowly to control the rate of gas evolution and prevent foaming.[5]

  • Stirring: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30-60 minutes to ensure complete hydrolysis.[5]

  • Workup (if product isolation is required): If a product is to be recovered from the reaction mixture, transfer the quenched solution to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[5]

  • Waste Disposal: The final, neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, pending local regulations. The organic waste from extraction must be collected in a properly labeled hazardous waste container.[5]

ParameterValue/InstructionCitation
Quenching Agent Saturated Sodium Bicarbonate (NaHCO₃) Solution[5]
Ratio of Quenching Agent to Acyl Chloride At least 5-10 times the volume[5]
Addition Temperature 0 °C (in an ice bath)[5]
Addition Rate Dropwise, slowly to control gas evolution[5]
Post-Addition Stirring Time 30-60 minutes at room temperature[5]

Logical Workflow for Disposal

G cluster_assessment Initial Assessment cluster_decision Decision Point cluster_bulk Bulk Disposal Protocol cluster_residual Residual Quenching Protocol A Identify 2-Bromobenzoyl Chloride for Disposal B Bulk/Unused Chemical or Small Residual Quantity? A->B C Label as Hazardous Waste B->C Bulk/Unused F Don Appropriate PPE (Fume Hood, Goggles, Gloves) B->F Small Residual D Store in Satellite Accumulation Area C->D E Contact EHS for Pickup D->E G Prepare Ice Bath and Saturated NaHCO3 Solution F->G H Slowly Add Acyl Chloride to Bicarbonate Solution G->H I Stir for 30-60 mins at Room Temperature H->I J Dispose of Neutralized Aqueous Waste (per regulations) I->J

Caption: Workflow for the proper disposal of this compound.

References

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